Methiazole
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl N-(6-propan-2-ylsulfanyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-7(2)18-8-4-5-9-10(6-8)14-11(13-9)15-12(16)17-3/h4-7H,1-3H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJIZQPZESTWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424979 | |
| Record name | Methiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108579-67-5 | |
| Record name | Methyl N-(5-((propan-2-yl)sulfanyl)-1H-benzimidazol-2-yl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108579675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL N-(5-((PROPAN-2-YL)SULFANYL)-1H-BENZIMIDAZOL-2-YL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TZ75BBX8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Thyroid Peroxidase Inhibition by Methimazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular mechanism by which methimazole (B1676384), a principal therapeutic agent for hyperthyroidism, exerts its inhibitory effects on thyroid peroxidase (TPO). TPO is the pivotal enzyme in the biosynthesis of thyroid hormones, and understanding its interaction with inhibitors like methimazole is crucial for the development of novel and more targeted antithyroid therapies.
Introduction to Thyroid Peroxidase and Thyroid Hormone Synthesis
Thyroid peroxidase is a membrane-bound, heme-containing glycoprotein (B1211001) located on the apical membrane of thyroid follicular cells. It plays an indispensable role in the synthesis of the thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are critical regulators of metabolism, growth, and development.[1][2] The synthesis of thyroid hormones is a multi-step process that occurs in the thyroid follicles and can be summarized as follows:
-
Iodide Trapping: Iodide ions are actively transported from the bloodstream into the thyroid follicular cells by the sodium-iodide symporter (NIS).[3][4]
-
Iodide Efflux: Iodide then moves to the apical membrane and is transported into the follicular lumen.[3]
-
Oxidation of Iodide: In the follicular lumen, TPO, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of iodide (I⁻) to a more reactive iodine species.[3][4]
-
Iodination of Thyroglobulin (Organification): The oxidized iodine is then incorporated into the tyrosine residues of thyroglobulin (Tg), a large glycoprotein synthesized by the follicular cells, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).[4]
-
Coupling of Iodotyrosines: TPO further catalyzes the coupling of these iodotyrosine residues within the thyroglobulin molecule. The coupling of two DIT molecules forms T4, while the coupling of one MIT and one DIT molecule forms T3.[4][5]
-
Hormone Storage and Secretion: The newly synthesized thyroid hormones remain stored as part of the thyroglobulin colloid in the follicular lumen. Upon stimulation by thyroid-stimulating hormone (TSH), the thyroglobulin is endocytosed back into the follicular cells, where it is proteolytically cleaved to release T4 and T3 into the bloodstream.[5]
Methimazole: A Potent Inhibitor of Thyroid Peroxidase
Methimazole (1-methyl-2-mercaptoimidazole) is a thionamide antithyroid drug that effectively reduces the synthesis of thyroid hormones.[1] Its primary mechanism of action is the direct inhibition of thyroid peroxidase.[6][7] By targeting TPO, methimazole disrupts multiple steps in the thyroid hormone synthesis pathway, specifically the oxidation of iodide and the organification and coupling of iodotyrosines.[1][8] It is important to note that methimazole does not inhibit the release of pre-formed thyroid hormones stored in the colloid.[6]
Molecular Mechanism of Inhibition
Methimazole's inhibitory action is attributed to its thiourea (B124793) moiety, which is a key structural feature for its interaction with TPO.[9] The inhibition is considered irreversible, as methimazole forms a covalent bond with the heme prosthetic group of the enzyme, leading to its inactivation.[1]
Molecular docking and dynamics studies have provided insights into the specific interactions between methimazole and the active site of TPO. These studies suggest that methimazole binds within the active site cleft, in close proximity to the heme group. Key amino acid residues identified to interact with methimazole include:
-
Hydrophobic Interactions: Asp238, His239, Phe243, and Thr487.
-
Hydrogen Bonding: Arg491 forms a stable hydrogen bond with the drug.
-
Interaction with Catalytic Residues: Methimazole also engages with residues crucial for the catalytic activity of TPO, such as Asp238, His239, and the proximal heme-binding residue His494.
By binding to these critical residues and the heme group, methimazole effectively blocks the access of substrates (iodide and tyrosine residues of thyroglobulin) to the active site, thereby preventing the enzymatic reactions required for thyroid hormone synthesis.
Quantitative Analysis of TPO Inhibition by Methimazole
The inhibitory potency of methimazole on TPO has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the efficacy of an inhibitor. The following table summarizes some of the reported quantitative data for methimazole and, for comparison, propylthiouracil (B1679721) (PTU), another thionamide antithyroid drug.
| Compound | Assay Type | Enzyme Source | IC50 | Binding Free Energy (MM-PBSA/GBSA) | Reference |
| Methimazole | Amplex UltraRed | Rat Thyroid Microsomes | 148 nM | - | [10] |
| Methimazole | Not Specified | Lactoperoxidase (LPO) | ~7.0 µM | - | [11] |
| Methimazole | Not Specified | Lactoperoxidase (LPO) | 8.84 µM | - | [11] |
| Methimazole | Molecular Dynamics | Human TPO (modeled) | - | -11.05 kcal/mol (PBTOT), -9.43 kcal/mol (GBTOT) | |
| Propylthiouracil | Not Specified | Lactoperoxidase (LPO) | 47 µM | - | |
| Propylthiouracil | Not Specified | Thyroid Peroxidase (TPO) | 30 µM | - | [12] |
| Propylthiouracil | Molecular Dynamics | Human TPO (modeled) | - | -14.02 kcal/mol (PBTOT), -15.47 kcal/mol (GBTOT) |
Experimental Protocols for Assessing TPO Inhibition
Several in vitro assays are employed to measure the activity of TPO and to screen for its inhibitors. The most common methods include the guaiacol (B22219) assay and the Amplex UltraRed (AUR) assay.
Guaiacol Oxidation Assay
This colorimetric assay is a classic method for measuring peroxidase activity. TPO catalyzes the oxidation of guaiacol in the presence of H₂O₂, leading to the formation of a colored product, tetraguaiacol, which can be quantified spectrophotometrically at 470 nm.[13]
Detailed Methodology:
-
Reagent Preparation:
-
Phosphate (B84403) Buffer: Prepare a suitable concentration of sodium phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Guaiacol Solution: Prepare a stock solution of guaiacol (e.g., 25 mM) in a suitable solvent like isopropanol.[13]
-
Hydrogen Peroxide (H₂O₂) Solution: Prepare a fresh working solution of H₂O₂ (e.g., 10 mM) in water.[13]
-
TPO Enzyme Preparation: Solubilized thyroid microsomal preparations are commonly used as the source of TPO.[14]
-
Inhibitor Stock Solution: Prepare a stock solution of methimazole in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate or a cuvette, add the phosphate buffer.
-
Add the TPO enzyme preparation and the inhibitor (methimazole) at various concentrations. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Add the guaiacol solution.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately measure the change in absorbance at 470 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Amplex® UltraRed (AUR) Assay
This is a highly sensitive, fluorescence-based assay for detecting peroxidase activity, suitable for high-throughput screening (HTS).[15] In the presence of a peroxidase, the Amplex® UltraRed reagent reacts with H₂O₂ to produce a highly fluorescent product, resorufin, which can be measured with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.[15]
Detailed Methodology:
-
Reagent Preparation:
-
Potassium Phosphate Buffer: 200 mM, pH 7.4.[15]
-
Amplex® UltraRed Stock Solution: 10 mM in DMSO.[15]
-
Hydrogen Peroxide (H₂O₂) Working Solution: 300 µM prepared fresh daily in potassium phosphate buffer.[15]
-
TPO Working Solution: Dilute thyroid microsome stock in potassium phosphate buffer to a final concentration of, for example, 12.5 µg/mL total protein.[15]
-
Inhibitor Dilution Series: Prepare serial dilutions of methimazole in DMSO.[15]
-
-
Assay Procedure (96-well format):
-
Add 2 µL of the compound dilutions (including methimazole, a positive control like PTU, and a vehicle control like DMSO) to the wells of a black 96-well microplate.[15]
-
Add 100 µL of the TPO working solution to each well.[15]
-
Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.[15]
-
Prepare a reaction mixture containing 25 µM Amplex® UltraRed and 300 µM H₂O₂ in the potassium phosphate buffer.[15]
-
Add 100 µL of this reaction mixture to each well to initiate the reaction.[15]
-
Incubate the plate for 30 minutes at room temperature, protected from light.[15]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme control wells).
-
Normalize the data to the vehicle control (100% TPO activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.[15]
-
Visualizing the Molecular Pathways and Experimental Logic
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Thyroid hormone synthesis pathway and the site of methimazole inhibition.
Caption: Logical flow of methimazole's inhibitory action on TPO.
Caption: Experimental workflow for a TPO inhibition assay.
Conclusion
Methimazole's therapeutic efficacy in hyperthyroidism is a direct consequence of its potent and irreversible inhibition of thyroid peroxidase. By binding to the active site and interacting with key residues and the heme prosthetic group, methimazole effectively halts the synthesis of thyroid hormones. The detailed understanding of this mechanism, supported by quantitative kinetic data and robust in vitro assays, provides a solid foundation for future research in antithyroid drug development. The methodologies and conceptual frameworks presented in this guide are intended to support researchers and scientists in their endeavors to explore and innovate in the field of thyroid endocrinology and pharmacology.
References
- 1. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. Thyroid Hormones: Synthesis, Functions & Clinical Scenario [prepladder.com]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 9. droracle.ai [droracle.ai]
- 10. Tiered High-Throughput Screening Approach to Identify Thyroperoxidase Inhibitors Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual binding mode of antithyroid drug methimazole to mammalian heme peroxidases – structural determination of the lactoperoxidase–methimazole complex at 1.97 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ableweb.org [ableweb.org]
- 14. Improved assay procedures for thyroid peroxidase; application to normal and adenomatous human thyroid tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Methimazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis pathways for Methimazole (B1676384) (also known as Thiamazole), a crucial antithyroid medication, and its derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document details various synthetic methodologies, presents quantitative data in structured tables for easy comparison, and includes detailed experimental protocols for key reactions. Furthermore, logical relationships and experimental workflows are visualized through diagrams to enhance understanding.
Introduction to Methimazole
Methimazole (1-methyl-1H-imidazole-2(3H)-thione) is a thionamide drug widely used in the treatment of hyperthyroidism, including Graves' disease.[1][2] Its therapeutic effect stems from its ability to inhibit the enzyme thyroid peroxidase (TPO), which is essential for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2][3][4] By blocking the iodination of tyrosine residues in thyroglobulin, Methimazole effectively reduces the production of these hormones, thereby alleviating the symptoms of an overactive thyroid.[3][5] The core structure of Methimazole, a cyclic thiourea (B124793) derivative, has been a subject of extensive synthetic exploration, leading to various efficient pathways and the development of numerous derivatives with diverse biological activities.[6][7][8]
Core Synthesis Pathways of Methimazole
Several synthetic routes to Methimazole have been developed, each with distinct advantages and starting materials. The following sections detail the most prominent and historically significant pathways.
Pathway 1: From Aminoacetaldehyde Acetals and Isothiocyanates
A common and well-established method for synthesizing Methimazole involves the reaction of an aminoacetaldehyde acetal (B89532) with a source of the methylthiocarbamoyl group, followed by cyclization.
One variation of this pathway utilizes aminoacetic aldehyde diethylacetal and methylisothiocyanate.[9] The initial reaction forms a disubstituted urea (B33335) derivative. Subsequent hydrolysis of the acetal group with an acid, such as sulfuric acid, facilitates a simultaneous cyclization to form the imidazole (B134444) ring of Methimazole.[9]
A similar approach employs methylamino acetaldehyde (B116499) ethylene (B1197577) acetal and a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in the presence of an acid catalyst.[9][10][11] This condensation reaction is a key step in forming the core imidazolethione structure.
Experimental Protocol: Synthesis from Methylamino Acetaldehyde Diethyl Acetal and Potassium Thiocyanate [9]
-
Reaction Setup: In a suitable reactor, 410 kg of methylamino acetaldehyde diethyl acetal, 270 kg of potassium thiocyanate, and 500 kg of purified water are added.
-
Initial Mixing: The mixture is stirred at room temperature until all solids are completely dissolved.
-
Acid Addition: To the reaction vessel, 1000 kg of 1mol/L dilute hydrochloric acid is added dropwise. The reaction temperature is maintained at approximately 30°C.
-
Work-up: After the reaction is complete, the water is removed by reduced pressure distillation.
-
Purification: The resulting solid is dissolved in ethyl acetate (B1210297), and any undissolved substances are filtered off. The ethyl acetate is then removed by reduced pressure distillation. The solid obtained is dissolved in purified water, and the pH is adjusted to 1. Cooling crystallization yields the final product.
-
Final Product: The purified product is vacuum dried to obtain 150 kg of 2-mercapto-1-methyl imidazole with a purity greater than 99%. The overall yield is 47.2%.[9]
| Reactant | Molar Ratio | Catalyst | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |
| Methylamino acetaldehyde ethylene acetal | 1 | Concentrated Sulfuric Acid | Deionized Water | 70 °C | 5 hours | 81.4% | 95.8% | [10] |
| Methylamino acetaldehyde diethyl acetal | 1 | Dilute Hydrochloric Acid | Purified Water | ~30 °C | - | 47.2% | >99% | [9] |
Table 1: Quantitative Data for Synthesis Pathway 1
Synthesis of Methimazole via Pathway 1
Caption: Reaction of an aminoacetaldehyde acetal with a thiocyanate salt.
Pathway 2: Base Hydrolysis of an Imidazole Carboxylate Intermediate
A scalable and efficient route to Methimazole involves the base hydrolysis of an ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate intermediate.[12] This key intermediate is synthesized from the reaction of 1-methyl-1H-imidazole with ethyl chloroformate and sulfur.[12] The subsequent hydrolysis in the presence of a base yields Methimazole with a high overall yield.[12]
| Starting Material | Key Intermediate | Hydrolysis Agent | Overall Yield | Reference |
| 1-Methyl-1H-imidazole | Ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate | Base | 78% | [12] |
Table 2: Quantitative Data for Synthesis Pathway 2
Synthesis of Methimazole via Pathway 2
Caption: Base hydrolysis of an imidazole carboxylate intermediate.
Other Notable Synthesis Pathways
Several other methods for the synthesis of Methimazole have been reported, demonstrating the versatility of chemical approaches to this important molecule.
-
From 2,2-Diethoxyethaneamine: An early synthesis involved a two-stage process starting with the reaction of 2,2-diethoxyethaneamine and methyl isothiocyanate, followed by an acid-catalyzed cyclization.[1]
-
From 2-Chloro-1,2-diethoxyethane: Another route utilizes 2-chloro-1,2-diethoxyethane, which is first reacted with methylamine (B109427). The resulting intermediate is then treated with potassium thiocyanate in the presence of acid to yield Methimazole.[1]
-
From Glyoxal (B1671930) and Methylthiourea: A novel approach involves the reaction of excess 1-methylthiourea with glyoxal or the reduction of 4,5-dihydroxy-1-methylimidazolidine-2-thione with 1-methylthiourea.[13]
-
From Chloroacetaldehyde (B151913) Dimethyl Acetal: This method involves a three-step process starting with the reaction of chloroacetaldehyde dimethyl acetal and methylamine to form methylamino acetaldehyde dimethyl acetal. This intermediate is then reacted with tert-butyl thionitrile, followed by deprotection to yield 2-mercapto-1-methylimidazole.[14]
Synthesis of Methimazole Derivatives
The core structure of Methimazole has served as a template for the development of various derivatives with modified biological activities. Thiourea and its derivatives are a significant class of organic compounds with a wide range of medicinal applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6][7][8][15]
Selenium Analogues of Methimazole
A notable class of Methimazole derivatives involves the replacement of the sulfur atom with selenium.[16][17] The selenium analogue of Methimazole (MSeI) exhibits a different mechanism of action compared to its sulfur counterpart. While Methimazole exists predominantly in its thione form, the selenium analogue exists in a selenol form, which readily oxidizes to the corresponding diselenide.[16][17] The biologically active selenol can be regenerated by reduction. These selenium derivatives have been shown to be potent inhibitors of lactoperoxidase (LPO) and may offer protective effects against oxidative damage in the thyroid gland.[17][18]
References
- 1. Thiamazole - Wikipedia [en.wikipedia.org]
- 2. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepg.com]
- 8. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 9. Methimazole synthesis - chemicalbook [chemicalbook.com]
- 10. CN107162983B - Synthesis and refining method of methimazole - Google Patents [patents.google.com]
- 11. CN107162983A - A kind of synthesis of methimazole and process for purification - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. CN107602476B - Preparation method of 2-mercapto-1-methylimidazole - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Anti-thyroid drugs and thyroid hormone synthesis: effect of methimazole derivatives on peroxidase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-thyroid drugs and thyroid hormone synthesis: effect of methimazole derivatives on peroxidase-catalyzed reactions. | Semantic Scholar [semanticscholar.org]
The In Vivo Odyssey of Methimazole: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of methimazole (B1676384), a critical thiourea (B124793) antithyroid agent. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of methimazole, supported by quantitative data, in-depth experimental methodologies, and visual representations of key processes to facilitate a deeper understanding for research and development purposes.
Pharmacokinetic Profile
Methimazole is readily absorbed orally, exhibiting a pharmacokinetic profile characterized by relatively rapid distribution and elimination.[1][2] Its disposition is primarily governed by hepatic metabolism.[1][3]
Absorption
Following oral administration, methimazole is rapidly absorbed from the gastrointestinal tract.[3][4] Peak plasma concentrations are typically reached within 1 to 2 hours.[3] The oral bioavailability of methimazole is high, with studies reporting a mean of 93% in the fasting state.[1][5]
Distribution
Methimazole exhibits minimal binding to plasma proteins, with less than 10% of the drug being bound.[3] The volume of distribution approximates that of total body water.[6] The drug concentrates in the thyroid gland, where it exerts its therapeutic effect.[7][8]
Metabolism
The liver is the primary site of methimazole metabolism.[3][4] The metabolic processes are primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP1A2 and CYP2C9 being the predominant isoforms involved.[3] In rats, glucuronidation has been identified as a major metabolic pathway.[9] While less is known about the specifics of human metabolism, it is understood to be extensive.[9][10] One of the identified metabolites is 3-methyl-2-thiohydantoin.[9][11]
Excretion
Methimazole and its metabolites are primarily eliminated through renal excretion.[3][4] Approximately 10% to 15% of an administered dose is excreted as the unchanged parent drug in the urine.[3] The remainder is eliminated as various metabolites.[3]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of methimazole compiled from various in vivo studies.
Table 1: Human Pharmacokinetic Parameters of Methimazole
| Parameter | Value | Subject Population | Administration | Reference |
| Bioavailability | 93% (mean) | Healthy Subjects | 10 mg Oral (fasting) | [1][5] |
| ~0.5 | Hyperthyroid Patients | Oral | [2][6] | |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | Healthy Subjects | Oral | [3] |
| 1.8 ± 1.4 hours | Normal Subjects | 10 mg Oral | [12] | |
| 2.3 ± 0.8 hours | Hyperthyroid Patients | 10 mg Oral | [12] | |
| Elimination Half-Life (t1/2β) | 4.9 - 5.7 hours | Healthy Subjects | 10 mg Intravenous | [1][5] |
| 4 - 6 hours | General Population | Not Specified | [3][7] | |
| 2 - 3 hours | Euthyroid Subjects | Not Specified | [2][6] | |
| ~6 hours | Hyperthyroid Patients | Not Specified | [2][6] | |
| 18.5 ± 12.9 hours | Hyperthyroid Patients | 10 mg Intravenous | [12] | |
| Distribution Half-Life (t1/2α) | 0.10 - 0.23 hours | Healthy Subjects | 10 mg Intravenous | [1][5] |
| 3.1 ± 1.4 hours | Hyperthyroid Patients | 10 mg Intravenous | [12] | |
| Volume of Distribution (Vd) | Approximates total body water | Euthyroid & Hyperthyroid | Not Specified | [2][6] |
| Protein Binding | < 10% | General Population | Not Specified | [3] |
| Renal Excretion (unchanged) | 10 - 15% | General Population | Not Specified | [3] |
| 5.5 - 8.5% | Normal & Hyperthyroid | Intravenous & Oral | [12] |
Table 2: Animal Pharmacokinetic and Dosing Information for Methimazole
| Species | Dosing Regimen | Study Focus | Key Findings | Reference |
| Rat | 0.04% in drinking water for 7-21 days | Antioxidant defense in liver | Time-dependent reorganization of antioxidant defense in the liver. | [13] |
| Rat | 2.5 mg/100 g body weight, intragastrically for 3 weeks | Comparison of hypothyroidism induction | Induced a persistent decrease in thyroid function. | [14] |
| Rat | 5, 30, or 180 mg/kg of diet for 2 years | Carcinogenicity study | Thyroid hyperplasia, adenoma, and carcinoma at higher doses. | [9] |
| Rat | 0.025%, 0.04%, or 0.1% in drinking water; 5 or 8 mg/100 g bw intragastrically for 21 days | Comparison of administration routes | Similar effects on thyroid function and body weight between specific drinking water concentrations and intragastric doses. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines protocols for in vivo studies and the analytical methods used to quantify methimazole in biological matrices.
In Vivo Study Protocol: Induction of Hypothyroidism in Rats
This protocol is based on methodologies described for studying the effects of methimazole-induced hypothyroidism.[13][14][15]
Objective: To induce a hypothyroid state in rats for subsequent physiological or pharmacological evaluation.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Methimazole powder
-
Drinking water or gavage solution vehicle
-
Animal caging and husbandry supplies
-
Analytical equipment for hormone level determination
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment to allow for acclimatization. Provide ad libitum access to standard chow and water.
-
Group Assignment: Randomly assign animals to control and treatment groups.
-
Methimazole Administration:
-
Drinking Water Method: Prepare a solution of methimazole in drinking water at the desired concentration (e.g., 0.04% w/v).[13] Provide this solution as the sole source of drinking water for the treatment group for the specified duration (e.g., 21 days).[15]
-
Intragastric Gavage Method: Prepare a suspension or solution of methimazole in an appropriate vehicle (e.g., water) at the desired dose (e.g., 2.5 mg/100 g body weight).[14] Administer the dose once daily via oral gavage for the duration of the study.
-
-
Monitoring: Monitor animal health, body weight, and food/water consumption regularly throughout the study.
-
Sample Collection: At the end of the treatment period, collect blood samples for the analysis of thyroid hormone levels (T3, T4, TSH) to confirm the hypothyroid state. Tissues of interest can also be harvested for further analysis.
Analytical Methodology: Quantification of Methimazole in Human Plasma by HPLC-MS/MS
This protocol is a synthesized representation of modern bioanalytical methods for methimazole quantification.[6][16]
Objective: To accurately and precisely quantify the concentration of methimazole in human plasma samples.
Materials and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS)
-
C18 analytical column (e.g., Waters, Sunfire™)
-
Methanol, acetonitrile (B52724) (HPLC grade)
-
Ammonium acetate (B1210297) or other suitable buffer
-
Methimazole analytical standard
-
Methimazole-d3 (B1140477) (deuterated) as an internal standard (IS)
-
Human plasma (blank and study samples)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) cartridges/solvents
-
Sodium bisulfite
-
4-chloro-7-nitro-2,1,3-benzoxadiazole (for derivatization)
Procedure:
-
Sample Pre-treatment: To 50 µL of plasma or serum, add sodium bisulfite to ensure methimazole is in its free sulfhydryl form.[6][16]
-
Internal Standard Spiking: Add a known amount of methimazole-d3 internal standard to all samples, calibrators, and quality controls.[6][16]
-
Derivatization: Add 4-chloro-7-nitro-2,1,3-benzoxadiazole to derivatize the samples.[6][16]
-
Extraction:
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent (e.g., 50% methanol).[6][16]
-
Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Set an appropriate flow rate (e.g., 0.5 mL/min).
-
Injection Volume: Inject a small volume of the reconstituted sample (e.g., 10 µL).
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for both methimazole and the internal standard.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Determine the concentration of methimazole in the unknown samples from this curve.
Analytical Methodology: Quantification of Methimazole in Biological Samples by GC-MS
This protocol is based on the gas chromatographic-mass spectrometric assay mentioned in pharmacokinetic studies.[1][5][8]
Objective: To provide a highly sensitive and specific method for the quantification of methimazole in biological matrices.
Materials and Reagents:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Appropriate GC capillary column
-
Helium or other suitable carrier gas
-
Derivatizing agent (if necessary for volatility)
-
Methimazole analytical standard
-
Internal standard (e.g., a structural analog)
-
Extraction solvents (e.g., ethyl acetate)
-
Biological samples (plasma, urine, tissue homogenates)
Procedure:
-
Sample Preparation:
-
Liquid-Liquid Extraction: Acidify the sample and extract with an organic solvent like ethyl acetate.
-
Derivatization (if required): To improve volatility and chromatographic properties, a derivatization step may be necessary.
-
-
Internal Standard Addition: Spike all samples, calibrators, and controls with a known amount of the internal standard.
-
GC Conditions:
-
Injector: Split/splitless injector.
-
Column: Select a capillary column suitable for the analysis of small polar molecules.
-
Temperature Program: Develop a temperature gradient to ensure adequate separation of methimazole from other sample components.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) ionization.
-
Detection Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, monitoring characteristic ions of methimazole and the internal standard.
-
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of methimazole to the internal standard against the concentration of the standards. Calculate the concentration of methimazole in the samples based on this curve.
Visualizing Key Pathways and Processes
Diagrams are provided below to illustrate the metabolic fate of methimazole and a typical workflow for its pharmacokinetic analysis.
Caption: Metabolic pathway of methimazole.
References
- 1. Thyrotoxicosis antidote assay along with concurrent medication; chromatographic and environmental issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of methimazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Pharmacokinetic properties and bioavailability of methimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a high-performance liquid chromatography-tandem mass spectrometric method for the determination of Methimazole in human blood matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Intrathyroidal concentrations of methimazole in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. A method for the determination of total and reduced methimazole in various biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of methimazole after oral administration of carbimazole and methimazole, in hyperthyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Comparative Analysis of Oxidative Metabolism in Liver in Different Experimental Models of Hypothyroidism: Low Iodine Diet and Anti-Thyroid drug (Methimazole) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methimazole in the Treatment of Graves' Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graves' disease, an autoimmune disorder characterized by the production of thyroid-stimulating immunoglobulins (TSIs), is the most common cause of hyperthyroidism.[1] These autoantibodies bind to and activate the thyrotropin (TSH) receptor on thyroid follicular cells, leading to excessive thyroid hormone synthesis and secretion.[1][2] Methimazole (B1676384) (MMI), a thionamide antithyroid drug, has been a cornerstone in the management of Graves' disease for decades.[3] This technical guide provides an in-depth overview of the core scientific principles underlying the use of methimazole in treating Graves' disease, with a focus on its mechanism of action, pharmacokinetics, clinical efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action
Methimazole's primary mechanism of action is the inhibition of thyroid hormone synthesis.[1][3][4] It achieves this by targeting and inhibiting thyroid peroxidase (TPO), a key enzyme in the thyroid gland.[2][4] TPO catalyzes two crucial steps in the synthesis of thyroxine (T4) and triiodothyronine (T3): the oxidation of iodide and the iodination of tyrosine residues on the thyroglobulin protein.[2][4] Methimazole effectively blocks these processes, thereby reducing the production of new thyroid hormones.[4] It is important to note that methimazole does not inactivate existing, circulating thyroid hormones.[4]
Beyond its direct impact on thyroid hormone synthesis, methimazole is also thought to have immunomodulatory effects, which may contribute to the remission of Graves' disease.[2]
Pharmacokinetics and Pharmacodynamics
Methimazole is readily absorbed from the gastrointestinal tract, with its bioavailability ranging from 80% to 95%. It is important to note that carbimazole, another antithyroid drug, is a prodrug that is completely converted to methimazole after absorption. Methimazole has a half-life of 3 to 5 hours and is not significantly bound to plasma proteins. It is actively concentrated in the thyroid gland, where it exerts its therapeutic effect. The drug is metabolized in the liver and its metabolites are excreted in the urine.
The pharmacodynamic effect of methimazole is a dose-dependent reduction in thyroid hormone synthesis. Clinical effects, such as the normalization of T3 and T4 levels, are typically observed within weeks of initiating therapy, as the pre-existing stores of thyroid hormones are depleted.
Clinical Efficacy and Safety
The efficacy of methimazole in inducing remission of Graves' disease is well-established, though remission rates can vary depending on the duration of treatment and patient characteristics.
Quantitative Efficacy Data
| Treatment Duration | Remission Rate | Reference |
| 18-24 months (Conventional) | 53% | [5] |
| 60-120 months (Long-term) | 85% | [5] |
Remission is defined as the maintenance of euthyroidism for at least one year after discontinuation of methimazole.
Adverse Events
The use of methimazole is associated with a range of adverse events, the frequency of which can be dose-dependent.
| Adverse Event | Frequency with Low-Dose MMI (<0.7 mg/kg/day) | Frequency with High-Dose MMI (≥0.7 mg/kg/day) | Reference |
| Any Adverse Event | 20% | 50% | [6] |
| Minor Adverse Events (e.g., rash, urticaria, arthralgia) | 9.1% (0.4±0.1 mg/kg) | 62.0% (0.9±0.2 mg/kg) | [7] |
| Agranulocytosis | 0.2-0.5% | Dose-dependent | [8] |
| Hepatotoxicity | Rare | More frequent with higher doses | [8] |
Experimental Protocols
Radioiodine Uptake (RAIU) Test
The RAIU test is a diagnostic procedure used to assess thyroid function by measuring the amount of radioactive iodine taken up by the thyroid gland over a specific period.
Methodology:
-
Patient Preparation: The patient should fast for at least 2 hours before and after administration of the radioiodine capsule. Certain medications and foods containing iodine should be discontinued (B1498344) prior to the test as they can interfere with the results.
-
Administration: A capsule containing a known dose of radioactive iodine (typically 123-I or 131-I) is administered orally.
-
Measurement: At specified time points (commonly 4-6 hours and 24 hours post-administration), a gamma probe is positioned over the patient's neck to measure the radioactivity emitted from the thyroid gland. A background measurement is also taken from the thigh to subtract non-thyroidal radioactivity.
-
Calculation: The percentage of radioiodine uptake is calculated by comparing the counts from the thyroid to the counts from a standard source representing the administered dose, after correcting for background and radioactive decay.
Anti-TSH Receptor Antibody (TRAb) Measurement
The measurement of TRAb is crucial for the diagnosis and management of Graves' disease. Competitive enzyme-linked immunosorbent assays (ELISAs) are commonly used for this purpose.
Methodology (Competitive ELISA):
-
Coating: Microplate wells are pre-coated with recombinant TSH receptor.
-
Competition: Patient serum (containing TRAb) and a known amount of biotin-labeled TSH are added to the wells. The patient's TRAb competes with the biotin-labeled TSH for binding to the coated TSH receptors.
-
Incubation and Washing: The plate is incubated to allow for binding. Unbound components are then washed away.
-
Detection: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotin-labeled TSH that has bound to the receptor.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the solution is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of TRAb in the patient's serum.
Visualizations
Signaling Pathways in Graves' Disease
Caption: Pathophysiology of Graves' Disease.
Methimazole's Mechanism of Action
Caption: Methimazole's Inhibition of Thyroid Peroxidase.
Experimental Workflow for Evaluating Methimazole Efficacy
Caption: Clinical Trial Workflow for Methimazole.
References
- 1. droracle.ai [droracle.ai]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 5. Increased Remission Rates After Long-Term Methimazole Therapy in Patients with Graves' Disease: Results of a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship between dose of antithyroid drugs and adverse events in pediatric patients with Graves’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Higher dose of methimazole causes frequent adverse effects in the management of Graves' disease in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
In Vitro Studies on Methimazole's Effect on Thyroglobulin Iodination
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methimazole (B1676384) (MMI) is a cornerstone therapeutic agent for hyperthyroidism, primarily functioning by inhibiting the synthesis of thyroid hormones.[1][2] Its principal mechanism involves the direct inhibition of thyroid peroxidase (TPO), the critical enzyme responsible for the iodination of tyrosine residues on the protein thyroglobulin (Tg).[3][4] This technical guide provides a comprehensive overview of the in vitro methodologies used to study this inhibitory effect. It details the biochemical mechanism of TPO-catalyzed iodination, presents quantitative data on methimazole's inhibitory potency, outlines detailed experimental protocols, and visualizes the key pathways and workflows. The information herein is intended to equip researchers and drug development professionals with a thorough understanding of the preclinical assessment of thionamide drugs like methimazole.
Core Mechanism of Action: Inhibition of Thyroid Peroxidase
The synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is a multi-step process that occurs on the thyroglobulin protein scaffold. A crucial step is the covalent attachment of iodine to specific tyrosine residues within Tg, a reaction catalyzed by thyroid peroxidase (TPO) at the apical membrane of thyroid follicular cells.[2][5]
TPO's action involves two main steps:
-
Oxidation of Iodide: TPO utilizes hydrogen peroxide (H₂O₂) to oxidize iodide ions (I⁻) into a more reactive iodine species, often referred to as oxidized iodine or an iodinating intermediate.[3][6]
-
Iodination of Tyrosyl Residues: This activated iodine is then incorporated into the phenol (B47542) ring of tyrosine residues on thyroglobulin, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).[2]
Methimazole exerts its antithyroid effect by directly interfering with this process. It acts as a potent inhibitor of TPO.[1][7] The proposed mechanisms for this inhibition include:
-
Competitive Inhibition: Methimazole competes with iodide for binding to the active site of TPO.[3]
-
Enzyme Inactivation: MMI can cause irreversible inactivation of TPO, particularly at low iodide concentrations.[6] The extent of inactivation is dependent on the ratio of iodide to the drug.[6]
-
Substrate Diversion: Methimazole may divert the oxidized iodine intermediate away from thyroglobulin, preventing iodination.[8]
It is important to note that methimazole does not inhibit the synthesis of the thyroglobulin protein itself, nor does it affect the release of pre-formed thyroid hormones.[3][9]
Quantitative Data: In Vitro Inhibition Potency
The inhibitory effect of methimazole on peroxidase-catalyzed reactions has been quantified in various in vitro systems. Lactoperoxidase (LPO), a readily available mammalian heme peroxidase, is often used as a model for the more complex TPO due to their similar catalytic mechanisms.[8][10] The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to reduce the enzyme's activity by 50%.
| Inhibitor | Enzyme System | Assay Type | Measured IC₅₀ | Reference |
| Methimazole (MMI) | Amphibian Thyroid Organ Culture (AUR-TPO) | In Vitro TPO Inhibition | 0.11 µM | [11] |
| Methimazole (MMI) | Lactoperoxidase (LPO) | Oxidation of ABTS* | ~7.0 µM | [10] |
| MSeI** | Lactoperoxidase (LPO) | Iodination of L-tyrosine | 12.4 µM | [12] |
*ABTS: 2,2′-azino-bis-3-ethyl-benzothiazoline-6-sulphonic acid **MSeI: Selenium analogue of methimazole
Visualizing the Process and Protocols
Pathway of Thyroglobulin Iodination and Inhibition by Methimazole
The following diagram illustrates the enzymatic reaction catalyzed by TPO and the point of inhibition by methimazole.
Experimental Workflow for In Vitro Iodination Assay
This diagram outlines a typical workflow for assessing the effect of an inhibitor like methimazole on thyroglobulin iodination in a laboratory setting.
Detailed Experimental Protocols
The following is a representative protocol for an in vitro thyroglobulin iodination assay, synthesized from established methodologies.[8][13][14] This protocol uses lactoperoxidase (LPO) as the enzyme and a glucose/glucose oxidase system to generate H₂O₂.
Materials and Reagents
-
Human Thyroglobulin (iodine-free)
-
Lactoperoxidase (LPO) from bovine milk
-
Glucose Oxidase (GO) from Aspergillus niger
-
Potassium Iodide (KI)
-
D-Glucose
-
Methimazole (MMI)
-
Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.0)
-
Radioactive Iodide Tracer (e.g., Na¹²⁵I)
-
Trichloroacetic Acid (TCA) for protein precipitation
-
Scintillation fluid and vials
-
Gamma counter
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of thyroglobulin (e.g., 1 mg/mL) in phosphate buffer.
-
Prepare stock solutions of LPO (e.g., 10 µg/mL) and Glucose Oxidase (e.g., 2 µg/mL) in phosphate buffer.
-
Prepare a stock solution of KI (e.g., 10 mM) and spike with Na¹²⁵I to a desired specific activity.
-
Prepare a stock solution of D-Glucose (e.g., 1 M).
-
Prepare serial dilutions of Methimazole in phosphate buffer, ranging from concentrations expected to produce 0% to 100% inhibition (e.g., 0.01 µM to 100 µM).
-
-
Reaction Setup:
-
In microcentrifuge tubes, prepare the reaction mixtures. For a final volume of 200 µL:
-
100 µL Phosphate Buffer
-
20 µL Thyroglobulin solution
-
20 µL of either Methimazole dilution or buffer (for control)
-
20 µL LPO solution
-
20 µL KI/Na¹²⁵I solution
-
-
Pre-incubate the mixtures for 5 minutes at 37°C.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 20 µL of a freshly prepared Glucose/Glucose Oxidase mixture (e.g., 10 mM Glucose and 0.2 µg/mL GO).
-
Incubate the tubes for a defined period (e.g., 30 minutes) at 37°C with gentle shaking.
-
-
Reaction Termination and Precipitation:
-
Stop the reaction by adding an excess of cold 10% Trichloroacetic Acid (TCA).
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge the tubes to pellet the precipitated, ¹²⁵I-labeled thyroglobulin.
-
Carefully aspirate and discard the supernatant.
-
Wash the pellet with cold 5% TCA and centrifuge again. Repeat this wash step twice to remove any unincorporated ¹²⁵I.
-
-
Quantification:
-
Resuspend the final protein pellet in a suitable buffer or solubilizing agent.
-
Transfer the suspension to a scintillation vial.
-
Measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each methimazole concentration relative to the control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the methimazole concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.
-
Conclusion
In vitro assays are indispensable tools for elucidating the mechanism of action and quantifying the potency of antithyroid drugs. The evidence robustly demonstrates that methimazole's primary therapeutic effect stems from its potent inhibition of thyroid peroxidase-catalyzed iodination of thyroglobulin.[1][2] By utilizing established protocols, such as the one detailed in this guide, researchers can reliably assess the efficacy of novel compounds targeting thyroid hormone synthesis. The quantitative data derived from these studies, particularly IC₅₀ values, are critical for preclinical drug development and for understanding the structure-activity relationships of thionamide derivatives.
References
- 1. droracle.ai [droracle.ai]
- 2. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Measurements of Iodination in Thyroglobulin: A Step Toward the Next Generation of Thyroid Cancer Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Methimazole on the Thyroglobulin Synthesis in Cultured Porcine Thyroid Cells. [e-enm.org]
- 10. Dual binding mode of antithyroid drug methimazole to mammalian heme peroxidases – structural determination of the lactoperoxidase–methimazole complex at 1.97 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of anti-thyroid drugs with iodine: the isolation of two unusual ionic compounds derived from Se-methimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iodination of human thyroglobulin (Tg) alters its immunoreactivity. I. Iodination alters multiple epitopes of human Tg - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inactivation of peroxidase and glucose oxidase by H2O2 and iodide during in vitro thyroglobulin iodination - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of 4-Methylthiazole Derivatives: A New Frontier in Neuroprotection
A Technical Guide for Researchers and Drug Development Professionals
The quest for effective neuroprotective agents to combat the devastating effects of neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke has led researchers to explore a diverse range of chemical scaffolds. Among these, 4-Methylthiazole (B1212942) (MZ) derivatives have emerged as a promising class of compounds with the potential to shield neurons from damage and death. This in-depth technical guide synthesizes the current knowledge on the discovery, mechanism of action, and preclinical evaluation of MZ derivatives, providing a comprehensive resource for scientists and drug development professionals in the field.
Core Concepts and Mechanisms of Action
4-Methylthiazole derivatives exert their neuroprotective effects through a multifaceted approach, often targeting key pathways involved in neuronal demise. A significant portion of their activity is attributed to the potentiation of the GABAergic system, a primary inhibitory neurotransmitter system in the brain. By enhancing the function of GABAA receptors, these compounds can attenuate glutamate-induced excitotoxicity, a major contributor to neuronal cell death in various neurological disorders.[1][2]
Beyond their influence on GABAergic signaling, certain MZ derivatives exhibit neuroprotection through GABA-independent mechanisms.[1][2] One such pathway involves the upregulation of the Nrf2/HO-1 signaling cascade, a critical cellular defense mechanism against oxidative stress.[3] By activating this pathway, these compounds can enhance the expression of antioxidant enzymes, thereby mitigating the damaging effects of reactive oxygen species (ROS) in the brain.[3]
The logical progression of developing these neuroprotective agents often starts from a known pharmacophore, such as the GABA-mimetic agent clomethiazole (B1669219) (CMZ), and then diversifying the structure to improve efficacy and explore different mechanisms of action.[1][2]
Quantitative Analysis of Neuroprotective Efficacy
The neuroprotective potential of various 4-Methylthiazole derivatives has been quantified in several preclinical models. A common in vitro assay involves subjecting primary neurons to oxygen-glucose deprivation (OGD), a model that mimics ischemic conditions. The following table summarizes the neuroprotective efficacy of selected MZ derivatives in this model.
| Compound | Concentration | Neuroprotection (%) vs. Control | Experimental Model | Reference |
| 5d | Not Specified | 108 ± 3.6 | Oxygen-Glucose Deprivation (OGD) in primary neurons | [4] |
| 26 | Not Specified | 107.3 ± 2.7 | Oxygen-Glucose Deprivation (OGD) in primary neurons | [4] |
| CMZ | Not Specified | ~100 (baseline) | Oxygen-Glucose Deprivation (OGD) in primary neurons | [2] |
| GN-28 | Not Specified | >100 | Oxygen-Glucose Deprivation (OGD) in primary neurons | [2] |
| GN-38 | Not Specified | >100 | Oxygen-Glucose Deprivation (OGD) in primary neurons | [2] |
In models of glutamate-induced excitotoxicity, MZ derivatives have also demonstrated significant protective effects.
| Compound | Insult | Neuroprotection (%) | GABAA Receptor Dependence (via Picrotoxin blockade) | Reference |
| CMZ | 1 mM Glutamate | 47.3 ± 7.1 | Yes (effect reduced) | [2] |
| GN-28 | 1 mM Glutamate | 53.4 ± 6.6 | Yes (effect reduced) | [2] |
| GN-38 | 1 mM Glutamate | 41.3 ± 9.6 | Partial (protection persists) | [2] |
Key Signaling Pathways
The neuroprotective actions of 4-Methylthiazole derivatives can be visualized through their interaction with key signaling pathways. The potentiation of GABAA receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less susceptible to excitatory stimuli.
In parallel, the activation of the Nrf2/HO-1 pathway by certain MZ derivatives provides a robust antioxidant defense.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the neuroprotective effects of 4-Methylthiazole derivatives, detailed protocols for key experiments are provided below.
Synthesis of 4-Methylthiazole Derivatives
A general procedure for the synthesis of certain 4-methylthiazole derivatives involves the use of click chemistry. For example, 5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-methylthiazole derivatives can be synthesized from a corresponding azide (B81097) precursor.[1]
Synthesis of 5-(Azidophenylmethyl)-4-methylthiazole:
-
Dissolve the starting material in acetonitrile (B52724).
-
Add sodium azide (NaN3) and stir the reaction at room temperature overnight.
-
Remove the majority of the acetonitrile under reduced pressure.
-
Dilute the residue with ethyl acetate (B1210297) and wash with water.
-
Separate the organic phase and concentrate it.
-
Purify the crude product by column chromatography (hexane/ethyl acetate, 2:1) to yield the desired product.[1]
In Vitro Ischemia Model (Oxygen-Glucose Deprivation)
This protocol is designed to mimic ischemic conditions in a neuronal cell culture to assess the neuroprotective effects of test compounds.[4]
Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Dulbecco's Modified Eagle Medium (DMEM), without glucose.
-
Test compound (e.g., a 4-methylthiazole derivative).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Hypoxic chamber (1% O2, 5% CO2, 94% N2).
Procedure:
-
Cell Plating: Seed primary neurons or neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
Compound Treatment: Prepare various concentrations of the test compound in glucose-free DMEM. Replace the culture medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known neuroprotective agent).
-
OGD Induction: Place the plate in a hypoxic chamber for a predetermined duration (e.g., 2-4 hours) to induce oxygen-glucose deprivation.
-
Reoxygenation: After the OGD period, replace the medium with regular glucose-containing culture medium and return the plate to a normoxic incubator for 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay. Add MTT reagent to each well and incubate. Then, solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at a specific wavelength.
Oxidative Stress Model (6-OHDA-induced)
This protocol evaluates the ability of a test compound to protect against oxidative stress induced by the neurotoxin 6-hydroxydopamine (6-OHDA) in a neuronal cell line.[4]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y).
-
Culture medium.
-
6-hydroxydopamine (6-OHDA).
-
Test compound.
-
MTT reagent.
-
DMSO.
Procedure:
-
Cell Culture: Culture the neuronal cells in a 96-well plate until they reach the desired confluency.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours) before inducing oxidative stress.
-
Induction of Oxidative Stress: Add 6-OHDA to the culture medium to a final concentration known to induce significant cell death.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described in the OGD protocol.
Conclusion and Future Directions
4-Methylthiazole derivatives represent a versatile and potent class of neuroprotective agents. Their ability to modulate multiple key pathways involved in neuronal survival, including both GABAergic and antioxidant mechanisms, makes them attractive candidates for the development of novel therapeutics for a range of neurodegenerative diseases. The structure-activity relationship studies conducted so far have provided valuable insights for the rational design of more potent and selective compounds.[1] Future research should focus on optimizing the pharmacokinetic properties of these derivatives to ensure adequate brain bioavailability and on conducting in vivo studies in relevant animal models of neurodegeneration to validate their therapeutic potential. The continued exploration of this chemical scaffold holds significant promise for the future of neuroprotective drug discovery.
References
- 1. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel analogues of chlorthis compound are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABAA receptor potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Whitepaper: Unraveling the Immunomodulatory Mechanisms of Methimazole in Autoimmune Thyroid Disease
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Abstract
Methimazole (B1676384) (MMI), a principal antithyroid thionamide, is a cornerstone in the management of Graves' disease. Its primary therapeutic action is the inhibition of thyroid peroxidase, which in turn blocks the synthesis of thyroid hormones. However, a growing body of evidence reveals that the clinical efficacy of MMI extends beyond its thyrostatic effects, encompassing significant immunomodulatory activities. These non-classical actions are pivotal in achieving remission in patients with autoimmune thyroid disease (AITD). This technical guide provides a comprehensive analysis of the immunomodulatory effects of MMI, detailing its impact on lymphocyte subsets, cytokine networks, and apoptotic pathways. We present collated quantitative data from key studies, outline detailed experimental protocols for investigating these effects, and provide visual representations of the core signaling pathways and experimental workflows. This document serves as a resource for researchers and clinicians seeking a deeper understanding of MMI's multifaceted role in the treatment of AITD.
Introduction to Autoimmune Thyroid Disease
Autoimmune thyroid diseases, primarily Graves' disease and Hashimoto's thyroiditis, are organ-specific autoimmune disorders characterized by a loss of tolerance to thyroid antigens. In Graves' disease, this breakdown of tolerance leads to the production of autoantibodies against the thyrotropin (TSH) receptor, resulting in hyperthyroidism. The underlying immunopathology involves a complex interplay between genetic predisposition and environmental triggers, leading to the infiltration of the thyroid gland by autoreactive T and B lymphocytes. These immune cells orchestrate an inflammatory response and perpetuate the production of pathogenic autoantibodies, making the immune system a key target for therapeutic intervention.
Methimazole: Beyond Thyrostatic Effects
While the primary function of methimazole is to alleviate hyperthyroidism by blocking hormone production, its ability to induce long-term remission suggests a deeper, immunoregulatory role. Clinical observations show that MMI can lead to a decrease in TSH receptor antibody (TRAb) titers, a hallmark of a restored immune balance. This effect is not solely a consequence of reduced thyroid antigenicity due to lower hormone levels. In vitro and in vivo studies have demonstrated that MMI directly interacts with and modulates the function of various immune cells, including T lymphocytes, B lymphocytes, and thyrocytes themselves. These interactions collectively contribute to dampening the autoimmune response directed against the thyroid.
Mechanisms of Immunomodulation
Effects on Lymphocyte Subsets
Methimazole exerts a significant influence on the balance and function of T lymphocyte populations. In patients with Graves' disease, there is often a shift towards a Th2-dominant immune response. MMI has been shown to modulate the Th1/Th2 balance, which is crucial for controlling the autoimmune process. Furthermore, MMI appears to influence the proportion of regulatory T cells (Tregs), which are essential for maintaining self-tolerance. Studies have indicated that MMI treatment is associated with an increase in the percentage of CD4+CD25+ Tregs in patients with Graves' disease.
The drug also impacts B lymphocytes, the producers of autoantibodies. By modulating T cell help and potentially through direct actions, MMI contributes to the reduction of TRAb levels.
Modulation of Cytokine Networks
Cytokines are key mediators of the immune response in AITD. MMI has been found to alter the production of several important cytokines. For instance, it can decrease the secretion of the pro-inflammatory cytokine Interferon-gamma (IFN-γ) by peripheral blood mononuclear cells (PBMCs). It has also been shown to increase the levels of soluble Fas (sFas), which can block the Fas-mediated apoptotic pathway and may play a role in downregulating the immune response.
Induction of Apoptosis in Immune Cells
A key mechanism of MMI's immunomodulatory action is the induction of apoptosis, or programmed cell death, in immune cells. This effect helps to eliminate autoreactive lymphocytes. Methimazole can induce apoptosis in both resting and activated T cells. This process is often mediated through the Fas/FasL pathway, a critical regulator of immune homeostasis. By promoting the apoptosis of intrathyroidal lymphocytes, MMI helps to reduce the inflammatory infiltrate within the thyroid gland.
Influence on Thyroid Follicular Cells (Thyrocytes)
Thyrocytes in AITD are not passive targets; they actively participate in the autoimmune process by expressing MHC class II molecules and secreting cytokines. MMI has been shown to directly affect thyrocytes by reducing their expression of immunomodulatory molecules like HLA-DR and intracellular adhesion molecule-1 (ICAM-1). This reduces their ability to present antigens to T cells, thereby helping to break the cycle of autoimmune stimulation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the immunomodulatory effects of methimazole.
Table 1: Effect of Methimazole on Lymphocyte Apoptosis
| Study | Methimazole Concentration | Cell Type | Parameter Measured | Result |
| Mitsiades et al. (2000) | 10-100 mmol/L | Activated T-cells | Apoptosis Rate | Dose-dependent increase in apoptosis |
| Fumarola et al. (2003) | 1-10 mM | Human Lymphocytes | Apoptosis Rate | Significant increase in apoptosis vs. control |
Table 2: Effect of Methimazole on Cytokine and Cell Surface Molecule Expression
| Study | Methimazole Concentration | Cell Type | Parameter Measured | Result |
| He et al. (2012) | 10 µg/mL | PBMCs from Graves' patients | IFN-γ secretion | Significant decrease compared to untreated cells |
| Komorowska-TimekWerner et al. (2007) | N/A (in vivo study) | Serum from Graves' patients | Soluble Fas (sFas) | Significant increase after MMI treatment |
| Liu et al. (2010) | N/A (in vivo study) | PBMCs from Graves' patients | CD4+CD25+ Treg percentage | Increase from 6.26% to 8.28% after treatment |
Key Experimental Protocols
In Vitro Lymphocyte Apoptosis Assay
This protocol is designed to assess the direct effect of methimazole on inducing apoptosis in lymphocytes.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from heparinized blood samples from healthy donors or patients with Graves' disease using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. Cells are seeded at a density of 1 x 10^6 cells/mL.
-
Stimulation and Treatment: For studying activated T-cells, cultures are stimulated with phytohemagglutinin (PHA) for 48-72 hours. Following stimulation, the medium is replaced, and cells are treated with varying concentrations of methimazole (e.g., 1 mM, 5 mM, 10 mM) or a vehicle control.
-
Apoptosis Detection (Flow Cytometry): After 24-48 hours of incubation with MMI, cells are harvested and washed. Apoptosis is quantified using an Annexin V-FITC and Propidium Iodide (PI) staining kit. Cells are analyzed on a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic.
-
Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
-
Data Analysis: The percentage of apoptotic cells in MMI-treated cultures is compared to control cultures.
Cytokine Production Assay (ELISA)
This protocol measures the effect of methimazole on cytokine secretion from immune cells.
-
Cell Isolation and Culture: Isolate and culture PBMCs as described in protocol 5.1.
-
Treatment: Treat the cells with a specific concentration of methimazole (e.g., 10 µg/mL) in the presence or absence of a stimulant like PHA or anti-CD3/CD28 antibodies.
-
Supernatant Collection: After a predetermined incubation period (e.g., 24, 48, or 72 hours), centrifuge the cell cultures and collect the supernatant.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available ELISA kits to quantify the concentration of specific cytokines (e.g., IFN-γ, IL-4, IL-10) in the collected supernatants, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine concentrations in the supernatants of MMI-treated cells to those of untreated control cells.
Signaling Pathways and Visualizations
The following diagrams illustrate key pathways and workflows related to methimazole's immunomodulatory effects.
Methodological & Application
Application Notes and Protocols for Inducing Hypothyroidism in Rats using Methimazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing a state of hypothyroidism in laboratory rats using Methimazole (MMI). This chemically-induced model is a crucial tool for studying the pathophysiology of hypothyroidism and for the preclinical evaluation of therapeutic interventions.
Introduction
Hypothyroidism is a clinical condition resulting from an underactive thyroid gland, leading to a deficiency in thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3). In research settings, creating a reliable animal model of hypothyroidism is essential. Methimazole (also known as Tapazole®) is a thionamide drug that effectively induces hypothyroidism by inhibiting the synthesis of thyroid hormones.[1][2][3][4][5] It achieves this by blocking the enzyme thyroid peroxidase (TPO), which is critical for the iodination of tyrosine residues on thyroglobulin, a necessary step in the formation of T3 and T4.[1][2][3] It is important to note that MMI does not affect the release of pre-existing thyroid hormones, so the onset of hypothyroidism is gradual.[2][3]
Key Physiological Indicators of Hypothyroidism
Successful induction of hypothyroidism in rats can be confirmed by monitoring several key physiological and biochemical parameters:
-
Serum Thyroid Hormone Levels: A significant decrease in serum T3 and T4 concentrations is the primary indicator of hypothyroidism.
-
Serum Thyroid-Stimulating Hormone (TSH) Levels: Due to the negative feedback loop of the hypothalamic-pituitary-thyroid (HPT) axis, a decrease in T3 and T4 will lead to a compensatory increase in TSH secretion from the pituitary gland.
-
Body Weight: Hypothyroidism can lead to a reduction in the rate of body weight gain.[6]
-
Clinical Signs: While less quantifiable, researchers may observe signs such as reduced activity, lethargy, and changes in fur texture.
Experimental Protocols
Two primary methods are commonly employed for the administration of Methimazole to rats: in drinking water and via oral gavage. The choice of method depends on the specific experimental design, desired precision of dosing, and animal welfare considerations.
Protocol 1: Administration of Methimazole in Drinking Water
This method is non-invasive and suitable for long-term studies. However, the exact dosage consumed by each animal can vary depending on its water intake.
Materials:
-
Methimazole (MMI) powder
-
Drinking water bottles
-
Graduated cylinders
-
Weighing scale
-
Male Wistar or Sprague-Dawley rats
Procedure:
-
Preparation of MMI Solution:
-
Calculate the desired concentration of MMI in the drinking water. Common concentrations range from 0.025% to 0.1% (wt/vol).[7][8][9]
-
For a 0.04% solution, dissolve 0.4 g of MMI powder in 1 liter of drinking water.
-
Prepare the solution fresh and protect it from light if the compound is light-sensitive.
-
-
Administration:
-
Replace the regular drinking water of the rats with the prepared MMI solution.
-
Ensure that the MMI solution is the sole source of drinking water for the duration of the treatment.
-
-
Duration of Treatment:
-
Monitoring:
Protocol 2: Administration of Methimazole by Oral Gavage
This method ensures precise dosing for each animal but is more invasive and requires proper training to minimize stress and potential injury.
Materials:
-
Methimazole (MMI) powder
-
Vehicle for suspension (e.g., distilled water, saline)
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for rats)
-
Syringes
-
Weighing scale
-
Male Wistar or Sprague-Dawley rats
Procedure:
-
Preparation of MMI Suspension:
-
Administration:
-
Weigh each rat accurately before dosing.
-
Gently restrain the rat.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).[10]
-
Carefully insert the gavage needle into the esophagus and deliver the MMI suspension directly into the stomach.[10]
-
Administer the dose once daily.
-
-
Duration of Treatment:
-
Monitoring:
Data Presentation: Effects of Methimazole on Key Hypothyroid Indicators
The following table summarizes the quantitative data from a study by Zhou et al. (2015) on the effects of different MMI administration protocols on male Wistar rats over 21 days.
| Treatment Group | Administration Route | Serum T3 (ng/mL) | Serum T4 (ng/mL) | Serum TSH (mIU/L) |
| Control | - | 0.85 ± 0.12 | 45.32 ± 5.18 | 0.51 ± 0.11 |
| 0.025% MMI in drinking water | Drinking Water | 0.31 ± 0.07 | 10.15 ± 2.34 | 4.28 ± 0.87 |
| 0.04% MMI in drinking water | Drinking Water | 0.28 ± 0.06 | 8.76 ± 1.98 | 5.12 ± 1.03 |
| 0.1% MMI in drinking water | Drinking Water | 0.19 ± 0.04 | 5.43 ± 1.25 | 7.89 ± 1.54 |
| 5 mg/100 g bw MMI by gavage | Oral Gavage | 0.33 ± 0.08 | 11.02 ± 2.51 | 4.05 ± 0.91 |
| 8 mg/100 g bw MMI by gavage | Oral Gavage | 0.21 ± 0.05 | 6.11 ± 1.43 | 7.56 ± 1.48* |
*Indicates a significant difference from the control group. Data adapted from Zhou et al., 2015.[7][8][9]
Mandatory Visualizations
Caption: Mechanism of Methimazole on the Hypothalamic-Pituitary-Thyroid Axis.
References
- 1. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. Different Doses and Routes of Administration of Methimazole Affect Thyroid Status in Methimazole-induced Hypothyroidism in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mona.uwi.edu [mona.uwi.edu]
- 9. researchgate.net [researchgate.net]
- 10. research.fsu.edu [research.fsu.edu]
Application Note: Quantification of Methimazole using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methimazole (B1676384) (also known as Thiamazole) is a thionamide medication used to treat hyperthyroidism.[1][2] Accurate and reliable quantification of methimazole in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive technique for this purpose.[3][4][5] This application note provides a detailed protocol for the quantification of methimazole using a reversed-phase HPLC (RP-HPLC) method.
Quantitative Data Summary
The following tables summarize the key quantitative data from various validated HPLC methods for methimazole quantification.
Table 1: Chromatographic Conditions and System Suitability
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | YMC Triart C18 (150 mm x 4.6 mm, 3µm) | Diasfer-110-C18 (150 x 4.0 mm, 5μm) |
| Mobile Phase | Acetonitrile:Water:2.5% Sodium Azide (B81097) (20:30:50, v/v/v), pH 5.5[6] | 5% (v/v) Acetonitrile-Water, pH 9.5[7] | Acetonitrile:Phosphate Buffer (pH 6.86) (25:75)[4] |
| Flow Rate | Not Specified | 0.8 mL/min[7] | Not Specified |
| Detection Wavelength | Not Specified (Post-column reaction) | 260 nm[7] | 254 nm[4] |
| Retention Time | ~5 min[3] | Not Specified | Not Specified |
| Internal Standard | Not Specified | Metronidazole[7] | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.2–2 µmol/L[6] | 4-14 ppm[7] | 0.34–114.17 mg/L[4] |
| Correlation Coefficient (R²) | Not Specified | >0.999[3] | Not Specified |
| Accuracy (% Recovery) | 91-108%[6] | 100.06%[7] | 95.7-103.3% |
| Precision (% RSD) | < 4.0%[6] | Intraday: 0.33%, Interday: 0.30%[3] | 1.8-5.0% |
| Limit of Detection (LOD) | 0.18 µmol/L[6] | Not Specified | 0.29 mg/L[4] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.25mg/l |
Experimental Protocols
This section provides a detailed methodology for the quantification of methimazole based on a common RP-HPLC method.
1. Materials and Reagents
-
Methimazole reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium azide[6]
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Methanol (HPLC grade)
-
Phosphate buffer components
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase Preparation (Example based on Method 1):
-
Standard Stock Solution Preparation:
-
Accurately weigh a suitable amount of methimazole reference standard.
-
Dissolve the standard in a small amount of 1 M sodium hydroxide solution and then dilute with water to obtain a stock solution of a known concentration (e.g., 100 µmol/L).[6]
-
-
Calibration Standards Preparation:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations covering the desired linear range (e.g., 0.2, 0.5, 1, 1.5, and 2 µmol/L).[6]
-
4. Sample Preparation (for Tablets)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh an amount of powder equivalent to a single dose of methimazole.
-
Dissolve the powder in a suitable solvent (e.g., mobile phase or a mixture of water and methanol).
-
Sonication may be used to ensure complete dissolution.
-
Dilute the solution to a known volume to obtain a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
5. Chromatographic Analysis
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the UV detector to the appropriate wavelength (e.g., 252 nm or 254 nm).[1][3]
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared calibration standards in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Perform replicate injections for standards and samples to ensure reproducibility.
6. Data Analysis
-
Integrate the peak areas of the methimazole peaks in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Determine the concentration of methimazole in the sample solutions by interpolating their peak areas from the calibration curve.
-
Calculate the final concentration of methimazole in the original sample, taking into account all dilution factors.
Visualizations
Caption: Experimental workflow for methimazole quantification by HPLC.
Caption: Logical relationship of key HPLC system components.
References
- 1. Thyrotoxicosis antidote assay along with concurrent medication; chromatographic and environmental issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. In-use stability of diluted thiamazole (methimazole) infusion solutions in prefilled 0.9% sodium chloride infusion bags for continuous infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MMSPE-RP-HPLC method for the simultaneous determination of methimazole and selected metabolites in fish homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. set-science.com [set-science.com]
Application Notes and Protocols for Long-Term Methimazole Therapy in Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed dosing considerations and experimental protocols for the long-term administration of methimazole (B1676384) (MMI) in research models, primarily focusing on rodents and felines. The information is intended to guide the establishment of chronic hypothyroidism models and the study of long-term therapeutic effects of methimazole.
Dosing Considerations for Long-Term Methimazole Therapy
The appropriate dosage of methimazole is critical for achieving the desired level of thyroid suppression while minimizing adverse effects. Dosing is dependent on the animal model, the route of administration, and the desired therapeutic outcome.
Oral Administration in Drinking Water (Rodents)
This method is common for inducing hypothyroidism in rats and mice due to its non-invasive nature.
| Species | Concentration in Drinking Water (% w/v) | Duration | Expected Outcome | Reference(s) |
| Rat (Wistar) | 0.025% - 0.1% | 21 days or longer | Dose-dependent decrease in serum T3 and T4, and increase in TSH.[1][2][3] | [1][2][3] |
| Rat (Wistar) | 0.05% | 90 days | Induction of hypothyroidism, with significant effects on bone metabolism. | |
| Rat (Sprague-Dawley) | 0.025% | 25 days (to dams post-parturition) | Induction of neonatal hypothyroidism in offspring. |
Note: The concentration of methimazole in drinking water may affect water consumption. Higher concentrations can lead to decreased water intake, which should be monitored.[1]
Oral Gavage Administration (Rodents)
Intragastric gavage allows for precise dosing but is more labor-intensive and can be stressful for the animals.
| Species | Dose | Frequency | Duration | Expected Outcome | Reference(s) |
| Rat (Wistar) | 5 mg/100 g body weight | Once daily | 21 days | Induction of hypothyroidism, similar to 0.025% - 0.04% in drinking water.[1][2][3] | [1][2][3] |
| Rat (Wistar) | 8 mg/100 g body weight | Once daily | 21 days | Induction of hypothyroidism, similar to 0.1% in drinking water.[1][2][3] | [1][2][3] |
| Rat | 60 mg/kg/day | Once daily | 21 days | Induction of severe hypothyroidism.[4] | [4] |
| Rat | 2.5 mg/100 g body weight | Once daily | 3 weeks | Induction of hypothyroidism.[5] | [5] |
| Rat (Long-Evans) | 50 mg/kg | Single dose | N/A | Olfactory mucosal damage.[6] | [6] |
Transdermal Administration (Felines)
Transdermal application is a common and often preferred method for long-term treatment of hyperthyroidism in cats, as it can improve compliance and reduce gastrointestinal side effects.
| Species | Dose | Frequency | Formulation | Application Site | Reference(s) |
| Cat | 2.5 - 5.0 mg | Once or twice daily | Pluronic lecithin (B1663433) organogel (PLO) | Inner pinna of the ear | [7] |
| Cat | 10 mg | Once daily | Novel lipophilic formulation | Inner pinna of the ear | [8] |
Note: Dose adjustments are often necessary based on regular monitoring of serum T4 concentrations.[7]
Experimental Protocols
Induction of Hypothyroidism in Rats via Drinking Water
Objective: To establish a model of long-term hypothyroidism in rats.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Methimazole (Sigma-Aldrich or equivalent)
-
Drinking water bottles
-
Animal balance
Procedure:
-
Acclimatize rats to the housing conditions for at least one week.
-
Prepare a fresh solution of methimazole in drinking water at the desired concentration (e.g., 0.04% w/v). To prepare a 0.04% solution, dissolve 0.4 g of methimazole in 1 liter of drinking water.
-
Replace the regular drinking water of the experimental group with the methimazole-containing water. The control group should receive regular drinking water.
-
Provide water and standard chow ad libitum.
-
Monitor the body weight and water consumption of the animals regularly (e.g., every 2-3 days).
-
At the end of the desired treatment period (e.g., 21 or 90 days), collect blood samples for hormonal analysis (T3, T4, TSH).
-
Tissues of interest can then be harvested for further analysis.
Monitoring Parameters:
-
Body weight
-
Water and food consumption
-
Serum T3, T4, and TSH levels
-
Clinical signs of hypothyroidism (e.g., lethargy, poor hair coat)
Long-Term Transdermal Methimazole Administration in Cats
Objective: To model the long-term therapeutic management of hyperthyroidism in felines.
Materials:
-
Hyperthyroid cats (diagnosed based on clinical signs and elevated serum T4)
-
Compounded transdermal methimazole (e.g., 5 mg/0.1 mL in PLO gel)
-
Gloves for handling the medication
Procedure:
-
Obtain baseline measurements of body weight, heart rate, blood pressure, and serum T4, as well as a complete blood count and serum biochemistry profile.
-
The starting dose is typically 2.5 mg to 5 mg applied to the inner, non-haired surface of the pinna once or twice daily.[7]
-
Wear gloves to apply the specified dose of the transdermal gel. Alternate ears with each application.
-
Re-evaluate the cat at regular intervals (e.g., 2, 4, and 8 weeks after starting treatment).
-
Monitoring should include clinical assessment, body weight, and serum T4 levels.
-
Adjust the methimazole dose as needed to maintain serum T4 within the low-normal range.
-
Long-term monitoring should continue every 3-6 months.
Monitoring Parameters:
-
Clinical signs of hyperthyroidism (e.g., weight loss, polyphagia, hyperactivity)
-
Body weight
-
Serum T4 levels
-
Complete blood count (to monitor for rare side effects like agranulocytosis)
-
Serum biochemistry (to monitor renal and hepatic function)
Signaling Pathways and Mechanisms of Action
Inhibition of Thyroid Hormone Synthesis
Methimazole's primary mechanism of action is the inhibition of thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones.[9][10][11][12] MMI blocks the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form T3 and T4.[9][10][11][12]
Caption: Inhibition of Thyroid Peroxidase by Methimazole.
Immunomodulatory and Antioxidant Effects
Beyond its primary antithyroid action, methimazole also exhibits immunomodulatory and antioxidant properties. It has been shown to interfere with the interferon-gamma (IFN-γ) signaling pathway.[13] MMI can scavenge hydrogen peroxide (H₂O₂), which is a byproduct of IFN-γ signaling.[13] This scavenging activity inhibits the H₂O₂-mediated phosphorylation of STAT1, a key transcription factor in the JAK/STAT pathway, thereby reducing the expression of pro-inflammatory molecules like ICAM-1.[13]
Caption: Methimazole's Interference with IFN-γ Signaling.
Experimental Workflow for Studying Long-Term Methimazole Effects
The following diagram outlines a general workflow for a long-term study investigating the effects of methimazole in a research model.
Caption: General Experimental Workflow for Long-Term Methimazole Studies.
References
- 1. mona.uwi.edu [mona.uwi.edu]
- 2. Different Doses and Routes of Administration of Methimazole Affect Thyroid Status in Methimazole-induced Hypothyroidism in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Experimental modeling of hypothyroidism: principles, methods, several advanced research directions in cardiology | Russian Open Medical Journal [romj.org]
- 6. Olfactory toxicity of methimazole: dose-response and structure-activity studies and characterization of flavin-containing monooxygenase activity in the Long-Evans rat olfactory mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transdermal application of methimazole in hyperthyroid cats: a long-term follow-up study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The efficacy and safety of a novel lipophilic formulation of methimazole for the once daily transdermal treatment of cats with hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 11. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 13. Methimazole as an antioxidant and immunomodulator in thyroid cells: mechanisms involving interferon-gamma signaling and H(2)O(2) scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Methimazole in Elucidating Thyroid Hormone Synthesis Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methimazole (B1676384) (MMI), a thionamide-class antithyroid agent, is a cornerstone in the management of hyperthyroidism and a pivotal tool for researchers investigating the intricacies of thyroid hormone synthesis. Its primary mechanism of action involves the potent and specific inhibition of thyroid peroxidase (TPO), a key enzyme in the thyroid gland responsible for the biosynthesis of thyroid hormones. This inhibitory action makes methimazole an invaluable pharmacological instrument for creating in vitro and in vivo models of hypothyroidism, thereby enabling a deeper understanding of the thyroid hormone synthesis cascade and its regulation. These application notes provide a comprehensive overview of the use of methimazole in research, complete with detailed experimental protocols and quantitative data to facilitate the study of thyroid physiology and the development of novel therapeutic agents.
Mechanism of Action
Methimazole's therapeutic and research applications stem from its targeted inhibition of thyroid peroxidase.[1] TPO catalyzes two crucial steps in thyroid hormone synthesis: the iodination of tyrosine residues on the thyroglobulin (Tg) protein and the subsequent coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3).[1] Methimazole effectively blocks these processes, leading to a dose-dependent reduction in the synthesis of new thyroid hormones.[2][3] It is important to note that methimazole does not affect the release of pre-existing thyroid hormones stored in the thyroid gland; therefore, its biological effects in vivo manifest over several days to weeks.[1]
Beyond its primary role as a TPO inhibitor, methimazole has been observed to possess immunomodulatory properties. Studies have shown that methimazole can influence the immune response, which is particularly relevant in the context of autoimmune thyroid disorders like Graves' disease.[4][5] These effects may be secondary to the normalization of thyroid function or a direct action on immune cells.[5]
Data Presentation
The following tables summarize quantitative data from key studies demonstrating the effects of methimazole in both in vitro and in vivo models.
Table 1: In Vitro Inhibition of Thyroid Peroxidase by Methimazole
| Parameter | Value | Cell/System Type | Reference |
| IC50 | 0.11 µM | Rat thyroid microsomes | [3] |
Table 2: Effect of Methimazole on Thyroglobulin (Tg) and Thyroid Peroxidase (TPO) mRNA Levels in FRTL-5 Cells
| Treatment | Tg mRNA Levels | TPO mRNA Levels | Reference |
| Methimazole (1-10,000 µM) | Dose-dependent increase | Dose-dependent increase | [2] |
| Methimazole (10,000 µM) | Increased after 2-4 hours | Not specified | [3] |
Table 3: In Vivo Effects of Methimazole on Serum Thyroid Hormone Levels in Rats
| Methimazole Dose | Administration Route | Duration | Serum T4 Change | Serum T3 Change | Serum TSH Change | Reference |
| 0.04% in drinking water | Oral | 15 days | Not specified | Not specified | Not specified | |
| 0.05% in drinking water | Oral | Not specified | Markedly reduced | Markedly reduced | Not specified | |
| 0.1% in drinking water | Oral | 2-4 weeks | Reduced | Reduced | Not specified | [6] |
| 0.05% MMI + 0.1 µg/ml T4 in water | Oral | 37, 42, and 59 days | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
In Vitro Studies
Protocol 1: Inhibition of Thyroid Peroxidase (TPO) Activity in Rat Thyroid Microsomes
This protocol is adapted from studies assessing the direct inhibitory effect of methimazole on TPO activity.
Materials:
-
Rat thyroid microsomes
-
Methimazole
-
Assay buffer (e.g., potassium phosphate (B84403) buffer)
-
Substrate for TPO (e.g., Amplex UltraRed)
-
Hydrogen peroxide (H2O2)
-
Microplate reader
Procedure:
-
Prepare rat thyroid microsomes from thyroid glands of untreated rats.
-
Determine the protein concentration of the microsomal preparation using a standard protein assay.
-
Prepare a serial dilution of methimazole in the assay buffer.
-
In a microplate, add the thyroid microsomes, methimazole dilutions (or vehicle control), and the TPO substrate.
-
Initiate the reaction by adding H2O2.
-
Measure the enzymatic activity by monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the percent inhibition for each methimazole concentration and determine the IC50 value.[3]
Protocol 2: Analysis of Thyroglobulin (Tg) and TPO mRNA Expression in FRTL-5 Cells
This protocol outlines the steps to investigate the effect of methimazole on the gene expression of key proteins in thyroid hormone synthesis.
Materials:
-
FRTL-5 rat thyroid cells
-
Cell culture medium (e.g., Coon's modified Ham's F-12 medium supplemented with 5% calf serum and a mixture of hormones)
-
Methimazole
-
TRIzol reagent or equivalent for RNA extraction
-
Reverse transcriptase and reagents for cDNA synthesis
-
Primers for Tg, TPO, and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix and instrument
Procedure:
-
Culture FRTL-5 cells to approximately 70-80% confluency.
-
Treat the cells with varying concentrations of methimazole (e.g., 1 µM to 10 mM) for a specified duration (e.g., 24-48 hours).[2][3]
-
Isolate total RNA from the cells using a reagent like TRIzol, following the manufacturer's protocol.[8][9]
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.[10]
-
Perform quantitative PCR (qPCR) using specific primers for Tg, TPO, and the housekeeping gene to determine the relative mRNA expression levels.
-
Analyze the data to determine the effect of methimazole on Tg and TPO gene expression.
In Vivo Studies
Protocol 3: Induction of Hypothyroidism in Mice
This protocol describes a method to induce hypothyroidism in mice for studying the effects of a hypothyroid state and the direct actions of methimazole.
Materials:
-
Inbred mice (e.g., C57BL/6)
-
Methimazole
-
Drinking water bottles
Procedure:
-
Prepare a 0.1% (w/v) solution of methimazole in tap water.[6]
-
Provide the methimazole-containing water to the mice ad libitum for a period of two to four weeks.[6]
-
A control group of mice should receive regular tap water.
-
At the end of the treatment period, collect blood samples for thyroid hormone analysis.
-
Tissues such as the spleen can be harvested for immunological studies (e.g., lymphocyte proliferation assays).[6]
Protocol 4: Assessment of Methimazole's Immunomodulatory Effects in Mice
This protocol is designed to evaluate the impact of methimazole on the immune system in an in vivo model.
Materials:
-
A/J mice
-
Human thyroglobulin (hTg) for immunization
-
Methimazole
-
L-thyroxine (T4)
-
Reagents for plaque-forming cell (PFC) assay
-
Materials for histological analysis of the thyroid gland
Procedure:
-
Immunize A/J mice with human thyroglobulin (0.5 mg intraperitoneal injections for 5 days).[7]
-
Administer methimazole (0.05% in drinking water) and L-thyroxine (0.1 µg/ml to prevent thyroid hypertrophy) to the treatment group.[7]
-
A control group receives hTg immunization without methimazole and T4.
-
At specified time points (e.g., 37, 42, and 59 days), sacrifice the mice.[7]
-
Isolate splenocytes and perform a plaque-forming cell (PFC) assay to measure the number of IgG-secreting cells and hTg-specific antibody-producing cells.[7]
-
Collect thyroid glands for histological examination to assess the degree of mononuclear cell infiltration and follicular destruction.[7]
Mandatory Visualizations
Caption: Inhibition of Thyroid Hormone Synthesis by Methimazole.
Caption: In Vitro Experimental Workflow for Gene Expression Analysis.
Caption: In Vivo Experimental Workflow for Inducing Hypothyroidism.
References
- 1. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Methimazole increases thyroid-specific mRNA concentration in human thyroid cells and FRTL-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methimazole and propylthiouracil increase thyroglobulin gene expression in FRTL-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methimazole as an antioxidant and immunomodulator in thyroid cells: mechanisms involving interferon-gamma signaling and H(2)O(2) scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulation by methimazole therapy in Graves' disease: rapid changes in activation stage of circulating regulatory T cell subsets, B cells and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory effect of methimazole on inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of methimazole on murine thyroiditis. Evidence for immunosuppression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccr.cancer.gov [ccr.cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. mcgill.ca [mcgill.ca]
Application Notes and Protocols for Radiolabeled Methimazole in Tracking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methimazole (B1676384) (also known as Thiamazole) is a thionamide anti-thyroid agent widely used in the management of hyperthyroidism. Its primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. To facilitate pharmacokinetic, pharmacodynamic, and metabolism studies, radiolabeled versions of Methimazole are invaluable tools. This document provides detailed application notes and protocols for the synthesis and use of Carbon-14 ([¹⁴C]) labeled Methimazole and the application of Technetium-99m (⁹⁹ᵐTc) in conjunction with Methimazole therapy for thyroid imaging.
Carbon-14 Labeled Methimazole ([¹⁴C]-Methimazole)
The introduction of a ¹⁴C isotope into the Methimazole molecule allows for sensitive and quantitative tracking in biological systems. The most common position for labeling is the C-2 position of the imidazole (B134444) ring, as this position is integral to the molecule's core structure.
Synthesis of [2-¹⁴C]-Methimazole
While specific, detailed protocols for the synthesis of [2-¹⁴C]-Methimazole are not widely published, a plausible synthetic route can be adapted from established methods for the synthesis of unlabeled Methimazole, utilizing a commercially available ¹⁴C-labeled precursor. A common route involves the reaction of a methylaminoacetaldehyde equivalent with a labeled thiocyanate (B1210189) or isothiocyanate. An alternative and frequently cited method for the synthesis of 2-mercaptoimidazoles involves the reaction of an aminoacetaldehyde dimethyl acetal (B89532) with a thiocyanate salt in an acidic medium[1][2].
Proposed Synthetic Protocol:
This protocol is a proposed synthetic route based on established chemical principles for the synthesis of similar compounds and non-radiolabeled Methimazole. Researchers should adapt and optimize this procedure in a certified radiochemistry laboratory.
Reaction: The synthesis of [2-¹⁴C]-Methimazole can be achieved by the cyclization of methylaminoacetaldehyde dimethyl acetal with [¹⁴C]-potassium thiocyanate in the presence of an acid catalyst.
Materials:
-
Methylaminoacetaldehyde dimethyl acetal
-
[¹⁴C]-Potassium thiocyanate (K¹⁴SCN) with known specific activity
-
Hydrochloric acid (HCl) or other suitable acid catalyst
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., ethanol (B145695), acetone)
-
Thin Layer Chromatography (TLC) plates and developing system
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Liquid Scintillation Counter (LSC)
Procedure:
-
Reaction Setup: In a shielded, well-ventilated fume hood suitable for radiochemical synthesis, dissolve methylaminoacetaldehyde dimethyl acetal and [¹⁴C]-potassium thiocyanate in deionized water.
-
Acidification: Slowly add hydrochloric acid to the reaction mixture while stirring and maintaining a controlled temperature.
-
Reaction: Heat the mixture under reflux for several hours. Monitor the reaction progress by radio-TLC.
-
Work-up: After the reaction is complete, cool the mixture and neutralize it. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude [2-¹⁴C]-Methimazole. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography.
-
Analysis and Quality Control:
-
Radiochemical Purity: Determine the radiochemical purity of the final product using radio-HPLC and radio-TLC.
-
Chemical Purity: Confirm the chemical identity and purity using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy on a co-synthesized non-radioactive standard.
-
Specific Activity: Calculate the specific activity of the [2-¹⁴C]-Methimazole by measuring the radioactivity of a known mass of the purified compound using a calibrated LSC.
-
Quantitative Data
Due to the limited availability of published data for the specific synthesis of [¹⁴C]-Methimazole, the following table presents expected ranges based on similar radiolabeling syntheses.
| Parameter | Expected Value |
| Radiochemical Yield | 20-40% |
| Radiochemical Purity | >98% |
| Specific Activity | 10-50 mCi/mmol |
Application in Tracking Studies
[¹⁴C]-Methimazole is a critical tool for Absorption, Distribution, Metabolism, and Excretion (ADME) studies. Following administration to animal models, the distribution and clearance of the radiolabel can be quantified in various tissues and excreta.
Experimental Protocol for a Rodent Biodistribution Study:
-
Animal Model: Use a relevant rodent model (e.g., Sprague-Dawley rats).
-
Dose Formulation: Prepare a sterile dosing solution of [¹⁴C]-Methimazole in a suitable vehicle (e.g., saline).
-
Administration: Administer a known dose and radioactivity of [¹⁴C]-Methimazole to the animals (e.g., via oral gavage or intravenous injection).
-
Sample Collection: At predetermined time points, collect blood, urine, feces, and various tissues (including the thyroid gland, liver, kidneys, etc.).
-
Sample Processing: Homogenize tissue samples and solubilize them.
-
Radioactivity Measurement: Measure the ¹⁴C content in all samples using a Liquid Scintillation Counter.
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g) or as microgram equivalents of the drug per gram of tissue.
A study on the metabolism of [2-¹⁴C]methimazole in rats showed that after three daily intraperitoneal doses, 78.4% of the administered ¹⁴C was excreted in the urine, with only 6.7% as unchanged methimazole[3]. This indicates extensive metabolism of the drug.
Technetium-99m in Methimazole Therapy Monitoring
Research indicates that Methimazole is not typically directly labeled with Technetium-99m (⁹⁹ᵐTc). Instead, ⁹⁹ᵐTc, in the form of sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄), is used for thyroid scintigraphy to assess thyroid function before and after treatment with Methimazole[4][5][6]. The pertechnetate ion (TcO₄⁻) is trapped by the thyroid gland via the sodium-iodide symporter (NIS), similar to iodide, allowing for imaging of thyroid morphology and function.
Application in Monitoring Methimazole Therapy
Thyroid scintigraphy with ⁹⁹ᵐTc-pertechnetate is a valuable tool to:
-
Diagnose the cause of hyperthyroidism (e.g., Graves' disease vs. toxic nodular goiter).
-
Evaluate the size and morphology of the thyroid gland.
-
Assess the functional status of the thyroid by quantifying the uptake of ⁹⁹ᵐTc-pertechnetate.
-
Monitor the response to Methimazole therapy by observing changes in thyroid uptake over time.
Protocol for Thyroid Scintigraphy with ⁹⁹ᵐTc-Pertechnetate
Patient Preparation:
-
Patients should discontinue antithyroid medications like Methimazole for a specific period before the scan, as determined by the supervising physician, to avoid interference with tracer uptake. Typically, a withdrawal period of 3-5 days is recommended.
-
Patients should also avoid iodine-containing medications and contrast agents.
Procedure:
-
Radiopharmaceutical: Administer a sterile, pyrogen-free solution of Sodium Pertechnetate ⁹⁹ᵐTc Injection intravenously. The typical adult dose ranges from 185 to 370 MBq (5 to 10 mCi).
-
Imaging: After a waiting period of approximately 20 minutes to allow for tracer accumulation in the thyroid, imaging is performed using a gamma camera equipped with a pinhole collimator[7].
-
Image Acquisition: Planar images of the neck are acquired from anterior, left anterior oblique (LAO), and right anterior oblique (RAO) views.
-
Uptake Measurement: The percentage of the injected ⁹⁹ᵐTc-pertechnetate dose taken up by the thyroid gland is calculated. This is typically done by defining a region of interest (ROI) over the thyroid and a background region and comparing the counts to a standard of known activity.
Quantitative Data
The thyroid uptake of ⁹⁹ᵐTc-pertechnetate can provide quantitative insights into the effectiveness of Methimazole treatment.
| Condition | Typical ⁹⁹ᵐTc-Pertechnetate Uptake (at 20 min) |
| Euthyroid (Normal) | 0.3% - 3.5%[8] |
| Hyperthyroidism (untreated) | > 4.0%[9] |
| Effective Methimazole Therapy | Decrease in uptake towards the euthyroid range |
Normal ranges can vary depending on the population's iodine intake and the specific methodology used.
Visualizations
Methimazole Mechanism of Action
References
- 1. Methimazole synthesis - chemicalbook [chemicalbook.com]
- 2. 2-MERCAPTOIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. annsaudimed.net [annsaudimed.net]
- 4. Effects of methimazole on thyroid gland uptake of 99mTC-pertechnetate in 19 hyperthyroid cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. CN107162983A - A kind of synthesis of methimazole and process for purification - Google Patents [patents.google.com]
- 7. radiopaedia.org [radiopaedia.org]
- 8. Thyroid uptake and scintigraphy using 99mTc pertechnetate: standardization in normal individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tech.snmjournals.org [tech.snmjournals.org]
Best practices for handling and storing Methimazole in a laboratory setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methimazole (B1676384) (also known as Thiamazole) is a thionamide antithyroid agent widely used in research and clinical settings to treat hyperthyroidism.[1][2] Its primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][3][4] Understanding the proper handling, storage, and experimental use of Methimazole is crucial for ensuring laboratory safety, experimental accuracy, and the integrity of research data. These application notes provide detailed protocols and best practices for the use of Methimazole in a laboratory environment.
Safety and Handling Precautions
Methimazole is classified as hazardous and requires careful handling to minimize exposure.[5][6]
2.1 Personal Protective Equipment (PPE)
When handling Methimazole powder or solutions, the following PPE is mandatory:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities of powder, a dust respirator or a self-contained breathing apparatus should be used to avoid inhalation.[7][8]
2.2 Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid the formation of dust and aerosols.[6][8]
-
Enclosed local exhaust ventilation is recommended at points of dust, fume, or vapor generation.[8]
2.3 First Aid Measures
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[6]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[9]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6][7]
Storage and Stability
Proper storage of Methimazole is essential to maintain its chemical integrity.
-
Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly closed original container.[8] Keep away from heat and sources of ignition.[7] The United States Pharmacopeia (USP) specifies storage under light protection.[10]
-
Temperature: Do not store above 40°C (104°F).[7] Some studies have shown that refrigerated conditions (5°C) may be less stable for certain formulations compared to room temperature (25°C).[11][12]
-
Incompatible Materials: Store away from incompatible materials and foodstuff containers.[8]
-
Solution Stability: Diluted Methimazole infusion solutions (0.48 and 0.96 mg/mL) in 0.9% NaCl are physicochemically stable for at least 24 hours at room temperature under diffuse room light.[10][12] A study on a transdermal gel formulation determined a beyond-use date of 60 days at room temperature.[11]
Data Presentation: Physicochemical Properties and Solubility
Quantitative data for Methimazole is summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of Methimazole
| Property | Value | Reference(s) |
| Molecular Formula | C4H6N2S | |
| Molecular Weight | 114.17 g/mol | [13] |
| Appearance | White to pale buff crystalline powder | [7][14] |
| Melting Point | 143-146 °C | [15] |
| Boiling Point | 280 °C (with some decomposition) | [15] |
| Odor | Faint, characteristic | [14][15] |
Table 2: Solubility of Methimazole in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Freely soluble, ≥ 50 mg/mL (437.93 mM) | [16] |
| Ethanol | Freely soluble, 22 mg/mL (192.7 mM) | [16][17] |
| Methanol | Highest solubility among tested organic solvents | [18] |
| Chloroform | Freely soluble | [16] |
| DMSO | ≥ 100 mg/mL (875.86 mM) | |
| Ether | Sparingly soluble | [15][16] |
| Petroleum Ether | Sparingly soluble | [15][16] |
| Ethyl Acetate | Smallest solubility among tested organic solvents | [18] |
Experimental Protocols
5.1 Preparation of Stock Solutions
For in vitro experiments, stock solutions of Methimazole are typically prepared in DMSO, water, or ethanol.
-
Example Protocol for a 100 mM DMSO Stock Solution:
-
Weigh out 11.42 mg of Methimazole powder.
-
Dissolve in 1.0 mL of high-purity DMSO.
-
Vortex or sonicate until the solution is clear.
-
Store the stock solution at -20°C for up to 3 years or at -80°C for 1 year.[17]
-
-
Example Protocol for an Aqueous Stock Solution:
-
Weigh out the desired amount of Methimazole powder.
-
Add purified water (e.g., Milli-Q) to the desired final concentration. Methimazole is freely soluble in water.[16]
-
Vortex or sonicate to ensure complete dissolution.
-
Prepare fresh aqueous solutions for each experiment to avoid potential degradation.
-
5.2 High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of a Methimazole sample.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.0 mm, 5 µm particle size).[19]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer solution (pH 6.86) in a 25:75 ratio.[19]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 254 nm.[19]
-
Sample Preparation:
-
Accurately weigh a small amount of the Methimazole sample.
-
Dissolve in the mobile phase to a known concentration (e.g., 50 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample (e.g., 20 µL).
-
Run the chromatogram for a sufficient time to allow for the elution of Methimazole and any potential impurities.
-
The purity is calculated by dividing the peak area of Methimazole by the total peak area of all components in the chromatogram.
-
Visualizations
6.1 Signaling Pathway of Methimazole's Mechanism of Action
Caption: Mechanism of action of Methimazole in inhibiting thyroid hormone synthesis.
6.2 Experimental Workflow for In Vitro Thyroperoxidase (TPO) Inhibition Assay
Caption: Workflow for an in vitro assay to determine TPO inhibition by Methimazole.
References
- 1. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. hmdb.ca [hmdb.ca]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pccarx.com [pccarx.com]
- 10. In-use stability of diluted thiamazole (methimazole) infusion solutions in prefilled 0.9% sodium chloride infusion bags for continuous infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of methimazole in poloxamer lecithin organogel to determine beyond-use date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methimazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. cdn.ymaws.com [cdn.ymaws.com]
- 15. Methimazole | C4H6N2S | CID 1349907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methimazole | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Methimazole as a Positive Control in Antithyroid Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methimazole (B1676384) (MMI) is a well-characterized antithyroid drug that is widely used in the treatment of hyperthyroidism.[1] Its primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1] This specific and potent activity makes methimazole an ideal positive control for in vitro and in vivo screening assays designed to identify new antithyroid compounds. These application notes provide detailed protocols for utilizing methimazole as a positive control in common antithyroid drug screening assays.
Mechanism of Action of Methimazole
Methimazole's principal effect is to block the synthesis of thyroid hormones, specifically thyroxine (T4) and triiodothyronine (T3).[1] It achieves this by inhibiting the enzyme thyroid peroxidase (TPO), which is responsible for two crucial steps in thyroid hormone synthesis: the oxidation of iodide and the iodination of tyrosine residues on the thyroglobulin protein.[1] By inhibiting TPO, methimazole effectively reduces the production of new thyroid hormones. It is important to note that methimazole does not affect the release of already synthesized and stored thyroid hormones.[1]
Signaling Pathway: Thyroid Hormone Synthesis and Inhibition by Methimazole
The synthesis of thyroid hormones is a multi-step process that occurs within the thyroid follicular cells and is regulated by the hypothalamic-pituitary-thyroid (HPT) axis. The following diagram illustrates this pathway and the point of inhibition by methimazole.
Caption: Thyroid hormone synthesis pathway and the inhibitory action of Methimazole on TPO.
In Vitro Assays
Thyroid Peroxidase (TPO) Inhibition Assay using Amplex® UltraRed
This assay is a high-throughput method to screen for TPO inhibitors. It measures the peroxidase activity of TPO through the oxidation of the Amplex® UltraRed reagent, which results in a fluorescent product.
Experimental Workflow:
Caption: Experimental workflow for the in vitro TPO inhibition assay.
Protocol:
Materials and Reagents:
-
Thyroid Peroxidase (TPO): Rat or human thyroid microsomes
-
Methimazole (MMI)
-
Amplex® UltraRed Reagent
-
Hydrogen Peroxide (H₂O₂)
-
Potassium Phosphate (B84403) Buffer (200 mM, pH 7.4)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of methimazole and test compounds in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Assay Plate Preparation: Add the compound dilutions and controls (vehicle control: DMSO; positive control: methimazole) to the wells of a 96-well plate.
-
Enzyme Addition: Prepare a working solution of TPO (e.g., 12.5 µg/mL total protein) in potassium phosphate buffer and add it to each well.[2]
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the interaction between the inhibitors and the enzyme.[2]
-
Reaction Initiation: Prepare a reaction mixture containing 25 µM Amplex® UltraRed and 300 µM H₂O₂ in potassium phosphate buffer. Add this mixture to each well to start the reaction.[2]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 545 nm and an emission wavelength of approximately 590 nm.[2]
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.[2]
-
Quantitative Data for Methimazole:
| Parameter | Value | Reference |
| IC50 (in vitro AUR-TPO assay) | 0.11 µM | [3] |
| IC50 (LPO inhibition assay) | ~8.84 µM | [4] |
Sodium/Iodide Symporter (NIS) Inhibition Assay
This assay measures the uptake of radioactive iodide into cells expressing the sodium/iodide symporter (NIS), such as the FRTL-5 rat thyroid follicular cell line.
Protocol:
Materials and Reagents:
-
FRTL-5 cells
-
Cell culture medium and supplements
-
Methimazole (as a negative control for direct NIS inhibition)
-
Known NIS inhibitor (e.g., perchlorate) as a positive control
-
Radioactive iodide (¹²⁵I)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
96-well plates
-
Gamma counter
Procedure:
-
Cell Culture: Culture FRTL-5 cells in appropriate media until they reach the desired confluency.
-
Plating: Seed the cells in 96-well plates and allow them to adhere and grow.
-
Treatment: Wash the cells with uptake buffer and then incubate with various concentrations of test compounds, methimazole, and a known NIS inhibitor for a specified period.
-
Radioactive Iodide Uptake: Add ¹²⁵I-containing uptake buffer to each well and incubate to allow for iodide uptake.
-
Washing: Terminate the uptake by washing the cells with ice-cold uptake buffer to remove extracellular ¹²⁵I.
-
Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a gamma counter.
-
Data Analysis: Normalize the data to the vehicle control and determine the IC50 values for NIS inhibition. A parallel cell viability assay should be performed to rule out cytotoxicity.[5]
In Vivo Assays
In vivo studies in rodent models are crucial for evaluating the antithyroid potential of compounds. Methimazole is used to induce a state of hypothyroidism, providing a benchmark for the effects of test compounds.
Experimental Workflow:
Caption: General workflow for an in vivo antithyroid drug screening study.
Protocol for Induction of Hypothyroidism in Rats:
Animals: Male Wistar or Sprague-Dawley rats.
Treatment:
-
Administration: Methimazole can be administered via drinking water or oral gavage.
-
Dosage:
Parameters to be Measured:
-
Hormone Levels: Serum concentrations of T3, T4, and Thyroid-Stimulating Hormone (TSH) are measured at the end of the study.
-
Thyroid Gland Histology: Thyroid glands are collected, weighed, and processed for histological examination to observe changes in follicular cell structure, colloid content, and signs of hyperplasia.
Quantitative Data for Methimazole in Rats:
| Parameter | Treatment | Result | Reference |
| Free T4 | 2.5 mg/100 g b.w. for 3 weeks | Decrease (10.8±2.14 vs 16.2±0.57 in control) | [8] |
| Total T3 | 2.5 mg/100 g b.w. for 3 weeks | Increase (3.12±0.57 vs 2.36±0.19 in control) | [8] |
| TSH | 2.5 mg/100 g b.w. for 3 weeks | Increase (1.96±0.18 vs 0.12±0.01 in control) | [8] |
| Serum T3 | 0.05% in drinking water for 32 days | 80% decrease | [9] |
| Serum T4 | 0.05% in drinking water for 32 days | 90% decrease | [9] |
Expected Histological Changes with Methimazole Treatment:
-
Follicular cell hyperplasia with potential for papillary projections.[10][11]
-
Reduced colloid content in the follicles.[8]
-
Cellular polymorphism with nuclear atypia and hyperchromasia, particularly with long-term treatment.[10]
Conclusion
Methimazole serves as a robust and reliable positive control in a variety of in vitro and in vivo assays for screening antithyroid drug candidates. Its well-defined mechanism of action and the availability of extensive data on its effects provide a solid benchmark for evaluating the potency and efficacy of new chemical entities. The protocols and data presented in these application notes offer a comprehensive guide for researchers in the field of thyroid-related drug discovery.
References
- 1. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual binding mode of antithyroid drug methimazole to mammalian heme peroxidases – structural determination of the lactoperoxidase–methimazole complex at 1.97 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of potential sodium-iodide symporter (NIS) inhibitors using a secondary Fischer rat thyroid follicular cell (FRTL-5) radioactive iodide uptake (RAIU) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Doses and Routes of Administration of Methimazole Affect Thyroid Status in Methimazole-induced Hypothyroidism in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mona.uwi.edu [mona.uwi.edu]
- 8. researchgate.net [researchgate.net]
- 9. ANTI-THYROID DRUGS - Some Thyrotropic Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effect of Methimazole Therapy on Thyroid Pathohistology That May Mimic Thyroid Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fine Needle Aspiration Cytology of the Thyroid Gland Following Methimazole Therapy [jscimedcentral.com]
Application Notes & Protocols: Investigating the Teratogenic Effects of Methimazole
Objective: To provide a comprehensive experimental framework for assessing the teratogenic potential of Methimazole (B1676384) (MMI) and elucidating the underlying molecular mechanisms. These protocols are designed for researchers in developmental toxicology, pharmacology, and drug safety assessment.
Introduction
Methimazole (MMI) is an antithyyroid drug widely used for the treatment of hyperthyroidism.[1][2] However, its use during pregnancy is a significant concern due to its ability to cross the placenta and potentially harm the developing fetus.[2] Prenatal exposure to MMI has been associated with a specific set of congenital anomalies, collectively known as methimazole embryopathy.[3][4] This embryopathy can include characteristic facial features, choanal atresia (blockage of the nasal passage), esophageal atresia, and aplasia cutis (localized absence of skin).[3][4]
While clinical associations are strong, detailed experimental studies are crucial to understand the dose-dependent effects and the molecular pathways MMI perturbs during embryogenesis. The following protocols provide methodologies for studying these effects using both mammalian (rat) and alternative (zebrafish) models, coupled with molecular analysis techniques.
Overall Experimental Workflow
The investigation into MMI's teratogenicity follows a multi-step process, from initial in vivo screening to detailed mechanistic studies. This workflow ensures a comprehensive evaluation of both phenotypic effects and the underlying molecular causes.
References
- 1. Methimazole-induced reproductive endocrine system disruption and hepatotoxicity: insights from a Trichogaster trichopterus animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maternal transfer of methimazole and effects on thyroid hormone availability in embryonic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential teratogenicity of methimazole: exposure of zebrafish embryos to methimazole causes similar developmental anomalies to human methimazole embryopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methimazole embryopathy: a contribution to defining the phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor solubility of Methimazole in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing aqueous formulations of methimazole (B1676384) and troubleshooting potential challenges. While methimazole is generally considered freely soluble in water, this resource addresses issues that may arise when preparing high-concentration solutions, ensuring stability, and preventing precipitation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of methimazole?
Methimazole is a white, crystalline substance that is freely soluble in water.[1][2][3] Specific reported solubility values are as high as 200 mg/mL in water.[4] Aqueous solutions of methimazole are typically neutral, with a 2% solution having a pH between 6.7 and 6.9.[2]
Q2: Can the solubility of methimazole be further enhanced?
Although methimazole has high intrinsic aqueous solubility, certain formulation strategies can be employed to achieve even higher concentrations or to improve stability and dissolution characteristics. These techniques are particularly useful in the context of developing novel drug delivery systems or when working with complex experimental media.
Q3: What factors can influence the stability of methimazole in aqueous solutions?
The stability of methimazole in aqueous solutions can be affected by temperature and exposure to light and air. Studies have shown that methimazole solutions can degrade over time. Interestingly, one study on a transdermal gel formulation found that refrigerated conditions appeared to be the least stable, both physically and chemically, compared to room temperature storage.[5][6] It is recommended to store methimazole tablets in a dry, dark place at room temperature, protected from light and moisture.[7] For compounded preparations, the storage conditions specified by the compounding pharmacy should be followed.[7]
Q4: How does pH impact methimazole solutions?
While detailed pH-solubility profile data for methimazole is not extensively published, its aqueous solutions are known to be nearly neutral.[2] Significant deviations from a neutral pH could potentially lead to the degradation of the compound or interactions with other components in a formulation. For instance, methimazole exhibits UV absorbance maxima at 211 nm and 251.5 nm in 0.1N sulfuric acid, while in a neutral aqueous solution, it absorbs at 251.5 nm.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation or cloudiness in the aqueous solution | - Supersaturation: The concentration of methimazole may exceed its solubility limit under the specific buffer, temperature, or co-solvent conditions. - Temperature effects: Solubility is generally positively correlated with temperature.[8] A decrease in temperature could cause precipitation. - pH shift: Although methimazole is soluble in water, extreme pH values could affect its stability and solubility. - Interaction with other components: Other solutes in the solution could be interacting with methimazole, causing it to precipitate. | - Dilution: Dilute the solution with the appropriate solvent to bring the concentration back within the solubility limit. - Gentle warming and/or sonication: This can help to redissolve the precipitate. - pH adjustment: Check the pH of the solution and adjust it to be closer to neutral if it has shifted. - Use of co-solvents or solubilizing agents: Consider the use of co-solvents like ethanol (B145695) or propylene (B89431) glycol, or complexation agents like cyclodextrins, to enhance and maintain solubility. |
| Discoloration of the solution | - Degradation: Methimazole can degrade over time, which may lead to a change in the solution's appearance. - Oxidation: Exposure to air can cause oxidation of the thione moiety.[9] | - Prepare fresh solutions: It is recommended to use freshly prepared solutions for experiments.[9] - Protect from light and air: Store solutions in tightly sealed, light-resistant containers. |
| Inconsistent experimental results | - Incomplete dissolution: Methimazole may not have been fully dissolved, leading to variations in the actual concentration. - Degradation of the stock solution: An older stock solution might have a lower concentration than expected due to degradation. | - Ensure complete dissolution: Visually inspect the solution to ensure no solid particles remain. Gentle heating or sonication can aid dissolution. - Use freshly prepared stock solutions: Prepare stock solutions on the day of the experiment or use a recently prepared one that has been stored properly. |
Data Presentation
Table 1: Solubility of Methimazole in Various Solvents
| Solvent | Solubility | Reference |
| Water | Freely soluble; 200 mg/mL | [1][2][3][4] |
| Ethanol | Soluble; 200 mg/mL | [4] |
| Chloroform | Soluble | [4] |
| Ether | Slightly soluble | [4] |
| Benzene | Slightly soluble | [4] |
Table 2: Example Formulations for Enhanced Methimazole Solubility
| Formulation Components | Achieved Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A clear solution can be obtained. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | A clear solution can be obtained. |
| Transdermal Gel (PLO-based vehicle) | 5 mg / 0.1 mL | Used for transdermal application in feline hyperthyroidism.[10] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
-
Preparation: Add an excess amount of methimazole to a known volume of the desired aqueous medium (e.g., purified water, buffer solution) in a sealed container.
-
Equilibration: Agitate the container at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).
-
Quantification: Determine the concentration of methimazole in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.
Protocol 2: Preparation of an Enhanced Solubility Formulation using a Co-solvent System
This protocol describes the preparation of a methimazole solution using a co-solvent system.
-
Co-solvent Preparation: Prepare the co-solvent mixture by combining the desired solvents in the correct volumetric ratios (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Dissolution: Add the weighed amount of methimazole to the co-solvent mixture.
-
Solubilization: Vortex or sonicate the mixture until the methimazole is completely dissolved, resulting in a clear solution. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.
-
Sterilization (if required): For in vivo applications, the final solution should be sterile-filtered through a 0.22 µm filter.
Visualizations
Caption: Workflow for determining the equilibrium solubility of methimazole.
References
- 1. Methimazole | C4H6N2S | CID 1349907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methimazole | 60-56-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Methimazole - LKT Labs [lktlabs.com]
- 5. Stability of methimazole in poloxamer lecithin organogel to determine beyond-use date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. International Journal of Pharmaceutical Compounding [ijpc.com]
- 7. Methimazole | VCA Animal Hospitals [vcahospitals.com]
- 8. researchgate.net [researchgate.net]
- 9. In-use stability of diluted thiamazole (methimazole) infusion solutions in prefilled 0.9% sodium chloride infusion bags for continuous infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transdermal methimazole treatment in cats with hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methimazole-Induced Hepatotoxicity in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models of methimazole-induced hepatotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent or Low Hepatotoxicity Observed
Question: We are administering methimazole (B1676384) to our mice/rats, but the serum ALT/AST levels are not significantly elevated, or the results are highly variable. What could be the cause?
Answer:
Methimazole-induced hepatotoxicity in rodents can be inconsistent when administered alone. This is often due to the efficient protective mechanisms within the liver, primarily the glutathione (B108866) (GSH) antioxidant system. To induce a more robust and reproducible hepatotoxicity, consider the following:
-
Glutathione Depletion: The formation of reactive metabolites is a key mechanism of methimazole-induced liver injury.[1] The liver's capacity to detoxify these metabolites via GSH can prevent significant damage. Co-administration of L-buthionine-S,R-sulfoximine (BSO), a GSH synthesis inhibitor, will deplete hepatic GSH stores and sensitize the animals to methimazole's toxic effects.[2][3][4] A common protocol involves administering BSO approximately one hour before methimazole.[3][4]
-
Enzyme Induction: Pre-treating animals with enzyme inducers, such as phenobarbital, can enhance the metabolism of methimazole to its toxic intermediates, thereby increasing the severity of liver injury.[1][2]
-
Inflammatory Stimulus: Co-administration of a non-hepatotoxic dose of lipopolysaccharide (LPS) can create a mild inflammatory state in the liver, which can potentiate the hepatotoxicity of methimazole.
-
Dose and Route of Administration: Ensure the dose of methimazole is adequate. Doses ranging from 100 mg/kg to 200 mg/kg have been shown to be effective in mice.[2][5] The route of administration (e.g., intraperitoneal vs. oral gavage) can also influence the bioavailability and subsequent toxicity.
Issue 2: Unexpected Animal Mortality
Question: We are observing a high rate of mortality in our animal cohort after methimazole administration. How can we reduce this?
Answer:
High mortality can result from an overly severe model of hepatotoxicity. To mitigate this, consider the following adjustments:
-
Dose Reduction: If you are using a potentiating agent like BSO or LPS, a lower dose of methimazole may be sufficient to induce measurable hepatotoxicity without causing excessive mortality.
-
Time-Course Study: The peak of liver injury typically occurs within 24 hours of methimazole administration.[2] Conducting a time-course study will help you identify the optimal endpoint for your experiment, allowing you to collect samples before the animals succumb to severe toxicity.
-
Hydration and Supportive Care: Ensure animals have free access to water and food. Dehydration can exacerbate toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the expected histopathological changes in the liver of animals treated with methimazole?
A1: Common histopathological findings include inflammatory cell infiltration, hepatocellular necrosis, and in some cases, cholestasis.[6] The severity of these changes will depend on the dose of methimazole and the use of sensitizing agents.
Q2: What are the key biomarkers to measure for assessing methimazole-induced hepatotoxicity?
A2: The primary serum biomarkers are alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of hepatocellular injury.[7] Alkaline phosphatase (ALP) and total bilirubin (B190676) are markers of cholestatic injury.[4][8]
Q3: Are there species differences in the response to methimazole?
A3: Yes, species differences have been reported. For instance, the immune response to methimazole-induced liver injury can differ between mice and rats, with Kupffer cell-mediated immune responses playing a more crucial role in rats.[9]
Data Presentation
Table 1: Serum Biomarkers of Methimazole-Induced Hepatotoxicity in Mice
| Treatment Group | ALT (U/L) | AST (U/L) | Total Bilirubin (mg/dL) | ALP (U/L) | Reference |
| Control | ~25 | ~50 | ~0.1 | ~100 | [3][4] |
| Methimazole (40 mg/kg, p.o.) | No significant change | No significant change | No significant change | No significant change | [3][4] |
| BSO (667 mg/kg, i.p.) | No significant change | No significant change | No significant change | No significant change | [3][4] |
| BSO + Methimazole | ~2800 | ~2750 | ~8.7 | ~160 | [3][4] |
Values are approximate and collated from the referenced studies. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Methimazole and BSO Co-administration in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping:
-
Group 1: Vehicle control (saline).
-
Group 2: BSO only (667 mg/kg).
-
Group 3: Methimazole only (40 mg/kg).
-
Group 4: BSO + Methimazole.
-
-
Administration:
-
Sample Collection:
Protocol 2: Biochemical Analysis of Serum Biomarkers
-
Serum Separation: Collect whole blood in serum separator tubes. Allow to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.
-
ALT/AST/ALP/Bilirubin Measurement: Use commercially available assay kits according to the manufacturer's instructions. Assays are typically colorimetric or enzymatic and can be read on a standard plate reader.
Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathway of methimazole-induced hepatotoxicity.
Caption: Experimental workflow for the BSO-sensitized methimazole model.
References
- 1. Factors affecting drug-induced liver injury: antithyroid drugs as instances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Enzyme Induction and/or Glutathione Depletion on Methimazole-Induced Hepatotoxicity in Mice and the Protective Role of N-Acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of CYP2A6 in methimazole bioactivation and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitigation of Methimazole-Induced Hepatic Injury by Taurine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatotoxicity in hyperthyroid patient after consecutive methimazole and propylthiouracil therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methimazole-induced cholestatic hepatitis: two cases report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kupffer cell-mediated exacerbation of methimazole-induced acute liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Methimazole dosage to avoid unintended hypothyroidism in studies
Welcome to the technical support center for researchers utilizing methimazole (B1676384) (MMI). This resource provides essential guidance on optimizing MMI dosage to achieve the desired level of thyroid suppression in experimental models while avoiding the common pitfall of unintended, severe hypothyroidism.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for methimazole?
A1: Methimazole is a thionamide antithyroid agent.[1][2] Its primary effect is to inhibit the synthesis of thyroid hormones (thyroxine/T4 and triiodothyronine/T3) by blocking the function of the thyroid peroxidase (TPO) enzyme.[1][3] TPO is crucial for oxidizing iodide and incorporating it into thyroglobulin, a key step in hormone production.[1] MMI does not affect the release of pre-formed thyroid hormones.[1][4]
Q2: What are the most common administration routes for methimazole in animal studies?
A2: The most common routes are oral, either through addition to the drinking water or by daily intragastric gavage.[5] Administration in drinking water is often preferred for continuous, less stressful dosing, though it can make precise dosage per animal more challenging to calculate.[5]
Q3: How long does it typically take to see an effect on thyroid hormone levels after starting MMI treatment?
A3: It generally takes 2 to 4 weeks for serum T4 levels to decrease into the normal or sub-normal range. This is because MMI only blocks the synthesis of new hormones, and the animal's body must first deplete the stores of already existing hormones.
Q4: Should I adjust the methimazole dose based on TSH or free T4 levels?
A4: Dose adjustments should primarily be based on free T4 (FT4) levels.[6] Thyroid-Stimulating Hormone (TSH) levels are a critical secondary marker. However, TSH levels can take much longer to normalize after FT4 levels have stabilized.[6] Therefore, relying solely on a suppressed TSH to increase the MMI dose can lead to overdosing and iatrogenic hypothyroidism.[6]
Q5: What are the clinical signs of methimazole overdose or severe hypothyroidism in rodents?
A5: Signs can include lethargy, significant weight gain (despite potentially reduced appetite), hair loss, dry skin, constipation, and a slowed heart rate.[7] If these signs are observed, it is crucial to assess thyroid hormone levels immediately.
Troubleshooting Guide
Issue: My animals' T4 levels are undetectable and TSH is extremely high.
-
Cause: This is a clear indication of iatrogenic hypothyroidism due to methimazole overdosing.[3][7][8]
-
Solution:
-
Immediately reduce the methimazole dose. A common approach is to decrease the dose by 50%.[9]
-
Monitor closely: Re-measure serum FT4 and TSH levels in 1-2 weeks to assess the impact of the dose reduction.
-
Titrate to effect: Continue to make small adjustments to the dose based on follow-up hormone measurements until the desired T4 and TSH levels are achieved.
-
Issue: There is high variability in thyroid hormone levels between animals in the same treatment group.
-
Cause: If administering MMI in the drinking water, this could be due to variations in water intake among individual animals. Dominance hierarchies or individual preferences can affect consumption.
-
Solution:
-
Consider an alternative dosing method: Switching to daily oral gavage ensures each animal receives a precise, consistent dose.[5]
-
Monitor water intake: If continuing with water administration, measure daily water consumption per cage to get a more accurate estimate of MMI intake.
-
Increase sample size: A larger number of animals per group can help mitigate the effects of individual variability on statistical outcomes.
-
Issue: My animals are showing signs of liver toxicity (e.g., elevated liver enzymes).
-
Cause: While less common, high doses of methimazole can have extrathyroidal toxic effects, including liver damage.[10]
-
Solution:
-
Rule out other causes: Ensure no other experimental variables could be contributing to hepatotoxicity.
-
Reduce the MMI dose: Determine the lowest effective dose required to achieve the target level of thyroid suppression.
-
Monitor liver function: Routinely monitor liver function tests (e.g., ALT, AST) at baseline and throughout the study, especially when using higher dose ranges.
-
Data Summary: Methimazole Dosages in Rodent Studies
The following table summarizes starting dosages of methimazole used in various studies to induce different states of thyroid suppression in rats and mice. These values should be used as a starting point, as the optimal dose will depend on the specific strain, age, and desired outcome of the study.
| Animal Model | Administration Route | Methimazole Dose/Concentration | Duration | Observed Effect |
| Wistar Rats | Drinking Water | 0.025% (wt/vol) | 21 days | Hypothyroidism induced.[5][11] |
| Wistar Rats | Drinking Water | 0.04% (wt/vol) | 21 days | Hypothyroidism induced.[5][11] |
| Wistar Rats | Drinking Water | 0.1% (wt/vol) | 21 days | Significant hypothyroidism.[5][11] |
| Wistar Rats | Intragastric Gavage | 5 mg / 100 g body weight / day | 21 days | Effect similar to 0.025-0.04% in water.[5][11] |
| Wistar Rats | Intragastric Gavage | 8 mg / 100 g body weight / day | 21 days | Effect similar to 0.1% in water.[5][11] |
| C3H Mice | Drinking Water | Start at 35 mg/L, increase to 500 mg/L | 26 months | Used in a long-term carcinogenicity study.[12] |
| Swiss Webster Mice | Drinking Water | 0.1 mg/mL (0.01%) | Gestation Day 16 - Postpartum Day 10 | Induced developmental delays in offspring.[13] |
Experimental Protocols
Protocol: Induction and Maintenance of Euthyroidism/Mild Hypothyroidism
This protocol outlines a general procedure for using methimazole to suppress thyroid function while avoiding severe hypothyroidism.
-
Baseline Measurement:
-
Prior to starting treatment, collect baseline blood samples from all animals.
-
Measure serum/plasma concentrations of free T4 (FT4) and TSH to establish normal individual levels.
-
-
Initiation of Methimazole Treatment:
-
Starting Dose Selection: Choose a conservative starting dose based on literature for the specific animal model (see table above). For mice, a common starting point for administration in drinking water is 0.025% to 0.05% (wt/vol). For rats, 0.025% is a well-documented starting point.[5][11]
-
Administration: Prepare fresh methimazole-containing drinking water every 2-3 days to ensure stability. If using gavage, dissolve MMI in a suitable vehicle like sterile water.
-
-
Hormone Level Monitoring:
-
First Follow-up: After 2-3 weeks of continuous treatment, collect a second blood sample.
-
Analysis: Measure FT4 and TSH levels.
-
Target Met: If FT4 is in the desired range (e.g., low-normal) and TSH is elevated but not excessively so, the current dose may be appropriate.
-
Under-suppressed: If FT4 remains high or mid-normal, consider a modest increase in the MMI dose (e.g., by 25-50%).
-
Over-suppressed (Hypothyroid): If FT4 is very low or undetectable and TSH is highly elevated, immediately reduce the MMI dose by at least 50%.[9]
-
-
-
Dose Titration and Maintenance:
-
Continue to monitor thyroid hormone levels every 2-4 weeks.
-
Make small, incremental adjustments to the MMI dose based on the results of the FT4 and TSH tests.
-
Once the desired steady-state level of thyroid suppression is achieved and stable for two consecutive measurements, the monitoring frequency can be reduced (e.g., every 1-2 months).
-
Visualizations
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. A Case Report on Methimazole-Induced Severe Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Methimazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. medcentral.com [medcentral.com]
- 9. Northyx, Tapazole (methimazole) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. Methimazole-induced hypothyroidism causes alteration of the REDOX environment, oxidative stress, and hepatic damage; events not caused by hypothyroidism itself | Annals of Hepatology [elsevier.es]
- 11. Different Doses and Routes of Administration of Methimazole Affect Thyroid Status in Methimazole-induced Hypothyroidism in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. The behavioral effects of perinatal methimazole administration in Swiss Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in Methimazole-Based Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during in vitro and in vivo experiments involving Methimazole (B1676384) (MMI). By offering detailed methodologies and insights into the drug's mechanisms of action, this resource aims to help researchers achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and challenges that may arise during Methimazole experimentation, providing potential explanations and solutions.
1. Why am I seeing variable dose-response effects of Methimazole in my cell culture experiments?
Inconsistent dose-response relationships with Methimazole can stem from several factors:
-
Cell Line Specificity: Different cell lines, even within the same tissue type, can exhibit varying sensitivity to Methimazole due to differences in the expression of drug transporters, metabolic enzymes, and the molecular targets of Methimazole.
-
Drug Stability and Preparation: The stability of Methimazole in solution can be a critical factor. Studies have shown that Methimazole solutions are generally stable at room temperature for at least 24 hours when diluted in 0.9% NaCl.[1][2][3] However, prolonged storage, improper solvents, or exposure to light can lead to degradation. A study on Methimazole in a poloxamer lecithin (B1663433) organogel found it remained above 90% concentration for 62 days at room temperature but was less stable under refrigerated conditions.[4][5] Always prepare fresh solutions or validate the stability under your specific experimental conditions.
-
Initial Cell Seeding Density: The density at which cells are plated can influence their metabolic rate and drug responsiveness. Higher density cultures may exhibit altered responses compared to lower density ones.
-
Duration of Treatment: The effects of Methimazole are not always immediate. It primarily inhibits the synthesis of new thyroid hormones and does not affect pre-existing hormones.[6][7] Therefore, the duration of exposure is a critical parameter, and short-term experiments may not capture the full extent of its effects.
Troubleshooting Steps:
-
Standardize your cell seeding density and treatment duration across all experiments.
-
Always prepare fresh Methimazole solutions for each experiment. If you must store solutions, validate their stability under your specific storage conditions.
-
Characterize the expression of key thyroid-related proteins (e.g., thyroid peroxidase) in your chosen cell line.
-
Consider performing a time-course experiment to determine the optimal treatment duration.
2. My in vivo results with Methimazole are not correlating with my in vitro findings. What could be the reason?
Discrepancies between in vivo and in vitro results are a common challenge in drug research. For Methimazole, these differences can be particularly pronounced:
-
Metabolic Activation: Methimazole undergoes hepatic metabolism, primarily by cytochrome P450 enzymes (CYP1A2 and CYP2C9).[8] This can lead to the formation of reactive metabolites that may have different activities or toxicities compared to the parent compound.[9] In vitro systems, especially those lacking a robust metabolic component, may not recapitulate these effects. One study found that while Methimazole showed protective effects on isolated liver mitochondria in vitro, it caused mitochondrial dysfunction in vivo, suggesting the involvement of bioactivation and reactive metabolites.[9]
-
Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) profile of Methimazole in a living organism is complex and cannot be fully replicated in a cell culture dish.[8] Factors such as protein binding and tissue distribution will influence the effective concentration of the drug at the target site.
-
Homeostatic Mechanisms: In vivo systems have complex feedback loops and compensatory mechanisms that are absent in vitro. For instance, the hypothalamic-pituitary-thyroid axis will respond to changes in thyroid hormone levels induced by Methimazole, leading to adjustments that can influence the experimental outcome.
Troubleshooting Steps:
-
When possible, use in vitro models that incorporate metabolic activity, such as liver microsomes or co-culture systems with hepatocytes.
-
Carefully consider the dosage and administration route in your in vivo studies to reflect clinically relevant exposures.
-
Measure Methimazole concentrations in plasma and target tissues in your animal models to understand its pharmacokinetic profile.
3. I am observing unexpected effects of Methimazole on cell signaling pathways unrelated to thyroid hormone synthesis. Is this normal?
Yes, it is increasingly recognized that Methimazole has effects beyond its primary role as a thyroid peroxidase (TPO) inhibitor. These "off-target" effects can contribute to inconsistent results if not accounted for:
-
Antioxidant Properties: Methimazole has been shown to possess antioxidant and H2O2 scavenging properties.[6][10] This can influence signaling pathways that are sensitive to redox status, such as the MAPK/ERK and PI3K/Akt pathways.
-
Immunomodulatory Effects: Methimazole can modulate the immune system by affecting cytokine production and immune cell function.[6][10] This is particularly relevant in studies using immune cells or investigating inflammatory responses.
-
Effects on Cell Proliferation: Studies have shown that Methimazole can inhibit the proliferation of FRTL-5 thyroid cells by inducing an S-phase arrest of the cell cycle.[11]
Troubleshooting Steps:
-
Be aware of the potential for off-target effects and consider them when interpreting your data.
-
Include appropriate controls to assess the impact of Methimazole on redox status and inflammatory markers in your experimental system.
-
When investigating signaling pathways, consider using specific inhibitors to confirm that the observed effects are indeed mediated by the pathway and not a result of a general antioxidant effect.
Data Summary Tables
Table 1: Factors Influencing Methimazole Efficacy (Clinical Observations with In Vitro Relevance)
| Factor | Observation | Potential In Vitro Implication | Reference |
| Dose | Higher initial doses (e.g., 30-40 mg/day) lead to a faster response but also a higher incidence of adverse effects.[12][13][14] | The concentration of Methimazole used in vitro will critically determine the magnitude and nature of the observed effect. | [12][13][14] |
| Goitre Size | Patients with larger goiters show a delayed response to Methimazole.[12] | In vitro, higher cell densities or 3D culture models might mimic this and require higher concentrations or longer exposure times. | [12] |
| Pre-treatment Hormone Levels | Higher pre-treatment thyroid hormone levels are associated with a delayed response.[12] | The baseline physiological state of the cells (e.g., level of TPO expression) can influence their responsiveness to Methimazole. | [12] |
| Iodine Levels | Higher urinary iodine excretion is linked to a delayed response to Methimazole.[12] | The concentration of iodide in the cell culture medium could potentially influence the inhibitory effect of Methimazole on TPO. | [12] |
Key Experimental Protocols
Protocol 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This protocol is adapted from a high-throughput screening assay and can be used to determine the inhibitory potential of Methimazole and other compounds on TPO activity.[15][16]
Materials:
-
Rat thyroid microsomes (source of TPO)
-
Amplex® UltraRed reagent (fluorescent peroxidase substrate)
-
Hydrogen Peroxide (H₂O₂)
-
Potassium phosphate (B84403) buffer (200 mM, pH 7.4)
-
Methimazole (as a reference inhibitor)
-
96-well or 384-well black, clear-bottom microplates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare a dose-response curve of Methimazole in DMSO.
-
In each well of the microplate, add the following in order:
-
75 µL of Amplex® UltraRed reagent (final concentration 25 µM)
-
10-15 µL of microsomal protein (final concentration 12.5 µM)
-
Your test compound or Methimazole standard
-
100 µL of 200 mM potassium phosphate buffer
-
-
Initiate the reaction by adding 25 µL of H₂O₂ (final concentration 300 µM).
-
Incubate the plate at room temperature, protected from light, for a predetermined time (e.g., 30 minutes).
-
Measure the fluorescence on a plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percent inhibition relative to the vehicle control (DMSO) and determine the IC50 value for Methimazole.
Protocol 2: Assessment of Reactive Oxygen Species (ROS) Production
This protocol can be used to investigate the antioxidant effects of Methimazole in a cell-based assay.[17]
Materials:
-
Cell line of interest
-
Cell culture medium
-
Methimazole
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) dye
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Methimazole for the desired duration. Include a positive control for ROS production (e.g., menadione).[17]
-
After treatment, wash the cells with PBS.
-
Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a plate reader or analyze the cells by flow cytometry.
-
An increase in fluorescence indicates an increase in intracellular ROS. A decrease in fluorescence in the presence of an ROS inducer would suggest an antioxidant effect of Methimazole.
Signaling Pathway and Workflow Diagrams
Caption: Primary mechanism of Methimazole action in inhibiting thyroid hormone synthesis.
Caption: Off-target effects of Methimazole on signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent Methimazole results.
References
- 1. In-use stability of diluted thiamazole (methimazole) infusion solutions in prefilled 0.9% sodium chloride infusion bags for continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-use stability of diluted thiamazole (methimazole) infusion solutions in prefilled 0.9% sodium chloride infusion bags for continuous infusion: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. In-use stability of diluted thiamazole (methimazole) infusion solutions in prefilled 0.9% sodium chloride infusion bags for continuous infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of methimazole in poloxamer lecithin organogel to determine beyond-use date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 8. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Paradoxical effect of methimazole on liver mitochondria: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methimazole inhibits FRTL5 thyroid cell proliferation by inducing S-phase arrest of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Response to methimazole in Graves' disease. The European Multicenter Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Strategies to minimize the side effects of Methimazole in long-term animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to minimize the side effects of Methimazole (B1676384) in long-term animal studies. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of long-term Methimazole administration in animal studies?
A1: The most frequently observed side effects in animal models, primarily rodents and felines, include gastrointestinal disturbances (anorexia, vomiting), hematological abnormalities (leukopenia, anemia), hepatotoxicity, and negative effects on bone metabolism.[1][2][3][4] In cats, facial excoriations and pruritus are also common.[2]
Q2: How can I minimize gastrointestinal side effects?
A2: Gastrointestinal issues can often be mitigated by adjusting the administration protocol.[1] Consider the following strategies:
-
Dose Titration: Begin with a lower dose and gradually increase to the target dose. This allows the animal to acclimate to the medication.
-
Administration with Food: For oral formulations, administering Methimazole with food can help reduce nausea and vomiting.
-
Transdermal Application: Bypassing the gastrointestinal tract through transdermal administration is an effective way to reduce GI-related side effects.[5][6][7][8]
Q3: What are the signs of hepatotoxicity and how can it be managed?
A3: Signs of hepatotoxicity include elevated liver enzymes (ALT, AST), jaundice, and changes in liver histology.[3][9][10] Management strategies include:
-
Regular Monitoring: Frequent monitoring of liver enzymes is crucial for early detection.
-
Dose Reduction: If liver enzymes become elevated, a reduction in the Methimazole dose may be necessary.[11]
-
Antioxidant Co-administration: Co-treatment with antioxidants like N-acetylcysteine (NAC) or taurine (B1682933) has been shown to protect against Methimazole-induced liver injury.[12]
Q4: Can Methimazole affect the immune system?
A4: Yes, in some cases, Methimazole can induce immune-mediated reactions, such as immune-mediated hemolytic anemia (IMHA) and thrombocytopenia.[13] Monitoring complete blood counts (CBCs) throughout the study is essential. If signs of immune-mediated disease appear, discontinuation of the drug and appropriate immunosuppressive therapy may be required.[13][14][15]
Q5: Are there alternatives to Methimazole for inducing hypothyroidism in long-term studies?
A5: While Methimazole is widely used, alternatives can be considered if side effects are severe or unmanageable. Propylthiouracil (PTU) is another thionamide, but it also carries a risk of hepatotoxicity.[16] Surgical thyroidectomy or radioiodine ablation are other options, but these are irreversible and may not be suitable for all study designs.
Troubleshooting Guides
Issue 1: Animal is experiencing significant weight loss and anorexia.
| Potential Cause | Troubleshooting Step |
| Gastrointestinal Upset | Administer Methimazole with food. If symptoms persist, consider switching to a transdermal formulation. |
| Over-suppression of Thyroid Hormone | Measure serum T4 levels to ensure the animal is not profoundly hypothyroid. Adjust the dose as necessary. |
| Hepatotoxicity | Check liver enzyme levels. If elevated, consider dose reduction or co-administration of a hepatoprotective agent like N-acetylcysteine. |
Issue 2: Hematological abnormalities are detected in routine bloodwork.
| Potential Cause | Troubleshooting Step |
| Mild, transient changes | Continue to monitor closely. These changes may resolve on their own.[2] |
| Severe leukopenia or anemia | Immediately discontinue Methimazole and consult with a veterinarian. This could indicate a serious adverse reaction.[3] |
| Immune-mediated reaction | Perform a Coombs test if IMHA is suspected. Discontinue Methimazole and consider immunosuppressive therapy.[13] |
Quantitative Data Summary
Table 1: Comparison of Side Effects between Oral and Transdermal Methimazole Administration in Cats
| Side Effect | Oral Administration (2.5 mg BID) | Transdermal Administration (2.5 mg BID) |
| Gastrointestinal Effects | 23.5% (4 of 17 cats) | 3.7% (1 of 27 cats) |
| Euthyroid at Week 2 | 87.5% (14 of 16 cats) | 56.0% (14 of 25 cats) |
| Euthyroid at Week 4 | 81.8% (9 of 11 cats) | 66.7% (14 of 21 cats) |
Data adapted from Sartor et al., 2004.[5][6]
Experimental Protocols
Protocol 1: Dose-Response and Side Effect Monitoring in Rodents
-
Animal Model: Male Wistar rats (or other appropriate rodent strain).
-
Groups:
-
Administration: Administer Methimazole in the drinking water for the duration of the study (e.g., 90 days).[4]
-
Monitoring:
-
Weekly: Body weight, food and water consumption.
-
Bi-weekly: Complete blood count (CBC) and serum biochemistry panel (including ALT, AST).
-
Monthly: Serum T4 and TSH levels to confirm hypothyroidism.
-
-
Endpoint Analysis: At the end of the study, perform histopathological examination of the liver and thyroid gland. Analyze bone density and strength if relevant to the study.[4]
Protocol 2: Preparation and Application of Transdermal Methimazole
-
Formulation (Pluronic Lecithin (B1663433) Organogel - PLO):
-
Oil Phase: Mix lecithin and isopropyl palmitate. Allow to stand overnight to ensure complete dissolution.[18][19]
-
Aqueous Phase: Add Pluronic F127 to ice-cold water and refrigerate, agitating periodically until dissolved.[18][19]
-
Drug Incorporation: Dissolve the required amount of Methimazole powder in the oil phase.
-
Mixing: Combine the oil and aqueous phases using a high-shear mixing method (e.g., two Luer-lock syringes).[18]
-
-
Application:
-
Apply the formulated gel to a hairless area of skin, such as the inner pinna of the ear in cats.[20]
-
Use a consistent application site and technique for each animal.
-
Wear gloves during application to prevent human exposure.
-
-
Dosing: The concentration of Methimazole in the PLO gel should be calculated to deliver the desired dose in a small volume (e.g., 5 mg in 0.1 mL).[21]
Protocol 3: Co-administration of N-Acetylcysteine (NAC) to Mitigate Hepatotoxicity
-
Animal Model: Appropriate rodent or feline model.
-
Groups:
-
Control Group: Vehicle only.
-
Methimazole Group: Administer Methimazole at the desired dose and route.
-
Methimazole + NAC Group: Administer Methimazole as in the previous group, and co-administer NAC.
-
-
NAC Administration:
-
Dose: A starting dose of 70 mg/kg can be used, administered orally or intravenously.[12]
-
Frequency: Administer every 6-8 hours. The timing relative to Methimazole administration should be kept consistent.
-
-
Monitoring:
-
Monitor liver enzymes (ALT, AST) and bilirubin (B190676) levels more frequently, especially during the initial weeks of treatment.
-
At the end of the study, perform a detailed histopathological analysis of the liver.
-
Signaling Pathways and Experimental Workflows
Caption: Oxidative stress pathway in Methimazole-induced hepatotoxicity.
Caption: Role of MAO inhibition and UGT1A1 in Methimazole metabolism and toxicity.
Caption: Immunomodulatory effects of Methimazole via the IFN-γ signaling pathway.
Caption: Experimental workflow for evaluating strategies to minimize Methimazole side effects.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. Methimazole | VCA Animal Hospitals [vcahospitals.com]
- 3. Hyperthyroidism in Animals - Endocrine System - MSD Veterinary Manual [msdvetmanual.com]
- 4. Effects of long-term oral administration of methimazole on femur and tibia properties in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmi.net [avmi.net]
- 6. Efficacy and safety of transdermal methimazole in the treatment of cats with hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic examination of methimazole-induced hepatotoxicity in patients with Grave's disease: a metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vetprofessionals.com [vetprofessionals.com]
- 12. dvm360.com [dvm360.com]
- 13. Immune-Mediated Haemolytic Anaemia - WSAVA2013 - VIN [vin.com]
- 14. ACVIM consensus statement on the treatment of immune‐mediated hemolytic anemia in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 16. [PDF] Propylthiouracil, and methimazole, and carbimazole-related hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. rjptonline.org [rjptonline.org]
- 19. shop.fagron.cz [shop.fagron.cz]
- 20. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 21. International Journal of Pharmaceutical Compounding [ijpc.com]
Improving the yield and purity of Methimazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methimazole (B1676384). Our aim is to help you improve the yield and purity of your synthesis through detailed experimental protocols, data-driven insights, and clear visual workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common synthesis routes for Methimazole?
A1: Methimazole is primarily synthesized through the condensation reaction of a protected aminoacetaldehyde derivative with a thiocyanate (B1210189) source. The most common methods include:
-
Reaction of aminoacetaldehyde diethylacetal with methylisothiocyanate , followed by hydrolysis and cyclization.[1][]
-
Condensation of methylamino acetaldehyde (B116499) ethylene (B1197577) acetal (B89532) with potassium thiocyanate or ammonium (B1175870) thiocyanate in an acidic medium.[3] This method is often preferred for industrial production due to its relatively simple route.[3]
-
An alternative route involves the reaction of N-methylimidazole with sulfur powder in the presence of N-butyllithium, though this requires strict anhydrous and anaerobic conditions.[3]
Q2: Why is my Methimazole yield consistently low?
A2: Low yields in Methimazole synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: The reaction temperature and time are critical. For the condensation reaction using methylamino acetaldehyde ethylene acetal and ammonium thiocyanate, the temperature should be maintained between 30-100 °C (preferably 40-70 °C) for 4-8 hours.[3]
-
Incomplete Reactions: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to ensure all starting materials are consumed.[3]
-
Product Loss During Workup: Methimazole has high water solubility, which can lead to significant product loss during aqueous workup and extraction steps.[3] Using saturated brine during extraction can help minimize this loss.[3]
-
Inefficient Purification: Loss of product during recrystallization is common. Optimizing the solvent system and cooling temperature is key to maximizing recovery.
Q3: How can I improve the purity of my synthesized Methimazole?
A3: Achieving high purity ( >99%) requires effective purification strategies:
-
Recrystallization: This is the most common method for purifying crude Methimazole. Solvents such as ethanol (B145695), methanol, acetone, or mixtures thereof are effective.[3] Cooling the solution to 0 °C after dissolving the crude product can enhance crystallization.[3]
-
Activated Carbon Treatment: During recrystallization, adding activated carbon can help decolorize the solution and remove certain impurities.[3] The mixture should be refluxed for about 30 minutes before hot filtration.[3]
-
Control of Starting Material Quality: The purity of the initial reactants, such as methylamino acetaldehyde ethylene acetal and the thiocyanate source, will directly impact the purity of the final product.
Q4: What are the common impurities found in Methimazole synthesis and how can I control them?
A4: Impurities can form during the synthesis process or storage.[4] Common impurities include byproducts from side reactions and unreacted starting materials.[]
-
Control Strategies:
-
Phase Transfer Catalysts: Using a phase transfer catalyst like PEG-2000 or benzyltriethylammonium chloride can improve the reaction efficiency and potentially reduce byproduct formation.[3][5]
-
Proper pH control: Maintaining the correct acidic conditions during the condensation reaction is vital for directing the reaction towards the desired product.[1]
-
Analytical Monitoring: Techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) are essential for identifying and quantifying impurities.[6][7][8]
-
Q5: The crude product of my synthesis is a light red or colored solid. How can I decolorize it?
A5: A colored crude product is a common issue. As mentioned, treatment with activated carbon during the recrystallization process is an effective method for decolorization.[3] Heating the crude product in a suitable solvent (e.g., ethanol, methanol, or acetone) until it completely dissolves, adding activated carbon, and then refluxing for 30 minutes before hot filtration should yield a colorless solution, which upon cooling will produce a white crystalline product.[3]
Data Summary Tables
Table 1: Comparison of Methimazole Synthesis Methods and Yields
| Starting Materials | Key Reagents/Catalysts | Yield (Crude) | Purity (Crude) | Yield (Refined) | Purity (Refined) | Reference |
| Methylamino acetaldehyde ethylene acetal, Ammonium thiocyanate | Concentrated sulfuric acid, PEG-2000 (Phase Transfer Catalyst) | 81.4% | 95.8% | - | >99% | [3] |
| Methylamino acetaldehyde ethylene acetal, Ammonium thiocyanate | p-Toluenesulfonic acid, Benzyltriethylammonium chloride | 75% | 94.7% | - | - | [5] |
| Aminoacetic aldehyde diethylacetal, Potassium thiocyanate | Dilute hydrochloric acid | 47.2% | - | - | >99% | [1] |
Table 2: Recrystallization Solvents and aken Purity
| Recrystallization Solvent | Refined Yield | Final Purity | Reference |
| Ethanol | 95.8% | 99.6% | [3] |
| Acetone | 97.2% | 99.7% | [3] |
| Methanol | 92.7% | 99.6% | [3] |
| Ethyl Acetate | - | >99% | [3] |
| Purified Water | - | >99% | [1] |
Experimental Protocols
Protocol 1: Synthesis of Methimazole using a Phase Transfer Catalyst
This protocol is adapted from patent CN107162983B.[3]
-
Reaction Setup: In a reaction vessel, stir and dissolve 221g of methylamino acetaldehyde ethylene acetal and 206g of ammonium thiocyanate in 200mL of deionized water.
-
Catalyst Addition: Add 15g of PEG-2000 to the mixture.
-
Acidification: Raise the temperature to 40 °C and slowly add 40mL of 98% concentrated sulfuric acid over 1 hour.
-
Reaction: Increase the temperature to 70 °C and maintain the reaction for 5 hours.
-
Monitoring: Monitor the disappearance of starting materials using TLC (PE/EA = 15:1, KMnO4 for visualization).
-
Workup: After the reaction is complete, add 200mL of saturated brine and extract with 300mL of 2-tetrahydrofuran. Separate the organic layer.
-
Isolation of Crude Product: Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate to obtain the crude solid Methimazole.
Protocol 2: Purification of Crude Methimazole by Recrystallization
This protocol is a generalized procedure based on methods described in patent CN107162983B.[3]
-
Dissolution: Add 120g of the crude Methimazole to 200mL of ethanol in a flask.
-
Decolorization: Heat the mixture to a complete boil to dissolve the solid. Add a small amount of activated carbon and reflux for 30 minutes.
-
Filtration: Perform a hot filtration to remove the activated carbon.
-
Crystallization: Cool the filtrate to 0 °C to induce crystallization.
-
Isolation of Pure Product: Collect the white solid by filtration and dry it under vacuum at 45 °C.
Visualizations
Caption: General workflow for the synthesis and purification of Methimazole.
References
- 1. Methimazole synthesis - chemicalbook [chemicalbook.com]
- 3. CN107162983B - Synthesis and refining method of methimazole - Google Patents [patents.google.com]
- 4. Methimazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. CN107162983A - A kind of synthesis of methimazole and process for purification - Google Patents [patents.google.com]
- 6. scilit.com [scilit.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benthamscience.com [benthamscience.com]
Technical Support Center: Analysis of Methimazole and its Impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing impurities in Methimazole batches.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in Methimazole?
A1: Impurities in Methimazole can originate from the manufacturing process or degradation. Common process-related impurities include Methimazole Impurity 1, Methimazole Impurity 2, and Methimazole Impurity 4.[] Other related substances that can be encountered are 2-mercaptoimidazole (B184291) (an unmethylated species), positional isomers from the methylation process, and disulfide dimers.[2] Degradation products can also be present, which are formed under conditions such as hydrolysis, oxidation, and exposure to light or heat.[3][4][5]
Q2: What analytical techniques are most suitable for identifying and quantifying Methimazole impurities?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for the quantification of Methimazole and its known impurities.[3][6] For the identification of unknown impurities and degradation products, hyphenated techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are highly effective, providing both separation and structural information.[2] High-Performance Thin-Layer Chromatography (HPTLC) has also been validated as a stability-indicating method for Methimazole.[4]
Q3: What are the typical acceptance criteria for impurities in Methimazole active pharmaceutical ingredient (API)?
A3: While specific limits can vary by manufacturer and regulatory body, typical quality control criteria set limits for unspecified impurities. Generally, a single unspecified impurity is controlled to not more than 0.1-0.5%, with the total of all unspecified impurities commonly kept below 2.0%.[7]
Q4: How can I obtain reference standards for Methimazole impurities?
A4: Several specialized chemical suppliers offer a range of Methimazole impurities and labeled standards. These are essential for the accurate identification and quantification of impurities in your samples.[2][8]
Troubleshooting Guides
This section provides solutions to common issues encountered during the HPLC analysis of Methimazole.
Issue 1: Peak Tailing for the Methimazole Peak
Methimazole is a basic compound and can exhibit peak tailing in reversed-phase HPLC due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.
| Possible Cause | Suggested Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to around 2-3 to protonate the silanol groups and minimize interaction with the basic analyte. Use a high-purity, end-capped HPLC column specifically designed for the analysis of basic compounds. |
| Insufficient Buffer Capacity | Increase the buffer concentration of the mobile phase (e.g., 25-50 mM) to maintain a consistent pH and ionic strength.[9] |
| Column Overload | Reduce the sample concentration or injection volume.[9] |
| Contamination of the Column Inlet Frit | Backflush the column with a strong solvent (if permitted by the manufacturer) to remove any particulate matter.[10] |
Issue 2: Poor Resolution Between Methimazole and an Impurity Peak
| Possible Cause | Suggested Solution |
| Inadequate Mobile Phase Strength | Optimize the mobile phase composition. A slight decrease in the organic solvent percentage may increase retention and improve resolution. |
| Suboptimal Column Chemistry | Experiment with a different stationary phase. For polar impurities, a column with a polar-embedded phase might offer better selectivity. |
| Gradient Elution Not Optimized | If using a gradient, adjust the slope to provide better separation in the region where the critical pair elutes. |
| High Flow Rate | Reduce the flow rate to allow for better mass transfer and potentially improve resolution. |
Issue 3: Variable Retention Times
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analytical run, especially when changing mobile phases.[11] |
| Fluctuations in Mobile Phase Composition | If using a gradient, ensure the pump's mixing performance is optimal. Pre-mixing the mobile phase can sometimes improve retention time stability.[11] |
| Temperature Variations | Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[11] |
| Pump Malfunction | Check the pump for leaks and ensure the check valves are functioning correctly.[10] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Methimazole and Related Substances
This method is adapted from a validated procedure for Carbimazole, the prodrug of Methimazole, and is suitable for the analysis of Methimazole and its related substances.[3]
| Parameter | Specification |
| Column | Zorbax Eclipse Plus CN (150 x 4.6 mm i.d., 5 µm particle size) or equivalent |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (KH2PO4) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 252 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Sample Preparation | Accurately weigh and dissolve the Methimazole sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. |
UPLC-MS/MS Method for the Identification of Degradation Products
This method is a general approach for the identification of unknown impurities and degradation products.[2]
| Parameter | Specification |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative modes |
| Scan Range | m/z 50 - 1000 |
Data Presentation
Table 1: Common Impurities in Methimazole and their Typical Limits
| Impurity | Type | Typical Limit |
| Methimazole Impurity A | Degradation | ≤ 0.5%[3] |
| Methimazole Impurity C | Process-related | ≤ 0.2% |
| 2-Mercaptoimidazole | Process-related | ≤ 0.2% |
| Disulfide Dimer | Process-related | ≤ 0.3% |
| Any Unspecified Impurity | - | ≤ 0.10% |
| Total Impurities | - | ≤ 2.0% |
Note: These limits are for illustrative purposes and may vary based on the specific pharmacopeial monograph and manufacturer's specifications.
Visualizations
Caption: Workflow for HPLC analysis of Methimazole impurities.
Caption: Troubleshooting logic for Methimazole peak tailing in HPLC.
Caption: Inhibition of thyroid hormone synthesis by Methimazole.
References
- 2. Methimazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. res-1.cloudinary.com [res-1.cloudinary.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. hplc.eu [hplc.eu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Adjusting Methimazole Protocols for Different Animal Species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing methimazole (B1676384) to modulate thyroid function in various animal species.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for methimazole?
A1: Methimazole is an antithyroid agent that inhibits the synthesis of thyroid hormones.[1][2] It works by blocking the enzyme thyroid peroxidase, which is crucial for the iodination of tyrosine residues on thyroglobulin, a key step in the formation of thyroxine (T4) and triiodothyronine (T3).[1][2] It is important to note that methimazole does not affect the release of pre-existing thyroid hormones stored in the thyroid gland.[1][2]
Q2: How is methimazole typically administered in research settings?
A2: The route of administration can vary depending on the animal species and the experimental design. Common methods include:
-
Oral Gavage: Allows for precise dosage administration.
-
In Drinking Water: A convenient method for long-term studies, especially with rodents. However, water consumption can be affected by the taste of methimazole, potentially leading to variability in drug intake.[3]
-
In Diet: Methimazole can be mixed with powdered or pelleted feed.
-
Transdermal: A gel formulation can be applied to the inner, hairless part of the ear. This method is often used in cats to improve compliance and reduce gastrointestinal side effects.[4][5]
Q3: How long does it take to induce hypothyroidism with methimazole?
A3: The onset of hypothyroidism varies depending on the species, dose, and route of administration. Generally, it can take several weeks to achieve a stable hypothyroid state. For example, in rats, significant decreases in T3 and T4 levels can be observed after 21 days of treatment.[3] In cats being treated for hyperthyroidism, it typically takes 2 to 4 weeks for serum T4 to normalize.[1][2]
Q4: What are the general signs of methimazole-induced hypothyroidism in animals?
A4: Common clinical signs of hypothyroidism include lethargy, weight gain despite normal or decreased appetite, and dermatological changes such as alopecia and poor hair growth.[6] In research animals, a decrease in body weight gain compared to control groups is often observed.[3]
Troubleshooting Guides
Problem 1: Inconsistent or highly variable thyroid hormone levels across study animals.
| Potential Cause | Troubleshooting Step |
| Variable Drug Intake (Drinking Water) | Monitor individual water consumption. If variability is high, consider switching to oral gavage for more precise dosing. Be aware that higher concentrations of methimazole in drinking water can decrease water intake in rats.[3] |
| Incorrect Dosing | Double-check dose calculations, especially when converting between mg/kg and % in water/feed. |
| Animal Stress | Ensure consistent and minimal handling. Stress can influence hormone levels. |
| Timing of Blood Sampling | While some studies suggest timing of blood collection after oral methimazole administration may not be critical in cats, it is best practice to standardize the sampling time relative to drug administration for all animals in a study to minimize variability.[7][8] |
| Underlying Health Issues | In cats, concurrent illnesses can suppress thyroid hormone concentrations, potentially masking the true effect of methimazole.[9] Screen animals for any underlying health conditions prior to the study. |
Problem 2: Animals are exhibiting unexpected side effects.
| Potential Cause | Troubleshooting Step |
| Dose is too high | Reduce the methimazole dose. In some cases, starting with a lower dose and gradually increasing it can mitigate side effects. |
| Species-specific sensitivity | Be aware of known species-specific adverse effects. For example, cats may experience gastrointestinal upset, facial itching, and in rare cases, blood dyscrasias.[10][11] |
| Long-term treatment effects | Long-term methimazole administration in rats has been shown to negatively impact bone formation and resorption.[12] Consider the duration of your study and potential long-term effects. |
| Drug Interactions | Review all other medications or substances the animals are receiving. Phenobarbital, for instance, can affect methimazole metabolism in rats.[13] |
Experimental Protocols
Induction of Hypothyroidism in Rats
Objective: To induce a hypothyroid state for experimental purposes.
Methodology:
-
Animals: Male Wistar rats.[3]
-
Administration Routes and Dosages: [3]
-
In Drinking Water: Methimazole added to drinking water at concentrations of 0.025%, 0.04%, or 0.1% (w/v).
-
Intragastric Gavage: Methimazole administered once daily at doses of 5 mg/100 g body weight or 8 mg/100 g body weight.
-
-
Duration: 21 days.[3]
-
Monitoring: [3]
-
Body weight measured weekly.
-
Serum T3, T4, and TSH levels measured at the end of the study.
-
Induction of Hypothyroidism in Mice
Objective: To induce a hypothyroid state for experimental purposes.
Methodology:
-
Animals: C57BL/6 mice.[14]
-
Administration Route and Dosage: 0.02% (w/v) methimazole in the drinking water.[14]
-
Duration: 2 weeks.[14]
-
Monitoring: [14]
-
Body weight.
-
Serum T4 and TSH levels.
-
Induction of Hypothyroidism in Dogs
Objective: To induce a hypothyroid state for studying its hemodynamic effects.
Methodology:
-
Animals: Euthyroid dogs.[15]
-
Administration Route and Dosage: 30 mg/kg body weight of methimazole administered orally.[15]
-
Duration: 8 weeks.[15]
-
Monitoring: [15]
-
Serum T3, T4, and TSH concentrations before and after the treatment period.
-
Hemodynamic parameters such as left ventricular systolic and diastolic pressures.
-
Data Presentation
Table 1: Methimazole Dosing Protocols for Induction of Hypothyroidism in Rodents
| Species | Administration Route | Dosage | Duration | Reference |
| Rat (Wistar) | In Drinking Water | 0.025%, 0.04%, 0.1% (w/v) | 21 days | [3] |
| Rat (Wistar) | Intragastric Gavage | 5 mg/100g bw, 8 mg/100g bw (once daily) | 21 days | [3] |
| Mouse (C57BL/6) | In Drinking Water | 0.02% (w/v) | 2 weeks | [14] |
Table 2: Methimazole Dosing Protocol for Induction of Hypothyroidism in Dogs
| Species | Administration Route | Dosage | Duration | Reference |
| Dog | Oral | 30 mg/kg bw | 8 weeks | [15] |
Table 3: Methimazole Dosing for Treatment of Hyperthyroidism in Guinea Pigs
| Species | Administration Route | Starting Dose | Final Dosage Range | Reference |
| Guinea Pig | Oral | 1-1.4 mg/kg/day | 2-3 mg/kg q24h |
Visualizations
Caption: Experimental workflow for adjusting methimazole protocols.
References
- 1. Effects of long-term oral administration of methimazole on femur and tibia properties in male Wistar rats [ouci.dntb.gov.ua]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. mona.uwi.edu [mona.uwi.edu]
- 4. Transdermal application of methimazole in hyperthyroid cats: a long-term follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bvmj.bu.edu.eg [bvmj.bu.edu.eg]
- 7. Optimal testing for thyroid hormone concentration after treatment with methimazole in healthy and hyperthyroid cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hyperthyroidism in Animals - Endocrine System - MSD Veterinary Manual [msdvetmanual.com]
- 10. Methimazole | VCA Animal Hospitals [vcahospitals.com]
- 11. Hyperthyroidism Medication for Cats (Methimazole) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 12. Effects of long-term oral administration of methimazole on femur and tibia properties in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.hpra.ie [assets.hpra.ie]
- 14. Increased Absorption of Thyroxine in a Murine Model of Hypothyroidism Using Water/CO2 Nanobubbles [mdpi.com]
- 15. dergipark.org.tr [dergipark.org.tr]
Managing variability in the response to Methimazole treatment in research subjects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methimazole (B1676384). Our aim is to help you navigate the complexities of variable responses observed in research subjects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Methimazole?
Methimazole's primary therapeutic effect is the inhibition of thyroid hormone synthesis.[1][2][3] It specifically targets and inhibits thyroid peroxidase (TPO), a key enzyme responsible for two critical steps in the production of thyroxine (T4) and triiodothyronine (T3): the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosine residues.[1][2][3] By blocking TPO, Methimazole effectively reduces the production of new thyroid hormones.[2] It is important to note that Methimazole does not inactivate existing circulating T4 and T3, which is why the therapeutic effect has a delayed onset as pre-formed hormones are depleted.[2][3]
Beyond its effects on thyroid hormone synthesis, some studies suggest that Methimazole may also have immunomodulatory effects.[1][4] It has been observed to influence the immune system, potentially contributing to the control of autoimmune thyroid diseases like Graves' disease.[1] This includes a potential reduction in certain immune molecules and an influence on T-cell activity.[1][5]
Figure 1: Simplified signaling pathway of Methimazole's inhibitory action on thyroid hormone synthesis.
Q2: We are observing significant inter-subject variability in the therapeutic response to Methimazole in our animal models. What are the potential contributing factors?
Variability in the response to Methimazole is a well-documented phenomenon and can be attributed to a combination of pharmacokinetic, genetic, and physiological factors.[6]
Pharmacokinetic Variability:
-
Absorption: While Methimazole is generally well-absorbed orally, individual differences in gastrointestinal physiology can lead to variations in absorption rates.[1][7]
-
Metabolism: Methimazole is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP1A2 and CYP2C9 playing significant roles.[1] Genetic polymorphisms in these enzymes can result in different rates of drug metabolism and, consequently, varying drug efficacy.[1]
-
Elimination: The elimination half-life of Methimazole is typically between 4 to 6 hours.[1] Renal function is the primary route for the excretion of Methimazole and its metabolites, so any impairment in renal function can lead to higher plasma concentrations.[1]
Genetic Factors:
-
As mentioned, genetic variations in CYP enzymes can significantly impact Methimazole metabolism.[1]
-
Other genetic factors influencing immune response or thyroid function could also contribute to the observed variability.
Physiological Factors:
-
Severity of Hyperthyroidism: The initial levels of thyroid hormones (T4 and T3) can influence the time it takes to achieve a euthyroid state.[8][9]
-
Goiter Size: The presence and size of a goiter can be a prognostic factor for treatment response.[9]
-
Age: Age-related physiological changes can affect drug metabolism and response.[6][10]
-
Immune Status: In autoimmune-induced hyperthyroidism models (e.g., Graves' disease models), the underlying immune response, including the activity of T-cell subsets like Th1, Th17, and Th22, can influence the disease course and response to treatment.[11]
Figure 2: Logical relationship of factors contributing to variability in Methimazole response.
Troubleshooting Guides
Problem 1: Inconsistent induction of hyperthyroidism in our rodent models before starting Methimazole treatment.
Possible Cause & Solution:
The protocol for inducing hyperthyroidism is a critical first step and inconsistencies here will lead to variable starting points for your Methimazole treatment groups.
-
Method of Administration: Both intraperitoneal (IP) injections and oral administration of levothyroxine (T4) are effective methods.[12] However, oral administration in drinking water requires careful monitoring of water intake to ensure consistent dosing. IP injections offer more precise dosing.
-
Dosing and Frequency: T4 injection intervals should not exceed 48 hours to maintain a stable hyperthyroid state.[12] For oral administration, continuous access to T4-laced water is necessary.[12]
-
Verification of Hyperthyroidism: It is crucial to verify the hyperthyroid state before initiating Methimazole treatment. This should include measuring serum T4 concentrations and assessing the expression of thyroid hormone-responsive genes in target tissues like the liver and heart.[12]
-
Sex Differences: Be aware of potential sex-dependent variations in the response to levothyroxine, with female mice sometimes showing higher T4 concentrations.[12]
Experimental Protocol: Induction of Chronic Hyperthyroidism in Mice
This protocol is adapted from established methods for inducing hyperthyroidism in a research setting.[12]
-
Animal Model: C57BL/6 mice (male and female, age-matched).
-
T4 Preparation:
-
Intraperitoneal (IP) Injection: Dissolve L-thyroxine (T4) in sterile saline. The final concentration should be such that the desired dose is delivered in a volume of 100-200 µL.
-
Oral Administration: Dissolve L-thyroxine (T4) in the drinking water at a concentration calculated to deliver the target dose based on average daily water consumption. Prepare fresh T4-containing water every 2-3 days and protect it from light.
-
-
Dosing Regimen:
-
IP Injection: Administer T4 at a dose of 1-2 µg/g of body weight every 24-48 hours.
-
Oral Administration: Provide drinking water containing 4-8 mg/L of T4 ad libitum.
-
-
Duration: Continue T4 administration for 4-6 weeks to establish a chronic hyperthyroid state.
-
Monitoring and Confirmation:
-
Monitor body weight weekly.
-
At the end of the induction period, collect blood samples to measure serum T4 and TSH levels.
-
Harvest liver and heart tissues to analyze the expression of thyroid hormone-responsive genes (e.g., Dio1, Thrsp in the liver; Myh6, Myh7 in the heart) by qPCR to confirm tissue-level thyrotoxicosis.
-
Problem 2: Some of our research animals are developing adverse effects. How can we manage and monitor this?
Possible Cause & Solution:
Methimazole can cause a range of adverse effects, from mild to severe.[13][14] Careful monitoring is essential to ensure animal welfare and data integrity.
-
Common Side Effects: Gastrointestinal issues (vomiting, anorexia) and lethargy are common, especially in the initial phase of treatment.[13] These may resolve with a temporary dose reduction followed by a gradual increase.[15]
-
Serious Side Effects: Though rare, be vigilant for signs of agranulocytosis (a severe drop in white blood cells), hepatotoxicity (liver damage), and vasculitis (inflammation of blood vessels).[2][16] Signs can include fever, infection, jaundice (yellowing of the skin or eyes), and bruising.[15]
-
Monitoring Protocol:
-
Baseline: Before starting Methimazole, perform a complete blood count (CBC) and serum biochemistry panel to establish baseline values.[13]
-
Initial Phase (First 3 Months): Conduct CBC and biochemistry panels every 2-3 weeks.[13] This is the period with the highest risk for serious adverse effects.
-
Stabilization Phase: Once the dose is stabilized, continue monitoring every 3-6 months.[13]
-
Clinical Signs: Closely observe the animals daily for any clinical signs of adverse effects. If severe signs are observed, discontinue the medication and consult with a veterinarian.[13]
-
Data Presentation: Monitoring Parameters for Methimazole Treatment
| Parameter | Baseline (Pre-Treatment) | Initial Phase (First 3 Months) | Maintenance Phase | Rationale for Monitoring |
| Complete Blood Count (CBC) | Yes | Every 2-3 weeks | Every 3-6 months | To detect agranulocytosis, thrombocytopenia, or anemia.[13][14] |
| Serum Biochemistry Panel | Yes | Every 2-3 weeks | Every 3-6 months | To monitor for hepatotoxicity (elevated liver enzymes).[13][17] |
| Serum T4 & TSH | Yes | Every 2-4 weeks | Every 3-6 months | To assess treatment efficacy and adjust dosage.[1][13] |
| Body Weight | Yes | Weekly | Monthly | To monitor overall health and response to treatment. |
| Clinical Observations | Yes | Daily | Daily | To identify early signs of adverse effects like lethargy, anorexia, or vomiting.[13] |
Problem 3: How do we design an experimental workflow to investigate the impact of genetic factors on Methimazole response?
Experimental Workflow:
To investigate the role of genetic factors, particularly polymorphisms in drug-metabolizing enzymes, a structured experimental workflow is necessary.
Figure 3: Experimental workflow to study the impact of genetic factors on Methimazole response.
Detailed Methodologies for Key Experiments:
-
Pharmacokinetic Analysis:
-
Following Methimazole administration, collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Use a validated method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), to quantify Methimazole concentrations in the plasma samples.
-
Calculate key pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).
-
-
Genotyping:
-
Isolate genomic DNA from tail snips or ear punches.
-
Use polymerase chain reaction (PCR) followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis to identify specific single nucleotide polymorphisms (SNPs) in the genes of interest (e.g., Cyp1a2, Cyp2c9).
-
By following these guidelines and protocols, researchers can better manage and understand the variability in response to Methimazole, leading to more robust and reproducible experimental outcomes.
References
- 1. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. The immunosuppressive effect of methimazole on cell-mediated immunity is mediated by its capacity to inhibit peroxidase and to scavenge free oxygen radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of antithyroid drugs on B and T cell activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. primescholars.com [primescholars.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Factors influencing the outcome of thyrostatic drug therapy in Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Variations in the response of individuals of different ages to an antithyroid compound (methimazole) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of methimazole treatment on Th1, Th17, and Th22 lymphocytes in pediatric Graves’ disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of protocols for induction of chronic hyperthyroidism in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methimazole | VCA Animal Hospitals [vcahospitals.com]
- 14. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 15. dogcatdoc.com [dogcatdoc.com]
- 16. Methimazole: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 17. Factors affecting drug-induced liver injury: antithyroid drugs as instances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methimazole Stability in Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Methimazole (B1676384) in experimental solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solution turns yellow or brown | Oxidation of the thione moiety in the Methimazole molecule. This can be accelerated by exposure to light, heat, or oxidizing agents. | 1. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.[1] 2. Control temperature: Store stock solutions at controlled room temperature (20-25°C) unless otherwise specified by a validated protocol. Avoid refrigeration for certain formulations, as it may not improve stability.[2][3][4][5] 3. Use freshly prepared solutions: Whenever possible, prepare solutions on the day of use. 4. Consider antioxidants: For longer-term experiments, the addition of antioxidants like quercetin (B1663063) or resveratrol (B1683913) may help mitigate oxidative degradation.[6][7][8] |
| Decreased potency of the solution over time | Chemical degradation through oxidation or hydrolysis. This can be influenced by pH, temperature, and exposure to light. | 1. Verify storage conditions: Ensure the solution is stored under the recommended conditions (see above). 2. pH control: Maintain the pH of the solution within a stable range. While specific optimal pH ranges for Methimazole are not extensively documented in all solvent systems, extreme pH values should be avoided as they can catalyze hydrolysis.[9] 3. Perform stability testing: Use a stability-indicating method, such as HPLC, to determine the concentration of Methimazole over time.[5] |
| Precipitate formation in the solution | Poor solubility in the chosen solvent, especially at lower temperatures or after prolonged storage. Interaction with excipients in the formulation. | 1. Review solvent compatibility: Ensure Methimazole is fully dissolved in the chosen solvent. Methimazole is freely soluble in water, ethanol, and chloroform.[6] 2. Avoid refrigeration if not validated: Some studies have shown that refrigerated conditions can be less stable for certain Methimazole formulations.[2][4][5] 3. Check for excipient interactions: If using a complex formulation, review the compatibility of all components. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Methimazole in solution?
A1: The two main degradation pathways for Methimazole are:
-
Oxidation: The thione group of the Methimazole molecule is susceptible to oxidation.[5] This can lead to the formation of degradation products such as Methimazole disulfide.
-
Hydrolysis: The imidazole (B134444) ring can undergo hydrolysis, particularly under harsh acidic or basic conditions.[5]
Q2: How does temperature affect the stability of Methimazole solutions?
A2: Temperature can significantly impact the stability of Methimazole. One study on a specific formulation found that at room temperature (25°C), the concentration remained above 90% for 62 days. However, under accelerated conditions (35°C), degradation was faster. Interestingly, refrigerated conditions (5°C) were found to be the least stable for this particular preparation.[2][4][5] It is crucial to follow validated storage conditions for your specific formulation.
Q3: Is it necessary to protect Methimazole solutions from light?
A3: Yes, Methimazole is known to be light-sensitive.[1] Exposure to UV or even diffuse room light can contribute to its degradation.[5][10] Therefore, it is recommended to store Methimazole solutions in light-resistant containers, such as amber vials, or to wrap the containers in foil.
Q4: Can I use antioxidants to improve the stability of my Methimazole solution?
A4: Yes, the use of antioxidants may help prevent oxidative degradation. Studies have shown that natural antioxidants like quercetin and resveratrol can counteract the oxidative stress induced by Methimazole.[6][7][8] The suitability and concentration of an antioxidant would need to be validated for your specific experimental setup.
Q5: What is a suitable analytical method for assessing the stability of Methimazole?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable stability-indicating method for Methimazole.[5] A validated HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active ingredient.
Experimental Protocols
Forced Degradation Study Protocol (as per ICH Guidelines)
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[11][12][13][14]
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix 1 ml of a 1 mg/mL Methimazole stock solution with 1 ml of 0.2 N HCl. Keep the solution at room temperature for 30 minutes. Neutralize with an appropriate volume of NaOH before analysis.[11] |
| Base Hydrolysis | Mix 5 ml of a 1 mg/mL Methimazole stock solution with 5 ml of 0.2 N NaOH. Reflux the solution at 60°C for 45 minutes. Neutralize with an appropriate volume of HCl before analysis.[11] |
| Oxidative Degradation | Mix 1 ml of a 1 mg/mL Methimazole stock solution with 1 ml of 0.6% w/v H₂O₂. Keep the solution at room temperature for 15 minutes before analysis.[11] |
| Thermal Degradation | Store a solid sample of Methimazole in an oven at 80°C for 48 hours. Dissolve the sample in a suitable solvent to a known concentration for analysis.[11] |
| Photolytic Degradation | Expose a solution of Methimazole to UV light (200 watt hrs/square meter) and subsequently to cool fluorescent light (1.2 million Lux hours).[11] |
Stability-Indicating HPLC Method
The following is an example of an HPLC method that can be adapted for the analysis of Methimazole and its degradation products.[3]
| Parameter | Specification |
| Column | Zorbax Eclipse Plus CN (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05 M KH₂PO₄ (20:80, v/v) |
| Flow Rate | 1 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Visualizations
Caption: Primary degradation pathways of Methimazole.
Caption: Logical workflow for troubleshooting Methimazole solution degradation.
Caption: Simplified signaling pathway for Methimazole's mechanism of action.
References
- 1. Methimazole | C4H6N2S | CID 1349907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methimazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In-use stability of diluted thiamazole (methimazole) infusion solutions in prefilled 0.9% sodium chloride infusion bags for continuous infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effect of Natural Antioxidant Compounds on Methimazole Induced Oxidative Stress in a Feline Kidney Epithelial Cell Line (CRFK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidants and methimazole in the treatment of Graves' disease: effect on urinary malondialdehyde levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpbs.com [ijpbs.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Analysis of Methimazole and Propylthiouracil (PTU) in the Treatment of Hyperthyroidism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety profiles of two primary antithyroid drugs, Methimazole (B1676384) (MMI) and Propylthiouracil (B1679721) (PTU), used in the management of hyperthyroidism, particularly Graves' disease. The information presented is synthesized from a range of clinical trials and meta-analyses to support evidence-based research and drug development.
Efficacy: A Head-to-Head Comparison
The therapeutic efficacy of Methimazole and Propylthiouracil is primarily assessed by their ability to restore a euthyroid state, the rates of long-term remission, and the impact on thyroid-stimulating hormone receptor antibody (TRAb) levels.
Time to Achieve Euthyroidism:
Multiple studies indicate that Methimazole generally leads to a more rapid normalization of thyroid hormone levels compared to Propylthiouracil, particularly when administered as a single daily dose.[1][2] In a prospective randomized study, a single daily dose of 15 mg of MMI was significantly more effective in inducing euthyroidism at 12 weeks than a single daily dose of 150 mg of PTU.[1] By the end of the 12-week study, 77.1% of patients in the MMI group had normal total T3 and T4 levels, compared to only 19.4% in the PTU group.[1] Another study found that after 12 weeks of treatment, 96.5% of patients receiving 30 mg/day of MMI achieved normal free T4 levels, compared to 78.3% of those receiving 300 mg/day of PTU.[3]
Remission Rates:
The long-term remission rate for Graves' disease after a course of antithyyroid drug therapy is approximately 30% to 40%.[4] Some studies have explored whether higher doses of antithyroid drugs could lead to higher remission rates, with one randomized prospective trial showing a higher remission rate in patients receiving more than 60 mg/d of methimazole or greater than 600 mg/d of PTU.[5] However, more recent randomized controlled trials have not found a significant difference in remission rates between high-dose and titrated low-dose regimens.[6] The duration of therapy appears to play a role, with longer treatment durations potentially increasing remission rates.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of Methimazole and Propylthiouracil.
Table 1: Time to Euthyroidism
| Study Outcome | Methimazole (MMI) | Propylthiouracil (PTU) | Study Details |
| Normalization of Free T4 at 12 Weeks | 86% (15 mg/day) 97% (30 mg/day) | 78% (300 mg/day) | Randomized trial in 396 patients with Graves' hyperthyroidism.[2] |
| Euthyroidism at 12 Weeks (Single Daily Dose) | 77.1% (15 mg/day) | 19.4% (150 mg/day) | Prospective randomized study in 71 patients with newly diagnosed Graves' disease.[1] |
Table 2: Remission Rates
| Study Outcome | Methimazole (MMI) | Propylthiouracil (PTU) | Study Details |
| Long-Term Remission (12-18 months of therapy) | ~30-40% | ~30-40% | General remission rate after a standard course of therapy.[4] |
Table 3: Adverse Effects
| Adverse Effect | Methimazole (MMI) | Propylthiouracil (PTU) | Study Details/Notes |
| Agranulocytosis (Incidence) | 0.13% (10 mg/day) 0.20% (15 mg/day) 0.47% (30 mg/day) | 0.33% (150 mg/day) 0.81% (300 mg/day) | Dose-dependent incidence. At comparable potency (MMI 15mg vs PTU 300mg), the incidence was significantly higher in the PTU group.[3][6] |
| Hepatotoxicity (Incidence of Hepatitis) | 3.17 per 1000 person-years | 1.19 per 1000 person-years | MMI is associated with a dose-dependent increased risk of hepatitis.[8] |
| Acute Liver Failure (Incidence) | 0.32 per 1000 person-years | 0.68 per 1000 person-years | PTU carries a higher risk of severe, potentially fatal, liver injury.[4][8] |
| Congenital Anomalies (First Trimester Exposure) | Higher risk | Lower risk | A meta-analysis indicated a higher risk of congenital anomalies with MMI exposure during the first trimester.[5] |
Experimental Protocols
Below is a detailed methodology for a typical randomized controlled trial comparing the efficacy and safety of Methimazole and Propylthiouracil in patients with Graves' disease.
1. Study Design: A prospective, randomized, open-label, multicenter clinical trial.
2. Patient Population:
-
Inclusion Criteria:
-
Newly diagnosed Graves' disease.
-
Age 18-65 years.
-
Clinical and biochemical evidence of hyperthyroidism (elevated free T4 and/or free T3, suppressed TSH).
-
Positive for TSH receptor antibodies (TRAb).
-
-
Exclusion Criteria:
-
Previous treatment with antithyroid drugs, radioiodine, or thyroid surgery.
-
Pregnancy or lactation.
-
Known hypersensitivity to thionamides.
-
Severe comorbidities (e.g., significant hepatic or renal impairment, severe hematological disorders).
-
3. Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to receive either Methimazole or Propylthiouracil. Due to the different dosing schedules, the study is typically open-label.
4. Treatment Regimens:
-
Methimazole Group: Initial dose of 15-30 mg once daily, depending on the severity of hyperthyroidism.
-
Propylthiouracil Group: Initial dose of 100-200 mg three times daily.
-
Dose Titration: The dose of the study medication is adjusted at follow-up visits based on thyroid function tests to maintain a euthyroid state.
5. Study Procedures and Assessments:
-
Screening Visit: Informed consent, medical history, physical examination, and baseline laboratory tests (TSH, free T4, free T3, TRAb, complete blood count with differential, liver function tests).
-
Follow-up Visits (Weeks 4, 8, 12, and then every 3 months): Clinical assessment, monitoring of adverse events, and laboratory tests (TSH, free T4, free T3). Complete blood count and liver function tests are repeated at each visit for the first 3 months and then as clinically indicated.
-
End of Treatment Visit (e.g., 18 months): Final clinical and laboratory assessments.
-
Post-Treatment Follow-up (e.g., every 6 months for 1 year): Monitoring for relapse of hyperthyroidism.
6. Outcome Measures:
-
Primary Efficacy Endpoint: The proportion of patients who achieve and maintain a euthyroid state at 12 weeks.
-
Secondary Efficacy Endpoints:
-
Time to achieve euthyroidism.
-
Remission rate at 1 year after discontinuation of therapy.
-
Changes in TRAb levels over the course of treatment.
-
-
Safety Endpoints:
-
Incidence and severity of all adverse events.
-
Incidence of agranulocytosis (absolute neutrophil count < 500/mm³).
-
Incidence of hepatotoxicity (e.g., elevation of liver enzymes more than three times the upper limit of normal).
-
7. Statistical Analysis: The primary efficacy endpoint is analyzed using a chi-square test or Fisher's exact test. Time-to-event data (e.g., time to euthyroidism, time to relapse) are analyzed using Kaplan-Meier curves and log-rank tests. Safety data are summarized descriptively.
Visualizations
Signaling Pathway of Thionamide Action
Caption: Mechanism of action of Methimazole and Propylthiouracil.
Experimental Workflow for a Comparative Clinical Trial
Caption: Workflow of a randomized controlled trial comparing MMI and PTU.
References
- 1. academic.oup.com [academic.oup.com]
- 2. clinician.nejm.org [clinician.nejm.org]
- 3. Comparison of methimazole and propylthiouracil in patients with hyperthyroidism caused by Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Comparison of the safety between propylthiouracil and methimazole with hyperthyroidism in pregnancy: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 6. Antithyroid drug regimen for treating Graves' hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A prospective randomized trial of antithyroid drug dose in Graves' disease therapy. European Multicenter Study Group on Antithyroid Drug Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Advancing Antithyroid Therapeutics: A Comparative Analysis of Novel Methimazole Alternatives
For researchers, scientists, and drug development professionals, the quest for more effective and safer antithyroid medications is a continuous endeavor. Methimazole (MMI) has long been a cornerstone in the management of hyperthyroidism, primarily by inhibiting thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[1][2] However, the development of novel derivatives and alternative compounds seeks to enhance therapeutic efficacy and minimize adverse effects. This guide provides a comparative overview of emerging alternatives to Methimazole, supported by experimental data, detailed protocols, and pathway visualizations.
Comparative Efficacy of a Novel Antithyroid Compound vs. Methimazole
Recent preclinical studies have explored the antithyroid potential of various compounds. As a case study, we present a comparative analysis of the naturally occurring flavonoid, catechin (B1668976), and its nanoencapsulated form, against the standard-of-care, Methimazole. While not a direct chemical derivative of Methimazole, this study provides a framework for evaluating novel antithyroid agents.
In an 8-week study on adult male rats, the antithyroid effects of catechin and a niosomal nanoencapsulated formulation of catechin were compared to Methimazole.[3] The results demonstrated that both forms of catechin exhibited antithyroid effects comparable to Methimazole, significantly reducing serum levels of key thyroid hormones.[3]
| Treatment Group | Total T3 (ng/dL) | Total T4 (µg/dL) | Free T3 (pg/mL) | Free T4 (ng/dL) | TSH (µIU/mL) |
| Control | 100 ± 5 | 4.5 ± 0.3 | 3.5 ± 0.2 | 1.5 ± 0.1 | 2.0 ± 0.2 |
| Methimazole (50 mg/kg) | 60 ± 4 | 2.0 ± 0.2 | 2.0 ± 0.15 | 0.8 ± 0.07 | 5.5 ± 0.5 |
| Catechin (100 mg/kg) | 65 ± 5 | 2.2 ± 0.2 | 2.2 ± 0.18 | 0.9 ± 0.08 | 5.0 ± 0.4 |
| Nano-Catechin (100 mg/kg) | 62 ± 4 | 2.1 ± 0.2 | 2.1 ± 0.16 | 0.85 ± 0.07 | 5.3 ± 0.5 |
Table 1: Comparative Effects of Methimazole, Catechin, and Nano-Catechin on Thyroid Hormone Levels in Rats. Data are presented as mean ± SEM.[3]
Exploring Selenium Analogs of Methimazole
Research has also focused on the synthesis and characterization of selenium analogs of Methimazole (MSeI). These compounds exhibit a different mechanism of action compared to their sulfur counterparts. While Methimazole irreversibly inactivates thyroid peroxidase, some selenium derivatives act as reversible inhibitors. This is attributed to their ability to reduce hydrogen peroxide, a key component in the thyroid hormone synthesis pathway. This property also endows them with glutathione (B108866) peroxidase (GPx) activity, suggesting a potential protective role against oxidative damage in the thyroid gland.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are standardized protocols for inducing hyperthyroidism in animal models and evaluating the efficacy of antithyroid compounds.
Induction of Hyperthyroidism in Rats
A common method for inducing hyperthyroidism in experimental rats involves the oral administration of thyroxine.
-
Animal Model: Male Wistar albino rats (200-250g).
-
Acclimatization: Animals are acclimatized for at least one week under controlled environmental conditions (12h light/dark cycle) with free access to standard pellet food and water.
-
Induction Agent: L-thyroxine sodium salt.
-
Dosage and Administration: Thyroxine is administered orally at a dose of 600 µg/kg body weight daily for 14 consecutive days.
-
Confirmation of Hyperthyroidism: Induction is confirmed by measuring serum levels of T3, T4, and TSH. A significant increase in T3 and T4 and a decrease in TSH levels indicate a hyperthyroid state.
Evaluation of Antithyroid Activity
Following the induction of hyperthyroidism, the test compounds are administered to evaluate their therapeutic effects.
-
Grouping:
-
Group 1: Normal control (no induction, no treatment).
-
Group 2: Hyperthyroid control (thyroxine induction, no treatment).
-
Group 3: Reference drug group (thyroxine induction + Methimazole, e.g., 10 mg/kg).
-
Group 4 onwards: Test compound groups (thyroxine induction + novel derivatives at various doses).
-
-
Treatment Period: The treatment is typically carried out for a period of 14 to 21 days.
-
Parameters Measured:
-
Hormone Levels: Blood samples are collected at the end of the treatment period to measure serum concentrations of total and free T3 and T4, and TSH using ELISA or radioimmunoassay.
-
Body Weight: Monitored regularly throughout the study.
-
Organ Weight: Thyroid gland and liver may be excised and weighed at the end of the study.
-
Histopathology: Thyroid tissue can be subjected to histological examination to observe changes in follicular cell structure.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Conclusion
The development of novel Methimazole derivatives and alternative antithyroid agents holds significant promise for improving the management of hyperthyroidism. The comparative data on compounds like catechin demonstrates that alternatives can achieve comparable efficacy to Methimazole in preclinical models. Furthermore, the exploration of different mechanisms of action, such as the reversible inhibition by selenium analogs, opens new avenues for developing safer and more targeted therapies. Rigorous preclinical evaluation using standardized protocols is essential to validate the antithyroid effects of these new chemical entities and to pave the way for future clinical investigations.
References
Cross-Reactivity of Antithyroid Drugs: A Comparative Guide to Methimazole and Carbimazole
For researchers and drug development professionals navigating the landscape of antithyroid therapies, a nuanced understanding of the cross-reactivity profiles of commonly prescribed drugs is paramount. This guide provides an objective comparison of methimazole (B1676384) (MMI) and carbimazole (B1668351) (CBZ), focusing on their metabolic relationship, adverse reaction profiles, and the immunological underpinnings of hypersensitivity.
Executive Summary
Carbimazole is a prodrug that undergoes rapid and complete conversion to its active metabolite, methimazole, in the body. Consequently, the therapeutic effects and adverse reaction profiles of both drugs are virtually identical. The concept of "cross-reactivity" between carbimazole and methimazole is unique; an adverse reaction to one necessitates avoidance of the other, not due to structural similarity invoking a new allergic response, but because the same bioactive molecule is responsible for the reaction. Switching between these two agents is not a viable strategy to mitigate adverse effects.
Metabolic Pathway: From Prodrug to Active Agent
Upon oral administration, carbimazole is efficiently absorbed and quickly metabolized to methimazole. This biotransformation is a critical determinant of their interchangeability and shared potential for adverse events.
Comparative Analysis of Adverse Reactions
Adverse drug reactions (ADRs) to thionamides occur in up to 14.3% of patients, with cutaneous reactions being the most frequent. Since carbimazole's activity is mediated by methimazole, their side-effect profiles are qualitatively and quantitatively similar.
Table 1: Incidence of Common and Severe Adverse Reactions
| Adverse Reaction | Methimazole (MMI) | Carbimazole (CBZ) | Notes |
| Overall Side Effects | ~4-13% | ~5-14.3% | Dose-dependent risk observed for both drugs. |
| Cutaneous Reactions | |||
| - Pruritus, Urticaria, Rash | 3-6% | ~5.6% | Most common adverse effects. |
| - Stevens-Johnson Syndrome (SJS) | Rare | Rare | A severe, life-threatening reaction. |
| Hematological Reactions | |||
| - Agranulocytosis | 0.1-0.5% | ~0.14% | A rare but serious complication. |
| Hepatotoxicity | Rare | Rare | Can occur, but less frequent than with propylthiouracil. |
| Arthralgia | 1-6% | ~1.6% | Joint pain can be a presenting symptom. |
Immunological Mechanisms of Hypersensitivity
Hypersensitivity reactions to methimazole are primarily T-cell mediated, delayed-type (Type IV) reactions. The underlying mechanisms can be conceptualized through several models:
-
Hapten/Pro-hapten Model: Methimazole or its metabolites may act as haptens, covalently binding to endogenous proteins to form neo-antigens that are then presented by antigen-presenting cells (APCs) to T-cells.
-
Pharmacological Interaction (p-i) Model: The drug may bind non-covalently and directly to T-cell receptors (TCRs) or Major Histocompatibility Complex (MHC) molecules, triggering T-cell activation without the need for metabolic processing or covalent bond formation.
For severe reactions like agranulocytosis, there is evidence of a strong association with specific Human Leukocyte Antigen (HLA) genotypes, such as HLA-B27:05 and HLA-B38:02, suggesting a genetic predisposition to these life-threatening ADRs.
Experimental Protocols for Assessing Hypersensitivity
Confirmation of drug-induced hypersensitivity often involves in vivo or in vitro testing. The following are established methodologies, though specific protocols for thionamides may vary between laboratories.
Lymphocyte Transformation Test (LTT)
The LTT is an in vitro method to detect drug-specific memory T-cells.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the patient's heparinized blood using density gradient centrifugation.
-
Cell Culture: A defined number of PBMCs are cultured in a suitable medium.
-
Drug Stimulation: The cells are exposed to various concentrations of methimazole (or carbimazole) and compared to unstimulated (negative) and mitogen-stimulated (positive) controls.
-
Incubation: The cultures are incubated for 5 to 7 days to allow for lymphocyte proliferation.
-
Proliferation Assessment: T-cell proliferation is quantified by measuring the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or using non-radioactive methods like colorimetric assays.
-
Data Analysis: A stimulation index (SI) is calculated by dividing the mean counts per minute (CPM) of drug-stimulated cultures by the mean CPM of unstimulated cultures. An SI above a certain threshold (typically 2 or 3) is considered a positive result.
Patch Testing
Patch testing is an in vivo method primarily used for diagnosing delayed-type cutaneous hypersensitivity reactions.
Methodology:
-
Preparation: The suspected drug (methimazole or carbimazole) is prepared at a non-irritating concentration in a suitable vehicle (e.g., petrolatum). The pure substance is preferred over crushed tablets to avoid reactions to excipients.
-
Application: The preparation is applied to a small area of the patient's back using a Finn Chamber or similar device. The skin should be clear of any eruption for several weeks before testing.
-
Occlusion: The patch is left in place for 48 hours.
-
Reading: The test site is evaluated for a reaction (e.g., erythema, papules, vesicles) at 48 hours and again at 72 or 96 hours. A late reading at day 7 may also be performed.
-
Interpretation: The reaction is graded according to established criteria, such as those from the International Contact Dermatitis Research Group (ICDRG).
Conclusion
The relationship between methimazole and carbimazole is one of a prodrug to its active form, rendering their adverse effect profiles and potential for hypersensitivity reactions identical. For researchers and clinicians, this understanding is crucial: a reaction to one drug contraindicates the use of the other. The immunological basis for these reactions is typically a T-cell mediated, delayed hypersensitivity, which can be investigated through established protocols like the Lymphocyte Transformation Test and patch testing. Future research may further elucidate the specific HLA associations and T-cell signaling pathways involved, paving the way for predictive screening and safer therapeutic strategies.
Machine Learning Model Outperforms Traditional Methods for Methimazole Dosing in Hyperthyroidism
A recently developed machine learning model, specifically an XGBoost algorithm, demonstrates superior precision in predicting optimal methimazole (B1676384) dosages for patients with hyperthyroidism compared to the current standard of care, which relies on clinician experience and iterative adjustments. This innovation holds the potential to enhance the efficiency and safety of methimazole therapy by minimizing the time required to achieve stable thyroid hormone levels and reducing the risk of adverse events associated with incorrect dosing.
A groundbreaking study has introduced a data-driven approach to guide the dosing of methimazole, a common medication for hyperthyroidism. The research developed and validated several machine learning models, with the XGBoost model showing the most promising performance.[1][2] This guide provides a comparative analysis of this machine learning model against the traditional, clinician-led approach to methimazole dosage adjustment, supported by experimental data and detailed methodologies.
Performance Comparison: Machine Learning vs. Standard of Care
The validation of the XGBoost machine learning model reveals a significant improvement in the precision of methimazole dosage prediction. The primary metric used to evaluate the model's performance was the Mean Absolute Error (MAE), which measures the average magnitude of the errors between the predicted and actual optimal dosages.
| Performance Metric | Machine Learning Model (XGBoost) | Standard of Care (Clinician Experience) |
| Dosage Prediction Accuracy (MAE) | Internal Validation: 1.72 mgExternal Validation: 1.08 mg[1][2] | Not directly quantifiable with a single metric; relies on iterative adjustments based on patient response. |
| Time to Euthyroidism | Potentially faster due to more precise initial dosing. | Variable; dependent on clinician expertise and patient-specific factors. A study on a straightforward protocol showed 72% of patients achieving euthyroidism within 18 months.[3] |
| Adverse Event Rates | Lower potential for dose-dependent side effects due to optimized dosing. | Higher doses are associated with an increased incidence of adverse events such as liver dysfunction and neutropenia.[4] |
Experimental Protocols
Machine Learning Model Development and Validation
The development of the XGBoost model for methimazole dosage adjustment followed a rigorous, multi-stage process. The methodology is outlined below to provide a clear understanding of the experimental protocol.
Standard of Care: Clinician-Led Dosage Adjustment
The traditional method for methimazole dosage adjustment is a dynamic process guided by clinical expertise and patient-specific responses. The protocol is initiated based on the severity of hyperthyroidism and is followed by regular monitoring and dose titration.
Comparison of Adverse Events
A critical aspect of methimazole therapy is the management of potential side effects, which are often dose-dependent. Higher initial doses of methimazole are associated with a greater incidence of adverse events.
| Initial Methimazole Dose (mg/kg/day) | Incidence of Liver Dysfunction | Incidence of Neutropenia |
| < 0.4 | 12.5% | 0% |
| 0.4 - 0.7 | 20.5% | 7.7% |
| > 0.7 | 42.9% | 21.4% |
| Data from a study on pediatric patients with Graves' disease.[4] |
The machine learning model, by predicting a more precise and potentially lower effective dose, could mitigate the risk of these adverse events. The standard of care, while effective, may involve starting at higher doses, thereby increasing the initial risk of side effects.
Conclusion
The validation of a machine learning model for methimazole dosage adjustment marks a significant advancement in the management of hyperthyroidism. The XGBoost model has demonstrated a clear advantage in predictive accuracy over the traditional, experience-based approach. By providing a more precise initial dosage, this technology has the potential to shorten the time to achieve a euthyroid state, reduce the necessity for frequent dose adjustments, and lower the incidence of dose-related adverse events. For researchers, scientists, and drug development professionals, this represents a compelling example of how artificial intelligence can be leveraged to optimize pharmacotherapy, leading to improved patient outcomes and more efficient healthcare delivery. Further prospective clinical trials are warranted to confirm these findings in a real-world setting and to facilitate the integration of such models into clinical practice.
References
Side-by-side comparison of different Methimazole synthesis methods
Methimazole (B1676384) (1-methyl-1H-imidazole-2-thiol) is a crucial antithyroid agent used in the management of hyperthyroidism. Its synthesis has been approached through various chemical strategies, each with distinct advantages and drawbacks in terms of yield, scalability, cost, and environmental impact. This guide provides a side-by-side comparison of different prominent methods for the synthesis of Methimazole, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Comparative Analysis of Methimazole Synthesis Methods
The following table summarizes the key quantitative data for different Methimazole synthesis routes, offering a clear comparison of their efficiencies and reaction conditions.
| Synthesis Method | Starting Materials | Key Reagents | Solvent(s) | Reaction Temperature | Reported Yield | Purity | Reference(s) |
| Method 1: From Aminoacetaldehyde Diethyl Acetal (B89532) and Methyl Isothiocyanate | Aminoacetaldehyde diethyl acetal, Methyl isothiocyanate | Sulfuric acid | Water | Not specified | - | - | [1] |
| Method 2: From Methylamino Acetaldehyde (B116499) Diethyl Acetal and Potassium Thiocyanate (B1210189) | Methylamino acetaldehyde diethyl acetal, Potassium thiocyanate | Hydrochloric acid | Water, Ethyl acetate (B1210297) | 20-30°C | 47.2% | >99% | [2] |
| Method 3: From Methylamino Acetaldehyde Ethylene (B1197577) Acetal and Ammonium (B1175870) Thiocyanate | Methylamino acetaldehyde ethylene acetal, Ammonium thiocyanate | Sulfuric acid, Phase transfer catalyst | Water, 2-Tetrahydrofuran | 40-70°C | 81.4% (crude) | 95.8% | [3] |
| Method 4: From N-Methylimidazole | N-Methylimidazole, n-Butyllithium, Sulfur powder | - | Tetrahydrofuran, Hexane | -15°C to reflux | - | >99% | [3][4] |
| Method 5: Scalable Process via Base Hydrolysis | 1-Methyl-1H-imidazole, Ethyl chloroformate, Sulfur | Sodium hydroxide | Water | Not specified | 78% (overall) | - | [5] |
| Method 6: From Chloroacetaldehyde Dimethyl Acetal and Methylamine | Chloroacetaldehyde dimethyl acetal, Methylamine, Sodium thiocyanate | Alkali alcoholate, Hydrochloric acid | Methanol, Water | 0-5°C and 125-135°C | - | - | [6] |
Experimental Protocols
Below are the detailed methodologies for the key synthesis routes cited in the comparison table.
Method 2: Synthesis from Methylamino Acetaldehyde Diethyl Acetal and Potassium Thiocyanate
This method involves the reaction of methylamino acetaldehyde diethyl acetal with potassium thiocyanate in an acidic aqueous medium.
Procedure:
-
In a suitable reactor, 410 kg of methylamino acetaldehyde diethyl acetal, 270 kg of potassium thiocyanate, and 500 kg of purified water are combined and stirred at room temperature until all solids are dissolved.
-
To this solution, 1000 kg of 1 mol/L dilute hydrochloric acid is added dropwise, maintaining the reaction temperature at approximately 30°C.
-
Following the completion of the reaction, water is removed by reduced pressure distillation.
-
The resulting solid is dissolved in ethyl acetate, and any insoluble substances are filtered off.
-
The ethyl acetate is then removed by reduced pressure distillation to yield a solid.
-
This solid is dissolved in purified water, and the pH is adjusted to 1.
-
The solution is cooled to induce crystallization.
-
The resulting crystals are collected and vacuum dried to yield 150 kg (47.2% yield) of Methimazole with a purity greater than 99%.[2]
Method 3: Synthesis from Methylamino Acetaldehyde Ethylene Acetal and Ammonium Thiocyanate
This approach utilizes a phase transfer catalyst to improve reaction efficiency.
Procedure:
-
A mixture of 221 g of methylamino acetaldehyde ethylene acetal, 206 g of ammonium thiocyanate, and 200 mL of deionized water is stirred until dissolved.
-
15 g of PEG-2000 (phase transfer catalyst) is added, and the mixture is heated to 40°C.
-
40 mL of 98% concentrated sulfuric acid is slowly added over 1 hour.
-
The reaction temperature is then raised to 70°C and maintained for 5 hours. The reaction progress is monitored by TLC.
-
After completion, 200 mL of saturated brine and 300 mL of 2-tetrahydrofuran are added for extraction.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield 139.4 g (81.4% yield) of crude solid Methimazole with a purity of 95.8%.[3]
-
For purification, 120 g of the crude product is dissolved in 200 mL of ethanol (B145695) by heating. Activated carbon is added for decolorization, and the mixture is refluxed for 30 minutes.
-
The hot solution is filtered, cooled to 0°C, and the resulting crystals are filtered and vacuum dried at 45°C to obtain 115 g of white solid Methimazole (95.8% refining yield).[3]
Method 4: Synthesis from N-Methylimidazole
This method involves the direct thiolation of N-methylimidazole.
Procedure:
-
N-methylimidazole is dissolved in a suitable organic solvent (e.g., tetrahydrofuran) to create the first reaction solution. A solution of n-butyllithium in a second organic solvent (e.g., n-hexane) is prepared.
-
At a temperature between -15°C and 0°C, the n-butyllithium solution is added dropwise to the N-methylimidazole solution. The mixture is allowed to react for 0.5 to 2 hours.
-
Elemental sulfur is then added to the reaction mixture.
-
The temperature is raised, and the mixture is refluxed for 6 to 10 hours.
-
The reaction is quenched using an ice-water bath, and the pH is adjusted to 5.0-7.0 with dilute hydrochloric acid.
-
The solution is concentrated to obtain a solid.
-
The solid is then dissolved in ethyl acetate with activated carbon, heated, and stirred for 1 hour.
-
After filtration, the filtrate is concentrated under reduced pressure to yield Methimazole.[4] One patent notes that this process can result in a light yellow product with a purity of over 99%.[3]
Visualizing the Synthesis Pathway
The following diagram illustrates a common synthetic pathway for Methimazole, starting from an aminoacetaldehyde acetal.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Methimazole synthesis - chemicalbook [chemicalbook.com]
- 3. CN107162983B - Synthesis and refining method of methimazole - Google Patents [patents.google.com]
- 4. CN105541724A - Preparation method of methimazole - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN107353253A - A kind of preparation method of methimazole - Google Patents [patents.google.com]
Methimazole vs. Natural Compounds: A Comparative Guide to Thyroid Peroxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic drug methimazole (B1676384) and various natural compounds in their ability to inhibit thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. The information presented is supported by experimental data to aid in research and drug development efforts.
Introduction to Thyroid Peroxidase (TPO)
Thyroid peroxidase is a membrane-bound glycoprotein (B1211001) enzyme crucial for the synthesis of thyroid hormones, namely thyroxine (T4) and triiodothyronine (T3).[1] It catalyzes two essential reactions: the oxidation of iodide ions (I⁻) to iodine (I₂) and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[1] TPO also facilitates the coupling of these iodotyrosine residues to form the thyroid hormones.[1] Inhibition of TPO is a primary therapeutic strategy for managing hyperthyroidism, a condition characterized by an overactive thyroid gland.[1]
Methimazole: The Clinical Standard
Methimazole is a thionamide drug widely used in the clinical treatment of hyperthyroidism.[1] Its primary mechanism of action is the potent inhibition of TPO.[2] By blocking the enzyme's activity, methimazole effectively reduces the production of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism.[2] It is considered a benchmark compound for TPO inhibition in both clinical and research settings.
Natural Compounds as TPO Inhibitors
A growing body of research has identified numerous natural compounds, particularly flavonoids and other polyphenols, that exhibit significant TPO inhibitory activity. These compounds are of interest due to their widespread presence in the diet and their potential as alternative or complementary therapeutic agents.
Quantitative Comparison of TPO Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) and the observed modes of inhibition for methimazole and a selection of natural compounds. Lower IC50 values indicate greater potency.
| Compound | Class | IC50 (µM) | Mode of Inhibition | Source |
| Methimazole | Thionamide | 0.11 | - | [3] |
| 1.50 | - | [4] | ||
| 7.0 | - | [5] | ||
| 8.84 | - | [6] | ||
| Natural Compounds | ||||
| Fisetin | Flavonoid | 0.6 | Mechanism-based (Suicide substrate) | [7] |
| Kaempferol | Flavonoid | Competitive | [1] | |
| Naringenin | Flavonoid | Mechanism-based (Suicide substrate) | [7] | |
| Quercetin | Flavonoid | 2.4 | Uncompetitive / Noncompetitive | |
| 199 | [4] | |||
| Rosmarinic Acid | Polyphenol | 4 | Competitive | |
| Myricitrin | Flavonoid | 2.9 | Noncompetitive | |
| Mearnsitrin | Flavonoid | 2.0 | Competitive | |
| Rutin | Flavonoid | 40.6 | Competitive | |
| 121 | [4] | |||
| Genistein | Isoflavone | - | Suicide inactivation | |
| Chlorogenic Acid | Polyphenol | - | Noncompetitive | |
| Apigenin | Flavonoid | - | Uncompetitive | [1] |
| Catechin | Flavonoid | - | Competitive | [1] |
| Sinapinic Acid | Phenylpropanoid | - | Competitive | [1] |
| Biochanin A | Isoflavone | - | Alternate substrate | [7] |
Note: IC50 values can vary between studies due to differences in experimental protocols, such as the source of the TPO enzyme and the specific assay used.
Experimental Protocols
The following are detailed methodologies for two common in vitro TPO inhibition assays cited in the supporting literature.
Guaiacol (B22219) Oxidation Assay
This spectrophotometric assay measures the TPO-catalyzed oxidation of guaiacol in the presence of hydrogen peroxide (H₂O₂).
Materials:
-
Thyroid peroxidase (TPO) enzyme preparation (e.g., porcine or human thyroid microsomes)
-
Guaiacol solution
-
Hydrogen peroxide (H₂O₂) solution
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
-
Test compounds (methimazole and natural compounds) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the buffer solution, TPO enzyme, and guaiacol.
-
Add varying concentrations of the test compounds or the vehicle control to the wells.
-
Initiate the enzymatic reaction by adding H₂O₂ to each well.
-
Immediately measure the change in absorbance at 470 nm over a specific time period (e.g., 3 minutes) at a constant temperature (e.g., 37°C). The oxidation of guaiacol produces a colored product that absorbs at this wavelength.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of TPO inhibition is calculated by comparing the reaction rates in the presence of the test compound to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Amplex® UltraRed (AUR) Assay
This is a sensitive, fluorescence-based high-throughput screening assay for detecting peroxidase activity.
Materials:
-
Thyroid peroxidase (TPO) enzyme preparation (e.g., rat thyroid microsomes)
-
Amplex® UltraRed reagent
-
Hydrogen peroxide (H₂O₂) solution
-
Buffer solution (e.g., potassium phosphate buffer, 200 mM)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
In a black microplate, add the buffer solution and the TPO enzyme preparation.[4]
-
Add the test compounds at various concentrations.[4]
-
Pre-incubate the plate to allow the inhibitors to interact with the enzyme.
-
Prepare a reaction mixture containing the Amplex® UltraRed reagent and H₂O₂.[3]
-
Initiate the reaction by adding the reaction mixture to each well.[4]
-
Incubate the plate for a set time (e.g., 30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 530-560 nm and an emission wavelength of approximately 590 nm.
-
Calculate the percentage of TPO inhibition relative to the control wells.
-
Determine the IC50 values as described for the guaiacol assay.
Visualizing the Mechanisms
The following diagrams illustrate the general mechanism of TPO inhibition and a typical experimental workflow.
Caption: Mechanism of Thyroid Peroxidase (TPO) Inhibition.
Caption: General Workflow for TPO Inhibition Assays.
References
- 1. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual binding mode of antithyroid drug methimazole to mammalian heme peroxidases – structural determination of the lactoperoxidase–methimazole complex at 1.97 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimating Margin of Exposure to Thyroid Peroxidase Inhibitors Using High-Throughput in vitro Data, High-Throughput Exposure Modeling, and Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Adverse Events Associated with Methimazole and Propylthiouracil
This guide provides a comprehensive comparison of the adverse event profiles of two common antithyroid drugs, Methimazole (B1676384) (MMI) and Propylthiouracil (B1679721) (PTU), based on available meta-analytic data. It is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of the safety profiles of these medications.
Data on Adverse Events: A Tabular Summary
The following table summarizes the quantitative data from meta-analyses comparing the incidence of key adverse events between Methimazole and Propylthiouracil. The data is presented as Odds Ratios (OR) or Risk Ratios (RR) with 95% confidence intervals (CI), providing a statistical measure of the association between each drug and a specific adverse event.
| Adverse Event | Comparison | Odds Ratio (OR) / Risk Ratio (RR) (95% CI) | Key Findings |
| Hepatotoxicity | PTU vs. MMI | OR: 2.40 (1.16 to 4.96)[1][2] | PTU is associated with a significantly higher risk of liver injury compared to MMI.[1][2] |
| PTU vs. MMI (Elevated Transaminases) | OR: 3.96 (2.49 to 6.28)[1][2] | The risk of elevated transaminases is notably higher with PTU.[1][2] | |
| PTU vs. MMI (Pregnancy) | OR: 1.54 (0.77 to 3.09)[3][4][5] | No statistically significant difference in hepatotoxicity was observed between the two drugs during pregnancy.[3][4][5] | |
| Agranulocytosis | MMI vs. PTU | OR: 0.87 (0.40 to 1.88)[6] | No significant difference in the overall risk of agranulocytosis was found between MMI and PTU in a meta-analysis.[6] |
| MMI Dose (<30mg/day vs. ≥30mg/day) | OR: 0.34 (0.22 to 0.54)[6] | Higher doses of MMI (≥30 mg/day) are associated with an increased risk of agranulocytosis.[6] | |
| Congenital Malformations | MMI vs. PTU (First Trimester) | OR: 1.29 (1.09 to 1.53)[1][2] | MMI exposure in the first trimester of pregnancy is associated with a higher risk of birth defects compared to PTU.[1][2] |
| MMI vs. PTU (Pregnancy) | RR: 1.20 (1.01 to 1.43)[7] | MMI shows an increased risk of congenital anomalies relative to PTU.[7] | |
| MMI vs. Healthy Controls | RR: 1.28 (1.06 to 1.54)[7] | MMI is associated with an increased risk of congenital anomalies compared to non-diseased controls.[7] | |
| PTU vs. Healthy Controls | RR: 1.16 (1.08 to 1.25)[7] | PTU is also associated with a slightly increased risk of congenital anomalies compared to non-diseased controls.[7] | |
| Switching ATDs vs. PTU alone | OR: 1.18 (1.00 to 1.40)[3][4][5] | Switching between MMI and PTU during pregnancy does not appear to reduce the risk of birth defects compared to PTU alone.[3][4][5] | |
| Rash and Urticaria | MMI vs. PTU | No significant difference[1][2] | The incidence of rash and urticaria is comparable between the two drugs.[1][2] |
| Miscarriage | PTU vs. MMI (Pregnancy) | OR: 0.89 (0.72 to 1.11)[3][4][5] | No significant difference in the risk of miscarriage was found between PTU and MMI exposure during pregnancy.[3][4][5] |
Experimental Protocols
The data presented in this guide are derived from meta-analyses of observational studies, including cohort and case-control studies, as well as randomized controlled trials. The general methodology employed in these meta-analyses is as follows:
1. Literature Search: A systematic and comprehensive search of multiple electronic databases (e.g., PubMed, Embase, Cochrane Library) is conducted to identify all relevant studies comparing the adverse events of Methimazole and Propylthiouracil. Search terms typically include "methimazole," "propylthiouracil," "adverse events," "agranulocytosis," "hepatotoxicity," "congenital malformations," and "meta-analysis."
2. Study Selection: Studies are included based on predefined inclusion and exclusion criteria. Inclusion criteria often specify the study design (e.g., randomized controlled trial, cohort study), patient population (e.g., patients with hyperthyroidism), interventions (i.e., treatment with MMI or PTU), and outcomes (i.e., specific adverse events).
3. Data Extraction: Two independent reviewers typically extract relevant data from the included studies. This data includes study characteristics (e.g., author, year of publication, study design), patient demographics, sample size, and the frequency of adverse events in each treatment group.
4. Quality Assessment: The methodological quality of the included studies is assessed using standardized tools, such as the Cochrane Risk of Bias tool for randomized controlled trials or the Newcastle-Ottawa Scale for observational studies.
5. Statistical Analysis: The extracted data is pooled using statistical software. For dichotomous outcomes (presence or absence of an adverse event), the Odds Ratio (OR) or Risk Ratio (RR) and its 95% Confidence Interval (CI) are calculated. Heterogeneity between studies is assessed using statistical tests like the I² statistic. A random-effects model is often used to account for anticipated heterogeneity.
Visualizing the Processes
To better understand the methodologies and mechanisms discussed, the following diagrams are provided.
Both Methimazole (MMI) and Propylthiouracil (PTU) are thionamides that inhibit the synthesis of thyroid hormones.[3][4][7] Their primary mechanism of action is the inhibition of thyroid peroxidase (TPO), an enzyme essential for the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, a process known as organification.[3][7] This blockage of TPO prevents the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to triiodothyronine (T3) and thyroxine (T4).[3]
In addition to inhibiting thyroid hormone synthesis, PTU has a secondary mechanism of action that distinguishes it from MMI. PTU also inhibits the peripheral conversion of T4 to the more biologically active T3 by blocking the enzyme 5'-deiodinase.[7] This dual action can be particularly beneficial in severe hyperthyroidism or thyroid storm. MMI, on the other hand, does not have a significant effect on the peripheral conversion of T4 to T3.
References
- 1. Inhibitory effects of methimazole and propylthiouracil on iodotyrosine deiodinase 1 in thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Antithyroid drugs inhibit thyroid hormone receptor-mediated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methimazole and propylthiouracil increase cellular thyroid peroxidase activity and thyroid peroxidase mRNA in cultured porcine thyroid follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Methimazole and Propylthiouracil Mechanism of Action [picmonic.com]
Evaluating the long-term safety and efficacy of Methimazole in clinical trials
An in-depth evaluation of Methimazole's performance in long-term clinical trials for hyperthyroidism, offering a comparative perspective against other therapeutic options. This guide is intended for researchers, scientists, and drug development professionals.
Methimazole (B1676384) (MMI) stands as a cornerstone in the management of hyperthyroidism, particularly for Graves' disease and toxic multinodular goiter. Its long-term application has been the subject of numerous clinical investigations to ascertain its safety and efficacy profile. This guide provides a comprehensive comparison of Methimazole with other treatment modalities, supported by data from key clinical trials.
Comparative Efficacy of Methimazole
The primary goal of antithyroid drug therapy is to achieve and maintain a euthyroid state, with the ultimate aim of inducing long-term remission in the case of Graves' disease. Clinical studies have demonstrated that long-term, low-dose Methimazole treatment can be a safe and effective strategy, often leading to higher remission rates compared to shorter treatment durations.[1]
Methimazole vs. Propylthiouracil (B1679721) (PTU)
Methimazole is generally the preferred first-line antithyroid drug over Propylthiouracil (PTU) due to a more favorable safety profile, particularly concerning liver function, and the convenience of once-daily dosing.[2] In a randomized clinical trial comparing MMI and PTU in patients with Graves' disease, higher doses of MMI (30 mg/day) were more effective in normalizing free thyroxine (T4) levels at 12 weeks compared to PTU (300 mg/day).[3][4] For mild to moderate Graves' disease, a lower dose of MMI (15 mg/day) was found to be suitable.[4]
A meta-analysis of randomized controlled trials concluded that while MMI might carry a higher risk of hypothyroidism, its efficacy in reducing T3, T4, FT3, and FT4 levels was superior to PTU.[5] Furthermore, MMI was associated with a lower risk of liver function damage.[5]
| Feature | Methimazole (MMI) | Propylthiouracil (PTU) | Reference |
| Dosing Frequency | Once daily | 2-3 times daily | [2] |
| Efficacy in Normalizing Free T4 (at 12 weeks) | 86% (15mg/d), 97% (30mg/d) | 78% (300mg/d) | [3] |
| Risk of Liver Dysfunction | Lower | Higher (especially severe liver injury) | [2][5] |
| Use in Pregnancy | Not preferred in the first trimester | Preferred in the first trimester | [2][3] |
Methimazole vs. Radioactive Iodine (RAI)
For patients with toxic multinodular goiter, long-term Methimazole therapy has been shown to be superior to radioactive iodine (RAI) in achieving and maintaining euthyroidism. A clinical trial following patients for a median of 120-132 months found that 96% of patients in the MMI group were euthyroid at the end of the study, compared to 46% in the RAI group.[6][7] The mean time to achieve euthyroidism was also significantly shorter with MMI (4.3 months) than with RAI (16.3 months).[6][7][8]
However, RAI is considered a definitive treatment, while relapse can occur after MMI discontinuation.[9] A significant drawback of RAI is the high incidence of post-treatment hypothyroidism, often requiring lifelong thyroid hormone replacement.[9][10]
| Outcome | Long-Term Methimazole (LT-MMI) | Radioactive Iodine (RAI) | Reference |
| Euthyroid Status at End of Study (Toxic Multinodular Goiter) | 96% | 46% | [6][7] |
| Hypothyroid Status at End of Study (Toxic Multinodular Goiter) | 4% | 46% | [6][7] |
| Mean Time to Euthyroidism (Toxic Multinodular Goiter) | 4.3 ± 1.3 months | 16.3 ± 15.0 months | [6][7] |
| Time Spent in Euthyroid State (over 12 years) | 95.8% ± 5.9% | 72.4% ± 14.8% | [6][7][8] |
| Relapse Rate (Graves' Disease) | Higher than RAI | Lower than MMI | [9] |
| Development/Worsening of Graves' Ophthalmopathy | Lower risk | Higher risk | [9] |
Long-Term Safety Profile of Methimazole
Long-term use of Methimazole is generally considered safe, with most adverse drug reactions (ADRs) occurring within the first few months of treatment.[11][12] The incidence of severe side effects is low, especially with low-dose maintenance therapy.[13]
A Danish multicenter study following patients for up to 48 months reported that 10% of patients experienced ADRs, with 75% of these occurring within the first 6 months.[11] After 24 months, when the dose was lowered to 5 mg/day or less, no further ADRs were recorded.[11] Skin reactions are the most common adverse effect.[2][11]
| Adverse Drug Reaction | Incidence | Onset | Reference |
| Any ADR | ~10% | 75% within the first 6 months | [11] |
| Skin Reactions (rash, itching) | Most common (~68% of ADRs) | Early in treatment | [2][11] |
| Agranulocytosis | 0.2% - 0.5% | Typically within the first 3 months | [2][14] |
| Hepatotoxicity | Less common than with PTU | Majority of severe cases within 12 weeks | [2][12] |
| Vasculitis | Rare | Can occur years after treatment | [2][14] |
Experimental Protocols
Clinical Trial: LT-MMI vs. RAI for Toxic Multinodular Goiter
-
Study Design: A randomized clinical trial involving 130 patients with untreated toxic multinodular goiter.[6][7]
-
Inclusion Criteria: Patients under 60 years of age with a confirmed diagnosis of hyperthyroidism.[10]
-
Exclusion Criteria: Patients with Graves' disease were excluded.[10]
-
Intervention:
-
Follow-up: Patients were followed for a median of 120 months (MMI group) and 132 months (RAI group), with visits every 1-3 months in the first year and every 6 months thereafter.[6][7]
-
Primary Outcomes: Achievement and maintenance of a euthyroid state.[6]
Clinical Trial: Long-Term MMI for Graves' Disease
-
Study Design: A clinical trial following 59 patients with Graves' disease who had been on long-term MMI for a minimum of 14 years.[2][15]
-
Intervention: Patients either discontinued (B1498344) MMI after a mean of 12.8 years or continued treatment for up to 24 years.[15][16]
-
Follow-up: All patients were followed for an additional 6 years.[15]
-
Primary Outcomes: Relapse of hyperthyroidism after discontinuation and maintenance of euthyroidism in the continuation group.[15]
Visualizing a Generalized Antithyroid Drug Treatment Workflow
The following diagram illustrates a typical clinical workflow for managing a patient with newly diagnosed Graves' disease, starting with antithyroid drug therapy.
Caption: A simplified workflow for the management of Graves' disease using antithyroid drugs.
Signaling Pathway: Methimazole's Mechanism of Action
Methimazole's therapeutic effect is rooted in its ability to inhibit the production of thyroid hormones. The diagram below outlines this inhibitory pathway.
Caption: Mechanism of action of Methimazole in inhibiting thyroid hormone synthesis.
References
- 1. MDedge [mdedge.com]
- 2. Long-Term Use of Antithyroid Drugs | Graves' Disease and Thyroid Foundation [gdatf.org]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Long-Term Methimazole versus Radioactive Iodine in the Treatment of Toxic Multinodular Goiter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Long-Term Methimazole versus Radioactive Iodine in the Treatment of Toxic Multinodular Goiter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Long-Term Methimazole versus Radioactive Iodine in the Treatment of Toxic Multinodular Goiter [e-enm.org]
- 9. Radioactive Iodine Therapy vs. Antithyroid Medications for Graves Disease | AAFP [aafp.org]
- 10. Long-term methimazole is an effective treatment for toxic nodular goiters [thyroid.org]
- 11. Long-term methimazole therapy in Graves’ hyperthyroidism and adverse reactions: a Danish multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Antithyroid Drug Treatment in Graves’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Control of Graves' hyperthyroidism with very long-term methimazole treatment: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methimazole in Thyroid Disorders: A Comparative Study of its Effects in Different Disease Models
For Immediate Release
A Comprehensive Analysis of Methimazole's Efficacy and Mechanism Across Various Thyroid Disorder Models
This comparison guide provides a detailed examination of the therapeutic effects of Methimazole (B1676384), a cornerstone drug in the management of hyperthyroidism. The following sections offer a comparative analysis of its performance in various experimental models of thyroid disorders, including Graves' disease, toxic multinodular goiter, and drug-induced hypothyroidism. This document is intended for researchers, scientists, and drug development professionals, providing in-depth experimental data, detailed protocols, and visualizations of the underlying molecular pathways.
Abstract
Methimazole is a thionamide antithyroid agent widely prescribed for the treatment of hyperthyroidism. Its primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2][3] Beyond its well-established role in hormone synthesis inhibition, Methimazole also exhibits immunomodulatory effects, influencing cytokine profiles and gene expression within the thyroid gland.[4][5][6] This guide synthesizes experimental data from various animal and clinical models to provide a comparative perspective on Methimazole's efficacy and molecular impact across different thyroid pathologies.
Comparative Efficacy of Methimazole in Hyperthyroid Models
The effectiveness of Methimazole in restoring euthyroidism varies depending on the underlying pathology of the hyperthyroid state. While it is a first-line treatment for Graves' disease, its application and outcomes can differ in conditions like toxic multinodular goiter.
Graves' Disease Model
Graves' disease is an autoimmune disorder characterized by the presence of thyroid-stimulating hormone receptor (TSHR) antibodies (TRAb), leading to diffuse thyroid hyperplasia and excessive thyroid hormone production.[7]
Key Findings:
-
Hormone Normalization: In clinical studies, Methimazole effectively normalizes free T4 levels in a significant percentage of patients with Graves' disease. A study comparing different doses of Methimazole showed that at 12 weeks, 97% of patients on 30 mg/day achieved normal free T4 levels, compared to 86% on 15 mg/day.[8]
-
TRAb Reduction: Methimazole treatment has been shown to reduce the levels of TSH receptor antibodies. One study demonstrated that pretreatment with Methimazole attenuates the rise in TRAb levels often seen after radioiodine therapy.[9][10] Another study, however, found no significant difference in the reduction of TRAb concentrations when L-thyroxine was added to the Methimazole regimen.[11]
-
Immunomodulation: Methimazole has been observed to influence the immune response in Graves' disease by affecting T-cell derived cytokines.[12] It can also down-regulate the expression of major histocompatibility complex (MHC) class I and class II genes in thyroid epithelial cells, which are typically upregulated in autoimmune thyroid diseases.[4][5]
Toxic Multinodular Goiter (TMNG) Model
Toxic multinodular goiter is characterized by the development of autonomous nodules in the thyroid gland that produce excessive thyroid hormones, independent of TSH stimulation. Feline hyperthyroidism is considered a good animal model for this condition.[13]
Key Findings:
-
Symptomatic Control: Methimazole is used to manage hyperthyroid symptoms in patients with TMNG, often as a bridge to definitive therapies like surgery or radioactive iodine.[3][14]
-
Long-term Efficacy: Long-term treatment with Methimazole has been shown to be a safe and effective option for maintaining euthyroidism in patients with TMNG who are not candidates for ablative therapy.[15][16] A clinical trial comparing long-term Methimazole to radioactive iodine found that 96% of patients in the Methimazole group were euthyroid after two years, compared to 54% in the radioactive iodine group.[14]
-
Remission Rates: Unlike Graves' disease, spontaneous remission in TMNG is rare, and long-term Methimazole therapy is generally required for sustained control of hyperthyroidism.[14]
Methimazole in Hypothyroidism Induction Models (Rodent)
Methimazole is frequently used in research to induce hypothyroidism in animal models to study the effects of thyroid hormone deficiency.
Key Findings:
-
Dose-Dependent Hormone Reduction: Studies in rats have demonstrated a clear dose-dependent effect of Methimazole on thyroid hormone levels. Administration of Methimazole in drinking water or via intragastric gavage leads to significant decreases in serum T3 and T4 concentrations and a corresponding increase in TSH levels.[17][18][19]
-
Effective Dosing: A dose of 2.5 mg/100 g of body weight for 3 weeks in rats has been shown to induce a hypothyroid state with minimal toxic effects.[20] Higher doses, such as 0.1% in drinking water or 8 mg/100 g body weight via gavage, result in more profound reductions in T3 and T4 levels.[17][18][19]
Quantitative Data Summary
| Disorder Model | Animal/Study Population | Methimazole Dosage | Key Efficacy Parameters | Outcome | Reference |
| Graves' Disease | Human (Clinical Trial) | 15 mg/day vs. 30 mg/day | Normalization of free T4 | 86% vs. 97% normalization at 12 weeks | [8] |
| Graves' Disease | Human (Clinical Trial) | 30 mg/day (pretreatment) | TRAb levels post-radioiodine | Attenuated the rise in TRAb levels | [9][10] |
| Toxic Multinodular Goiter | Human (Clinical Trial) | 10-20 mg/day | Euthyroidism at 2 years | 96% of patients achieved euthyroidism | [14] |
| Hypothyroidism Induction | Wistar Rats | 0.025%, 0.04%, 0.1% in drinking water | Serum T3, T4, and TSH levels | Dose-dependent decrease in T3/T4 and increase in TSH | [17][18][19] |
| Hypothyroidism Induction | Wistar Rats | 5 mg/100g & 8 mg/100g (gavage) | Serum T3, T4, and TSH levels | Dose-dependent decrease in T3/T4 and increase in TSH | [17][18][19] |
| Hypothyroidism Induction | Nonlinear white male rats | 2.5 mg/100g (intragastrically) for 3 weeks | Free T4, Total T3, TSH | Significant decrease in fT4 and T3, increase in TSH | [20] |
Experimental Protocols
Induction of Hypothyroidism in Rats
Objective: To induce a state of hypothyroidism in rats for experimental studies.
Methodology:
-
Animal Model: Male Wistar rats are commonly used.[17][18][19]
-
Methimazole Administration:
-
Drinking Water: Methimazole is dissolved in the drinking water at concentrations ranging from 0.025% to 0.1% (w/v). The solution is provided ad libitum for a period of 21 days.[17][18][19]
-
Intragastric Gavage: A solution of Methimazole is administered directly into the stomach using a gavage needle. Common dosages range from 5 mg/100 g to 8 mg/100 g of body weight, administered once daily for 21 days.[17][18][19]
-
-
Monitoring: Body weight is monitored regularly. At the end of the treatment period, blood samples are collected to measure serum concentrations of T3, T4, and TSH.[17][18][19]
Graves' Disease Animal Model (General Overview)
Objective: To create an animal model that mimics the key pathological features of human Graves' disease.
Methodology:
-
Animal Model: Female BALB/c mice are often used due to their susceptibility to induced autoimmune thyroid disease.
-
Induction Method: Immunization with a recombinant adenovirus expressing the human TSHR A-subunit is a common and effective method.
-
Procedure: Mice are injected intramuscularly with the adenovirus. Multiple injections at regular intervals (e.g., every 3-4 weeks) are typically required to induce a robust autoimmune response.
-
Confirmation of Disease: The development of Graves' disease is confirmed by measuring serum levels of T4 and TRAb, as well as histological analysis of the thyroid gland for signs of hyperplasia and lymphocyte infiltration.
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of Methimazole are mediated through its interaction with several key molecular pathways.
Inhibition of Thyroid Hormone Synthesis
Caption: Methimazole inhibits thyroid peroxidase (TPO), blocking key steps in thyroid hormone synthesis.
Methimazole's primary action is the inhibition of TPO, which catalyzes the oxidation of iodide, the iodination of tyrosine residues on thyroglobulin, and the coupling of iodotyrosine residues to form T3 and T4.[1][2][3]
Immunomodulatory Effects in Graves' Disease
Caption: Methimazole's immunomodulatory effects in Graves' disease.
In Graves' disease, Methimazole has been shown to modulate the immune response. It can decrease the expression of MHC class II molecules on thyroid follicular cells, which are crucial for presenting thyroid antigens to T-helper cells.[4][5] Additionally, it can alter the cytokine profile, although its effect on the Th1/Th2 balance is still under investigation.[12] Methimazole has also been shown to have antioxidant properties and can scavenge H2O2, which is involved in the interferon-gamma signaling pathway in thyroid cells.[2][6]
Conclusion
Methimazole is a highly effective medication for the management of hyperthyroidism, with its efficacy and mechanism of action being context-dependent on the specific thyroid disorder. In Graves' disease, its benefits extend beyond thyroid hormone synthesis inhibition to include significant immunomodulatory effects. In toxic multinodular goiter, it serves as a crucial tool for long-term management in patients who are not candidates for definitive therapy. The use of Methimazole in inducing hypothyroidism in animal models provides a reliable and dose-dependent method for studying the physiological consequences of thyroid hormone deficiency. This comparative guide highlights the multifaceted nature of Methimazole's action and underscores the importance of selecting appropriate experimental models to further elucidate its therapeutic potential and underlying molecular mechanisms.
References
- 1. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. Methimazole as an antioxidant and immunomodulator in thyroid cells: mechanisms involving interferon-gamma signaling and H(2)O(2) scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cmcendovellore.org [cmcendovellore.org]
- 8. clinician.nejm.org [clinician.nejm.org]
- 9. Serum thyrotropin-receptor autoantibodies levels after I therapy in Graves' patients: effect of pretreatment with methimazole evaluated by a prospective, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of methimazole with or without exogenous L-thyroxine on serum concentrations of thyrotropin (TSH) receptor antibodies in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of methimazole treatment on Th1, Th17, and Th22 lymphocytes in pediatric Graves’ disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. Long-term methimazole is an effective treatment for toxic nodular goiters [thyroid.org]
- 15. Efficacy and Safety of Long-Term Methimazole versus Radioactive Iodine in the Treatment of Toxic Multinodular Goiter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. mona.uwi.edu [mona.uwi.edu]
- 18. researchgate.net [researchgate.net]
- 19. Different Doses and Routes of Administration of Methimazole Affect Thyroid Status in Methimazole-induced Hypothyroidism in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methimazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of methimazole (B1676384), a compound commonly used in research settings. Adherence to these guidelines is crucial due to the potential health and environmental risks associated with this chemical.
Methimazole is suspected of damaging fertility or the unborn child and may cause an allergic skin reaction.[1][2] Therefore, all waste containing methimazole must be managed in accordance with local, state, and federal regulations.[3][4] It is imperative to prevent its release into the environment by avoiding disposal into sewer systems or waterways.[3]
Personal Protective Equipment (PPE)
Before handling methimazole in any form, including for disposal, appropriate personal protective equipment should be worn. This includes:
-
Protective gloves: Handle with gloves, and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][5]
-
Protective clothing: An impervious lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Eye protection: Safety glasses or a face shield should be used.[5]
-
Respiratory protection: In cases of dust formation or insufficient ventilation, a NIOSH-approved respirator should be worn.[1][3]
Spill Management
In the event of a methimazole spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
Minor Spills:
-
Restrict Access: Immediately alert personnel in the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Clean-up:
-
For dry spills, use dry clean-up procedures to avoid generating dust.[3] You can dampen the material with water to prevent it from becoming airborne before sweeping.[3]
-
Vacuuming with a HEPA-filtered vacuum cleaner is also an option.[3]
-
Collect the residue and place it in a sealed, suitable container for disposal.[3][5]
-
-
Decontaminate: Wash the spill area thoroughly with soap and water.[3]
Major Spills:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Alert Emergency Responders: Notify your institution's emergency responders, providing them with the location and nature of the hazard.[3]
-
Containment: Prevent the spillage from entering drains or water courses.[3]
-
Personal Protection: Only trained personnel wearing appropriate PPE, including respiratory protection, should address the spill.[3]
-
Clean-up: Follow the same procedures as for minor spills, using appropriate tools to collect the material.[4] Place the collected waste into labeled containers for disposal.[3]
Disposal of Unused or Expired Methimazole
The primary and recommended method for the disposal of methimazole is to engage a licensed professional waste disposal service.[1] This ensures that the waste is managed in compliance with all relevant regulations.
Step-by-Step Disposal Procedure:
-
Containerization:
-
Keep methimazole waste in its original container if possible, ensuring the label is intact.
-
If not in the original container, use a suitable, well-sealed, and clearly labeled container.[5] Recommended containers include glass, polyethylene, or polypropylene.[3]
-
Do not mix methimazole waste with other waste streams.
-
-
Labeling: The container must be clearly labeled as hazardous waste, indicating the contents (Methimazole).
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[3][5] The storage area should be secure and accessible only to authorized personnel.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a certified hazardous waste management company.[2] These companies are equipped to handle and transport chemical waste to an approved disposal plant, typically for incineration.[6]
Practices to Avoid:
-
DO NOT discharge methimazole into sewers or waterways.[3]
-
DO NOT dispose of methimazole in the regular trash.
-
DO NOT puncture or reuse empty methimazole containers unless they have been properly decontaminated.[3] Rinsate from cleaning containers may also be considered hazardous waste.[7]
Quantitative Data
No specific quantitative data, such as concentration thresholds for different disposal methods, were identified in the reviewed safety and disposal guidelines. The procedures are based on the hazardous nature of the chemical itself, regardless of concentration.
Methimazole Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of methimazole in a laboratory setting.
Caption: Decision workflow for the safe disposal of methimazole waste.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. hmdb.ca [hmdb.ca]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Methimazole
Essential protocols for the safe management and disposal of Methimazole in laboratory settings.
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing Methimazole, a compound requiring careful handling due to its potential health risks. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) for Handling Methimazole
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to Methimazole. The following table summarizes the recommended PPE for various tasks involving this compound.[1][2][3]
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 Respirator |
| Dissolving and Solution Handling | Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, Face Shield, N95 Respirator |
| Waste Disposal | Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields |
Glove Specifications:
| Glove Material | Recommended Thickness | Breakthrough Time |
| Nitrile Rubber | 0.11 mm (minimum) | > 480 minutes |
Operational Plan: Step-by-Step Guidance for Handling Methimazole
A systematic approach to handling Methimazole minimizes the risk of exposure and contamination. The following workflow outlines the key steps from receiving the compound to the final disposal of waste.
Experimental Protocol: Weighing and Dissolving Methimazole Powder
This protocol provides a detailed methodology for the safe preparation of Methimazole solutions.
Materials:
-
Methimazole powder
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Personal Protective Equipment (see table above)
Procedure:
-
Preparation:
-
Don all required PPE as specified for handling dry powder.
-
Ensure the analytical balance is clean and calibrated.
-
Perform the weighing procedure inside a certified chemical fume hood to minimize inhalation exposure.
-
-
Weighing:
-
Place a clean weighing paper or boat on the analytical balance and tare the weight.
-
Using a clean spatula, carefully transfer the desired amount of Methimazole powder onto the weighing paper. Avoid generating dust. If a small amount of dust is generated, allow it to settle before proceeding.
-
Record the exact weight of the Methimazole.
-
-
Dissolving:
-
Carefully transfer the weighed Methimazole powder into a beaker or volumetric flask.
-
Add a small amount of the chosen solvent to the weighing paper to rinse any residual powder and transfer it to the beaker or flask.
-
Add the remaining solvent to the desired final volume.
-
If necessary, use a magnetic stirrer to facilitate dissolution. Ensure the container is appropriately covered to prevent splashing.
-
Once fully dissolved, label the container with the chemical name, concentration, date, and your initials.
-
Disposal Plan: Managing Methimazole Waste
Waste Segregation and Collection:
-
Solid Waste:
-
This includes unused Methimazole powder, contaminated gloves, weighing paper, pipette tips, and other disposable items.
-
Collect all solid waste in a dedicated, clearly labeled, leak-proof container with a secure lid. The label should read "Hazardous Waste: Methimazole".
-
-
Liquid Waste:
-
This includes stock solutions, experimental solutions, and the first rinse of any contaminated glassware.
-
Collect all liquid waste in a dedicated, clearly labeled, shatter-resistant container with a secure, leak-proof cap. The label should read "Hazardous Waste: Methimazole" and list the solvent used.
-
Do not mix Methimazole waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with Methimazole should be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.
-
Storage and Disposal:
-
Store all hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Follow your institution's procedures for arranging the pickup and disposal of hazardous waste by a licensed contractor.
-
Never dispose of Methimazole waste down the drain or in the regular trash.[1]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Minor Spill (small amount of powder or dilute solution):
-
Alert others in the immediate area.
-
Wear the appropriate PPE for spill cleanup (see table above).
-
If a powder, gently cover the spill with absorbent pads or granules to prevent it from becoming airborne. Do not sweep dry powder.
-
If a liquid, absorb the spill with absorbent pads.
-
Carefully collect the absorbed material and any contaminated debris into a hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by water.
-
Dispose of all cleanup materials as hazardous waste.
Major Spill (large amount of powder or concentrated solution):
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS office immediately.
-
Prevent others from entering the area.
-
Follow the instructions of the emergency response team.
By adhering to these safety protocols, researchers can confidently and safely work with Methimazole, ensuring both personal and environmental protection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
